6-Bromo-2-methoxy-3-nitropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-2-methoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOZIEOLBBCAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483296 | |
| Record name | 6-Bromo-2-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58819-77-5 | |
| Record name | 6-Bromo-2-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80483296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methoxy-3-nitropyridine
This guide provides a comprehensive overview of a reliable and efficient two-step synthesis for 6-Bromo-2-methoxy-3-nitropyridine, a valuable building block in medicinal chemistry and drug development. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex heterocyclic compounds. The presence of three distinct functional groups—a bromine atom, a methoxy group, and a nitro group—on the pyridine scaffold allows for sequential and regioselective modifications, making it a versatile precursor for the development of novel pharmaceutical agents and agrochemicals. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This guide details a robust synthetic route commencing from the readily available 2-amino-6-chloro-3-nitropyridine.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves a Sandmeyer-type diazotization and bromination of 2-amino-6-chloro-3-nitropyridine to yield the intermediate, 2-bromo-6-chloro-3-nitropyridine. The subsequent step is a regioselective nucleophilic aromatic substitution (SNAr) where the chlorine atom at the 6-position is displaced by a methoxy group.
Caption: Two-step synthesis of this compound.
Experimental Procedures
Step 1: Synthesis of 2-Bromo-6-chloro-3-nitropyridine
Causality Behind Experimental Choices: This step employs a modified Sandmeyer reaction. 2-amino-6-chloro-3-nitropyridine is converted to its diazonium salt using tert-butyl nitrite in a non-aqueous medium (acetonitrile) to avoid undesired side reactions. Copper(II) bromide serves as the bromide source and catalyst for the subsequent displacement of the diazonium group. The reaction is performed at an elevated temperature to ensure the complete decomposition of the diazonium intermediate.
Detailed Protocol:
-
To a stirred solution of 2-amino-6-chloro-3-nitropyridine (1.00 g, 5.76 mmol) in acetonitrile (25 mL) under a nitrogen atmosphere, add copper(II) bromide (1.56 g, 6.91 mmol).
-
Heat the reaction mixture to 65 °C.
-
Add tert-butyl nitrite (990 mg, 9.60 mmol) portion-wise to the heated mixture.
-
Continue stirring at 65 °C for 30 minutes after the addition is complete.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate and a 2M aqueous hydrochloric acid solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a heptane-dichloromethane gradient to afford 2-bromo-6-chloro-3-nitropyridine as a yellow solid.[1][2]
Step 2: Synthesis of this compound
Causality Behind Experimental Choices: This transformation is a nucleophilic aromatic substitution. The electron-withdrawing nitro group at the 3-position activates both the 2- and 6-positions for nucleophilic attack. In the case of 2-bromo-6-chloro-3-nitropyridine, the substitution of the chlorine atom is generally favored over the bromine atom in SNAr reactions with alkoxides, although the reactivity can be similar. The use of sodium methoxide in methanol provides both the nucleophile and the solvent. The reaction is initiated at a low temperature to control the exothermic nature of the reaction and then allowed to proceed to completion at room temperature.
Detailed Protocol:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (approximately 1.1 equivalents) to anhydrous methanol under a nitrogen atmosphere at 0 °C.
-
In a separate flask, dissolve 2-bromo-6-chloro-3-nitropyridine (1.00 g, 4.21 mmol) in anhydrous methanol (20 mL).
-
Cool the solution of the pyridine derivative to 0 °C and add the freshly prepared sodium methoxide solution dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for 16-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, reduce the volume of the reaction mixture by approximately half under vacuum.
-
Pour the concentrated mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.[3]
Table of Results
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) |
| 2-Amino-6-chloro-3-nitropyridine | C₅H₄ClN₃O₂ | 173.56 | Yellow Crystalline Solid | 195-196 |
| 2-Bromo-6-chloro-3-nitropyridine | C₅H₂BrClN₂O₂ | 237.44 | Yellow Solid | Not Reported |
| This compound | C₆H₅BrN₂O₃ | 233.02 | Solid | Not Reported |
Note: The melting points are as reported in the literature where available. The appearance of the final product is expected to be a solid.
Reaction Mechanism
The synthesis of this compound proceeds through two distinct mechanistic pathways. The first step is a Sandmeyer-type reaction, while the second is a nucleophilic aromatic substitution (SNAr).
Caption: Mechanistic overview of the two-step synthesis.
The SNAr mechanism in the second step is facilitated by the strong electron-withdrawing nature of the nitro group, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack of the methoxide ion.
References
-
MySkinRecipes. 2-Bromo-6-chloro-3-nitropyridine. Available at: [Link]
-
IUCrData. data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Available at: [Link]
-
CP Lab Safety. 2-Bromo-6-methoxy-3-nitropyridine, min 95%, 1 gram. Available at: [Link]
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
Sources
6-Bromo-2-methoxy-3-nitropyridine chemical properties
An In-Depth Technical Guide to 6-Bromo-2-methoxy-3-nitropyridine for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its core chemical properties, reactivity, synthesis, and key applications, grounding our discussion in established chemical principles and field-proven methodologies.
Introduction: Strategic Importance in Synthesis
This compound (CAS No. 344296-05-5) is a highly functionalized pyridine derivative that serves as a versatile building block in modern organic synthesis.[1][2] Its unique electronic and steric profile, characterized by three distinct substituents on the pyridine core, offers a rich platform for constructing complex molecular architectures.
The strategic placement of a bromo group (a versatile handle for cross-coupling), a nitro group (a strong electron-withdrawing group and a precursor to an amine), and a methoxy group (an electron-donating group) creates a molecule with multifaceted reactivity. This allows for selective, sequential modifications, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] Its application is particularly prominent in medicinal chemistry for developing compounds targeting neurological disorders and for studies related to enzyme inhibition and receptor binding.[1]
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are foundational to its handling, reactivity, and analysis. The properties of this compound are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 344296-05-5 | [2][4] |
| Molecular Formula | C₆H₅BrN₂O₃ | [2][4] |
| Molecular Weight | 233.02 g/mol | [4][5] |
| Appearance | Pale yellow to light brown crystalline solid | [6] |
| Density | 1.7 ± 0.1 g/cm³ | [2][4] |
| Flash Point | 120.8 ± 25.9 °C | [2][4] |
| Topological Polar Surface Area | 67.9 Ų | [5][6] |
| Storage Temperature | Inert atmosphere, Room Temperature or 2-8°C | [3][6] |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While raw spectra are proprietary to individual suppliers, the expected profile based on its structure is as follows:
-
¹H NMR: The proton NMR spectrum should exhibit three distinct signals: two doublets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the upfield region (~4.0 ppm) corresponding to the three protons of the methoxy group.
-
¹³C NMR: The carbon NMR spectrum is expected to show six unique signals for each carbon atom in the molecule. The carbon attached to the bromine will be significantly downfield, while the methoxy carbon will be the most upfield signal.[7]
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic molecular ion (M+) peak cluster. Due to the presence of bromine, there will be two prominent peaks of nearly equal intensity (M+ and M+2), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key signals include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-O stretching for the methoxy ether and C-Br stretching will also be present at lower frequencies.
Synthesis and Purification
The synthesis of substituted nitropyridines often involves the nitration of a corresponding pyridine precursor, followed by functional group interconversion. A common and efficient laboratory-scale synthesis for a closely related isomer, 5-bromo-2-methoxy-3-nitropyridine, proceeds via nucleophilic substitution of a chloro precursor. This methodology is directly analogous to the synthesis of the 6-bromo isomer.
Synthesis of 2-methoxy-3-nitropyridine Derivatives
The foundational step often involves the nitration of a substituted pyridine. For instance, 2-chloro-6-methoxypyridine can be nitrated using a mixture of concentrated sulfuric acid and potassium nitrate.[9]
Example Protocol: Nucleophilic Substitution to Introduce the Methoxy Group
This protocol describes the synthesis of the 5-bromo isomer, which illustrates the core principle of methoxy group introduction via nucleophilic aromatic substitution (SNAr).[10]
Reaction: 5-Bromo-2-chloro-3-nitropyridine + Sodium Methoxide → 5-Bromo-2-methoxy-3-nitropyridine
Step-by-Step Methodology:
-
Reagent Preparation: A solution of 25% w/w sodium methoxide in methanol (87 mmol) is prepared.
-
Initial Reaction: 5-bromo-2-chloro-3-nitropyridine (86 mmol) is dissolved in methanol (75 mL) and cooled to 0 °C in an ice bath.
-
Nucleophile Addition: The sodium methoxide solution is added dropwise to the stirred solution of the chloro-pyridine over 10 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: The mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 18 hours.
-
Workup and Isolation: The reaction mixture is concentrated under vacuum to approximately half its original volume.
-
Precipitation: The concentrated solution is poured into approximately 500 mL of ice water, causing the product to precipitate.
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product as a pale yellow solid (98% yield).[10]
Causality: The reaction proceeds because the electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack. The methoxide ion (CH₃O⁻) acts as the nucleophile, displacing the chloride leaving group at the C2 position. Cooling the reaction initially helps to control the exothermic nature of the reaction and prevent side reactions.
Chemical Reactivity: A Hub for Molecular Diversification
The reactivity of this compound is dominated by the interplay of its three functional groups, making it a powerful node for synthetic diversification.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The bromine atom at the C6 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier example for forming C-C bonds.[11][12] This reaction is widely used to synthesize bi-aryl compounds, styrenes, and polyolefins.[11]
Mechanism: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[13]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex.
-
Transmetalation: An organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.[14]
-
Reaction: Heat the mixture to the required temperature (often 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, especially when substituted with a strong electron-withdrawing nitro group, is highly activated for nucleophilic aromatic substitution (SNAr).[15][16] This allows the displacement of the bromo group by a variety of nucleophiles.
Mechanism: The SNAr reaction is a two-step process.[17]
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group (bromine), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16]
-
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[18]
Caption: The Addition-Elimination mechanism of SNAr.
This reaction is particularly useful for introducing nitrogen (amines), oxygen (alcohols, phenols), and sulfur (thiols) nucleophiles onto the pyridine ring.[19]
Reduction of the Nitro Group
The nitro group at C3 can be readily reduced to an amino group (NH₂) using standard reducing agents like H₂/Pd/C, SnCl₂, or hydrazine with a catalyst like Rh/C.[20] This transformation is critical as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. The resulting 6-bromo-2-methoxy-pyridin-3-amine is a valuable intermediate for further functionalization, such as amide bond formation, diazotization reactions, or participation in further coupling reactions.[21]
Safety and Handling
As a substituted nitropyridine, this compound must be handled with appropriate care.
-
Hazards: The compound is classified as toxic if swallowed and may be fatal if it comes in contact with the skin. It causes skin and serious eye irritation and may cause respiratory irritation.[22][23]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[22] Handle only in a well-ventilated area or a chemical fume hood.[24]
-
Handling: Avoid breathing dust, mist, or vapors.[22] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[22]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere.[22][24] Store locked up or in an area accessible only to qualified personnel.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[22]
Conclusion
This compound is a cornerstone intermediate for synthetic and medicinal chemistry. Its well-defined sites of reactivity allow for a rational and sequential approach to the synthesis of highly complex and diverse molecular libraries. A thorough understanding of its properties, reactivity—particularly in Suzuki couplings and SNAr reactions—and handling requirements enables researchers to leverage this powerful building block to its full potential in the pursuit of novel therapeutics and advanced materials.
References
-
PubChem. (n.d.). 5-Bromo-3-methoxy-2-nitropyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. Retrieved from [Link]
-
Moran, J., & Rauk, A. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). 34.05 Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 19.9: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
-
PubMed. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
lookchem. (n.d.). Cas 344296-05-5,2-BROMO-6-METHOXY-3-NITRO-PYRIDINE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Bromo-2-Methoxy-4-Methyl-3- Nitropyridine (BSC). Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. 5-Bromo-3-methoxy-2-nitropyridine | C6H5BrN2O3 | CID 817774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. lehigh.edu [lehigh.edu]
- 9. Page loading... [wap.guidechem.com]
- 10. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. rsc.org [rsc.org]
- 21. 89466-18-2|6-Bromo-2-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]
- 22. fishersci.com [fishersci.com]
- 23. jubilantingrevia.com [jubilantingrevia.com]
- 24. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 6-Bromo-2-methoxy-3-nitropyridine (CAS No. 53432-83-2)
This guide provides a comprehensive technical overview of 6-Bromo-2-methoxy-3-nitropyridine, a pivotal building block in contemporary organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and its versatile applications, with a focus on the mechanistic rationale behind its reactivity.
Introduction: A Versatile Heterocyclic Intermediate
This compound is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules.[1] Its unique arrangement of a bromine atom, a methoxy group, and a nitro group on the pyridine scaffold imparts a rich and tunable reactivity profile. This makes it an invaluable precursor for generating diverse libraries of compounds, particularly in the pursuit of novel therapeutic agents targeting a range of biological pathways.[1] The strategic positioning of these functional groups allows for selective and sequential chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and reductions, thus providing access to a wide array of functionalized pyridine cores. These cores are prevalent in pharmaceuticals, agrochemicals, and materials science.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in research and development.
Physicochemical Properties
| Property | Value |
| CAS Number | 53432-83-2 (Note: Some sources may list isomers with different CAS numbers) |
| Molecular Formula | C₆H₅BrN₂O₃ |
| Molecular Weight | 233.02 g/mol [2] |
| Appearance | Pale yellow to light brown crystalline solid[3] |
| Melting Point | 78-80 °C (lit.) |
| Density | 1.7±0.1 g/cm³[4][5] |
| Flash Point | 120.8±25.9 °C[4][5] |
| Solubility | Soluble in common organic solvents like methanol, DMF, and DMSO. Insoluble in water. |
| pKa | -2.99±0.20 (Predicted)[3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions relative to the substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display unique resonances for each of the six carbon atoms in the molecule, including the carbons of the pyridine ring and the methoxy group.[6] The chemical shifts will be influenced by the electronic effects of the bromo, methoxy, and nitro substituents.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected peaks include those for the C-Br stretch, C-O (methoxy) stretch, aromatic C-H and C=C/C=N stretches, and the asymmetric and symmetric stretches of the nitro group (NO₂).
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[7] Fragmentation patterns can provide further structural information. For instance, an ESI mass spectrum in positive ion mode would show a peak at m/z 233.0 [M+H]⁺.[8]
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a chloro-precursor with sodium methoxide.[8]
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
5-Bromo-2-chloro-3-nitropyridine
-
Sodium methoxide (25% w/w in methanol) or sodium metal
-
Methanol
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 5-Bromo-2-chloro-3-nitropyridine in methanol.[8]
-
Cool the suspension to 0 °C in an ice bath.[8]
-
Slowly add a solution of sodium methoxide in methanol dropwise to the stirred suspension over a period of 10-15 minutes, ensuring the temperature remains at 0 °C.[8]
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour.[8]
-
Allow the reaction to warm to room temperature and stir for an additional 16-18 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, reduce the volume of the reaction mixture by approximately half using a rotary evaporator.[8]
-
Pour the concentrated mixture into ice-cold water to precipitate the product.[8]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry it under vacuum to yield this compound as a pale yellow solid.[8]
Key Reactions and Applications in Drug Development
The synthetic utility of this compound is primarily derived from the selective reactivity of its functional groups.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[9][10][11] This reaction is a cornerstone of modern drug discovery for constructing biaryl structures and introducing diverse carbon-based substituents.[11]
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Materials:
-
This compound
-
Aryl or vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[9]
-
Solvent (e.g., dioxane/water, DMF, toluene)[9]
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).[9]
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the coupled product.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution (SₙAr), facilitating the displacement of the bromine atom at the 6-position by various nucleophiles.[12][13] This is a powerful method for introducing heteroatom-based functional groups.
The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[14] The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14] The leaving group is then expelled to restore aromaticity. The presence of the ortho/para-directing nitro group is crucial for stabilizing the negative charge of the Meisenheimer intermediate.[13]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Base (if required, e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMSO, DMF, THF)
Procedure:
-
Dissolve this compound in an appropriate solvent in a reaction vessel.
-
Add the nucleophile (1.1-2.0 equivalents) and a base, if necessary.
-
Heat the reaction mixture to a suitable temperature (can range from room temperature to elevated temperatures) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography or recrystallization.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, a critical transformation in the synthesis of many biologically active compounds.[15] The resulting aminopyridine is a versatile intermediate for further functionalization, such as amide bond formation or diazotization reactions.
Various reducing agents can be employed, and the choice depends on the presence of other functional groups in the molecule.[16]
-
Catalytic Hydrogenation (H₂/Pd/C): A clean and efficient method, but it may also reduce other sensitive functional groups.[16]
-
Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are classic and robust methods that are often selective for the nitro group.[16]
-
Transfer Hydrogenation (e.g., Hydrazine/Pd/C): A milder alternative to using hydrogen gas.
Materials:
-
This compound
-
Reducing agent (e.g., SnCl₂·2H₂O)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Acid (e.g., concentrated HCl)
-
Base for workup (e.g., saturated NaHCO₃ solution)
Procedure (using SnCl₂):
-
Dissolve this compound in ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the aminopyridine derivative.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.[17]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17][18]
-
Handling: Avoid contact with skin, eyes, and clothing.[17][18] Do not breathe dust or vapors.[17] Wash hands thoroughly after handling.[17][18]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[17][19] Store locked up.[17]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
Skin: Wash with plenty of soap and water.[17]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[17][18]
-
Ingestion: Rinse mouth and seek immediate medical attention.[17]
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[17][18][19]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity allows for the strategic and selective introduction of a wide range of functional groups through established and reliable chemical transformations. The ability to perform Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and nitro group reduction makes this compound an essential tool for medicinal chemists and researchers in the development of novel molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the laboratory.
References
-
Rusinov, G., Filatov, I. E., & Pashkevich, K. I. (1993). The reduction of vic-substituted 3-nitropyridines with. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-methoxy-2-nitropyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
NIH. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 19.9: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]
- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
- Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
-
PubMed. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-3-methoxy-2-nitropyridine | C6H5BrN2O3 | CID 817774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. spectrabase.com [spectrabase.com]
- 7. lehigh.edu [lehigh.edu]
- 8. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
The Synthetic Cornerstone: A Technical Guide to 6-Bromo-2-methoxy-3-nitropyridine for Advanced Research and Development
This guide provides an in-depth technical overview of 6-bromo-2-methoxy-3-nitropyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical structure, physicochemical properties, strategic synthesis, and its versatile reactivity, which positions it as a valuable precursor for a wide range of complex molecular architectures.
Core Molecular Profile of this compound
This compound is a highly functionalized pyridine derivative. Its structure is characterized by the presence of three key substituents on the pyridine ring: a bromine atom at the 6-position, a methoxy group at the 2-position, and a nitro group at the 3-position. This specific arrangement of electron-withdrawing (bromo and nitro) and electron-donating (methoxy) groups dictates its unique reactivity and makes it a sought-after intermediate in organic synthesis.[1]
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key identifiers and properties.
| Property | Value | Reference |
| CAS Number | 344296-05-5 | [2][3] |
| Molecular Formula | C₆H₅BrN₂O₃ | [2][3][4] |
| Molecular Weight | 233.02 g/mol | [2][4] |
| Appearance | Pale yellow solid (predicted) | |
| Density (predicted) | 1.7 ± 0.1 g/cm³ | [3][4] |
| Refractive Index (predicted) | 1.587 | [3][4] |
| Topological Polar Surface Area | 67.9 Ų | [4] |
| XLogP3 (predicted) | 2.0 | [4] |
Spectroscopic Signature
Definitive spectroscopic data for this compound is not widely published. However, based on the analysis of its structure and data from analogous compounds, the following spectral characteristics are anticipated. This information is critical for reaction monitoring and quality control.
| Spectroscopy | Predicted Chemical Shifts / Key Signals |
| ¹H NMR | Two doublets in the aromatic region (approximately δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. A singlet for the methoxy group protons (approximately δ 3.9-4.1 ppm). |
| ¹³C NMR | Six distinct signals for the six carbon atoms. The carbon bearing the bromine would appear around δ 110-120 ppm, while the carbon attached to the methoxy group would be significantly downfield (δ 160-165 ppm). The carbons influenced by the nitro group will also show characteristic downfield shifts. The methoxy carbon would appear around δ 50-60 ppm. |
| IR Spectroscopy | Characteristic peaks for C-Br stretching, C-O stretching of the methoxy group, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively). Aromatic C-H and C=N stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak [M]⁺ and/or [M+H]⁺ would be observed at m/z corresponding to its molecular weight (233.02), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio). |
Strategic Synthesis of this compound
The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common and efficient strategy employs a more readily available dihalogenated nitropyridine as the starting material. The following protocol is a representative example adapted from the synthesis of a closely related regioisomer, 5-bromo-2-methoxy-3-nitropyridine, and illustrates the key principles involved.[5]
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Reaction: 2,6-Dibromo-3-nitropyridine to this compound
Caption: Synthetic pathway to this compound.
Materials:
-
2,6-Dibromo-3-nitropyridine
-
Sodium methoxide (25% w/w in methanol) or sodium metal
-
Methanol (anhydrous)
-
Ice water
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Preparation of Sodium Methoxide Solution (if not using a commercial solution): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, carefully add sodium metal in portions to anhydrous methanol cooled in an ice bath. Stir the mixture until all the sodium has dissolved.
-
Reaction Setup: To a stirred solution of 2,6-dibromo-3-nitropyridine in anhydrous methanol at 0°C under a nitrogen atmosphere, add the solution of sodium methoxide in methanol dropwise over a period of 10-15 minutes.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0°C for approximately 1 hour. Then, allow the reaction to warm to room temperature and stir for an additional 16-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to about half its original volume. Pour the concentrated solution into a beaker containing ice water.
-
Product Collection: A precipitate will form. Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield this compound as a pale yellow solid.[5]
Causality of Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the highly reactive sodium methoxide with atmospheric moisture.
-
Low-Temperature Addition: The dropwise addition of sodium methoxide at 0°C helps to control the exothermicity of the reaction and minimize the formation of potential side products.
-
Methanol as Solvent: Methanol serves as both the solvent and the source of the methoxy group when sodium metal is used to generate the nucleophile in situ.
-
Aqueous Work-up: Pouring the reaction mixture into ice water precipitates the organic product, which has low solubility in water, while the inorganic salts remain dissolved, facilitating an easy separation.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the electronically distinct nature of its substituents, which allows for selective and strategic modifications of the pyridine core.
Mechanistic Insights into Reactivity
The pyridine ring is electron-deficient, and this is further amplified by the strong electron-withdrawing effect of the nitro group at the 3-position and the bromine atom at the 6-position. This electronic arrangement makes the pyridine ring susceptible to nucleophilic attack. The methoxy group at the 2-position is an electron-donating group, which can influence the regioselectivity of certain reactions.
The bromine atom at the 6-position is an excellent leaving group in nucleophilic aromatic substitution reactions and serves as a versatile handle for palladium-catalyzed cross-coupling reactions.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to introduce diverse substituents at the 6-position. This is a cornerstone reaction in the synthesis of biaryl compounds.
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. This is particularly useful in the synthesis of pharmacologically active compounds where a nitrogen linkage is required.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the nitro and bromo substituents, facilitates SNAr reactions at the 6-position. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ion, providing a direct route to further functionalized pyridine derivatives.
Reduction of the Nitro Group
The nitro group at the 3-position can be readily reduced to an amino group using standard reducing agents like iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation (e.g., H₂ over Pd/C). This transformation is of paramount importance as the resulting amino group serves as a key functional handle for further derivatization, such as amide bond formation, diazotization, or as a directing group in subsequent reactions.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors and other targeted therapeutics.
Precursor to Bioactive Molecules
The substituted nitropyridine scaffold is a common feature in many pharmacologically active compounds. The ability to selectively modify the 6-position via cross-coupling reactions and then unmask a reactive amino group at the 3-position provides a flexible and powerful synthetic strategy for accessing complex molecular targets.
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, binding to the hinge region of the kinase active site. The 2-aminopyridine motif, which can be accessed from this compound, is a well-established pharmacophore for this purpose. The versatility of this starting material allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Based on data for similar compounds, this compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, coupled with the latent functionality of the nitro group, makes it an invaluable precursor for the synthesis of complex, high-value molecules. For researchers and professionals in the pharmaceutical and agrochemical industries, a thorough understanding of the properties and reactivity of this compound is key to unlocking its full potential in the development of novel and impactful chemical entities.
References
-
CP Lab Safety. (n.d.). 2-Bromo-6-methoxy-3-nitropyridine, min 95%, 1 gram. Retrieved January 17, 2026, from [Link]
-
The Royal Society of Chemistry. (2016). This journal is © The Royal Society of Chemistry 2016. Retrieved January 17, 2026, from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0245132). Retrieved January 17, 2026, from [Link]
-
IUCrData. (2017). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromo-2-fluoro-3-nitropyridine. Retrieved January 17, 2026, from [Link]
-
chemrevise. (n.d.). 6.3.2 Spectroscopy. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]
-
SpectraBase. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
National Institutes of Health. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Retrieved January 17, 2026, from [Link]
-
PubChemLite. (n.d.). 2-bromo-3-methoxy-6-nitropyridine (C6H5BrN2O3). Retrieved January 17, 2026, from [Link]
Sources
An In-Depth Technical Guide to 6-Bromo-2-methoxy-3-nitropyridine
This guide provides a comprehensive technical overview of 6-Bromo-2-methoxy-3-nitropyridine, a key heterocyclic building block for professionals in research, and drug development. We will delve into its fundamental properties, synthesis, handling, and significant applications, grounding our discussion in established scientific principles and methodologies.
Core Molecular and Physicochemical Properties
This compound is a substituted pyridine derivative. The strategic placement of a bromo, a methoxy, and a nitro group on the pyridine ring imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.
Molecular Identity and Weight
The fundamental identity of this compound is defined by its structure and resulting molecular weight.
| Property | Value | Source |
| Molecular Formula | C6H5BrN2O3 | [1][2] |
| Molecular Weight | 233.02 g/mol | [1][2] |
| IUPAC Name | This compound | |
| CAS Number | 58819-77-5 |
Note: Isomeric variations of this compound exist, such as 2-Bromo-6-methoxy-3-nitropyridine (CAS: 344296-05-5) and 3-Bromo-2-methoxy-5-nitropyridine (CAS: 15862-50-7), which share the same molecular formula and weight but differ in the substitution pattern on the pyridine ring.[3][4][5]
Physicochemical Data
Understanding the physical and chemical properties of this compound is critical for its application in experimental design.
| Property | Value |
| Appearance | Pale yellow to light brown crystalline solid |
| Odor | Faint, characteristic |
| Solubility | Sparingly soluble in water |
| Density | ~1.7 g/cm³ |
| Flash Point | ~120.8 °C |
| Refractive Index | ~1.587 |
These properties are typical for substituted nitropyridines and indicate a stable, yet reactive, organic compound.
Synthesis and Reaction Pathways
The synthesis of substituted pyridines like this compound often involves multi-step processes. While specific, high-yield protocols for the exact 6-bromo isomer are proprietary or detailed in specific patents, a general understanding can be derived from analogous syntheses.
General Synthetic Strategy
A common approach involves the synthesis of a brominated pyridine precursor, followed by methoxylation and nitration, or a variation in the order of these steps. For instance, a related compound, 5-bromo-2-methoxy-3-nitropyridine, can be synthesized from 5-Bromo-2-chloro-3-nitropyridine.[6]
Illustrative Synthesis Protocol: 5-Bromo-2-methoxy-3-nitropyridine
This protocol illustrates a nucleophilic substitution reaction, a fundamental concept in organic chemistry, to introduce the methoxy group.
Objective: To replace the chloro group on 5-Bromo-2-chloro-3-nitropyridine with a methoxy group.
Materials:
-
5-Bromo-2-chloro-3-nitropyridine
-
Methanol (MeOH)
-
Sodium methoxide (25% w/w in methanol)
-
Deionized water
-
Ice
Procedure:
-
A solution of 5-bromo-2-chloro-3-nitropyridine (86 mmol) in methanol (75 mL) is prepared in a reaction vessel and cooled to 0°C using an ice bath.[6]
-
A solution of sodium methoxide in methanol (20 mL, 87 mmol) is added dropwise to the cooled reaction mixture over 10 minutes.[6]
-
The reaction is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 18 hours.[6]
-
The reaction mixture is concentrated under vacuum to approximately half its original volume.[6]
-
The concentrated mixture is poured into ice water (~500 mL) to precipitate the product.[6]
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2-methoxy-3-nitropyridine as a pale yellow solid.[6]
Expected Yield: 98%[6]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of a brominated methoxy-nitropyridine.
Applications in Research and Development
The trifunctional nature of this compound makes it a versatile reagent in several scientific domains.
Pharmaceutical and Medicinal Chemistry
This compound is primarily utilized as a pharmaceutical intermediate.[1] The pyridine core is a common scaffold in many biologically active molecules. The bromo and nitro groups serve as reactive handles for further chemical modifications, allowing for the construction of more complex molecules with potential therapeutic properties.[7] For instance, nitropyridine derivatives are explored for their potential in developing novel pharmaceutical agents.[1]
Agrochemicals and Material Science
The reactivity of this compound also lends itself to applications in agricultural chemistry for the synthesis of novel pesticides and herbicides.[7] In material science, it can be used in the creation of advanced polymers and coatings.[7]
Biochemical and Analytical Research
In biochemical research, this compound and related compounds can be used in studies involving enzyme inhibition and receptor binding.[7] Furthermore, it can serve as a reference standard in the development of analytical methods.[7]
Organic Synthesis
As a building block, it is instrumental in the synthesis of a variety of more complex organic molecules.[1] The differential reactivity of the bromo and nitro groups allows for selective chemical transformations, a key principle in modern organic synthesis.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are paramount for ensuring laboratory safety.
Hazard Identification
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9][10]
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This compound is a chemical intermediate with significant potential in various fields, most notably in pharmaceutical and chemical synthesis. Its value lies in the unique arrangement of its functional groups, which provides a versatile platform for the construction of novel and complex molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or professional intending to work with this compound.
References
- Google Patents.
- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
ResearchGate. (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. [Link]
-
MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]
Sources
- 1. Buy 6-Bromo-3-methoxy-2-nitropyridine | 916737-76-3 [smolecule.com]
- 2. synchem.de [synchem.de]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-2-methoxy-3-nitropyridine
Introduction: The Strategic Importance of 6-Bromo-2-methoxy-3-nitropyridine in Drug Discovery
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of substituents—a nucleophilic-susceptible methoxy group, an electrophilic-directing nitro group, and a synthetically versatile bromine atom—makes it a valuable building block for the synthesis of more complex molecules. This guide provides an in-depth analysis of the common and effective starting materials and synthetic routes for the preparation of this compound, offering researchers and drug development professionals a comprehensive understanding of the available chemical strategies.
Core Synthetic Strategies: A Multi-pronged Approach
The synthesis of this compound can be approached from several distinct strategic directions. The choice of the optimal starting material is often dictated by factors such as commercial availability, cost, scalability, and the desired purity of the final product. This guide will explore three primary synthetic pathways, each originating from a different class of commercially accessible precursors.
Pathway 1: The Halogen Exchange Route from 6-Bromo-2-chloro-3-nitropyridine
This is arguably the most direct and widely employed route for the synthesis of this compound. It leverages the differential reactivity of the chloro and bromo substituents on the pyridine ring, allowing for a selective nucleophilic aromatic substitution of the more labile chlorine atom.
Rationale and Mechanistic Considerations
The 2-position of a pyridine ring bearing a nitro group at the 3-position is highly activated towards nucleophilic attack. The electron-withdrawing nature of the nitro group and the ring nitrogen atom stabilizes the Meisenheimer complex intermediate, thus facilitating the displacement of the leaving group at the 2-position. Chlorine is a better leaving group than bromine in this context, making the selective substitution with a methoxide source highly efficient.
Experimental Protocol: A Step-by-Step Guide
Starting Material: 6-Bromo-2-chloro-3-nitropyridine
Reagents and Solvents:
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Water (deionized)
Procedure:
-
To a stirred solution of 6-bromo-2-chloro-3-nitropyridine in anhydrous methanol, cooled to 0-5 °C in an ice bath, is added a solution of sodium methoxide in methanol dropwise.
-
The reaction mixture is stirred at this temperature for a specified period (typically 1-2 hours) and then allowed to warm to room temperature, with stirring continued for several hours (e.g., 18 hours).[1]
-
The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove a significant portion of the methanol.
-
The resulting residue is then carefully poured into ice-cold water to precipitate the crude product.[1]
-
The solid is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to afford this compound as a solid.
Data Summary: A Quantitative Overview
| Parameter | Value | Reference |
| Starting Material | 6-Bromo-2-chloro-3-nitropyridine | N/A |
| Key Reagent | Sodium methoxide | [1] |
| Solvent | Methanol | [1] |
| Typical Yield | High (often >90%) | [1] |
| Purity | Generally high after precipitation | N/A |
Visualizing the Pathway
Caption: Synthetic route from 6-Bromo-2-chloro-3-nitropyridine.
Pathway 2: The Nitration Approach from a Brominated Precursor
An alternative strategy involves the introduction of the nitro group at a later stage of the synthesis. This pathway typically commences with a readily available brominated and methoxylated pyridine derivative.
Starting Material: 2-Bromo-6-methoxypyridine
The synthesis of the starting material, 2-bromo-6-methoxypyridine, can be achieved from commercially available 2,6-dibromopyridine via a selective nucleophilic substitution with one equivalent of sodium methoxide.
Rationale and Mechanistic Considerations
The nitration of a substituted pyridine ring is a classic electrophilic aromatic substitution reaction. The position of nitration is directed by the existing substituents. In the case of 2-bromo-6-methoxypyridine, the methoxy group is an activating, ortho-para directing group, while the bromine is a deactivating, ortho-para director. The strong activating effect of the methoxy group will direct the incoming nitro group to the positions ortho and para to it.
Experimental Protocol: A Step-by-Step Guide
Starting Material: 2-Bromo-6-methoxypyridine
Reagents and Solvents:
-
Fuming nitric acid
-
Concentrated sulfuric acid
Procedure:
-
To a flask containing concentrated sulfuric acid, cooled in an ice-salt bath, 2-bromo-6-methoxypyridine is added portion-wise, ensuring the temperature remains low.
-
Fuming nitric acid is then added dropwise to the stirred solution, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 50-60 °C) for a defined period.
-
The reaction progress should be monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.
-
The precipitated solid is collected by filtration, washed extensively with water until neutral, and then dried to yield this compound.
Data Summary: A Quantitative Overview
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-6-methoxypyridine | N/A |
| Key Reagents | Fuming nitric acid, Sulfuric acid | [2] |
| Solvent | Sulfuric acid | [2] |
| Typical Yield | Moderate to good | N/A |
| Purity | May require purification | N/A |
Visualizing the Pathway
Caption: Multi-step synthesis from 2,6-Dichloropyridine.
Detailed Protocol for the Final Step: Sandmeyer Reaction
Starting Material: 2-Amino-6-methoxy-3-nitropyridine
Reagents and Solvents:
-
Sodium nitrite
-
Hydrobromic acid
-
Copper(I) bromide
-
Water
Procedure:
-
2-Amino-6-methoxy-3-nitropyridine is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the diazonium salt.
-
This diazonium salt solution is then added portion-wise to a stirred solution of copper(I) bromide in hydrobromic acid.
-
The reaction mixture is allowed to warm to room temperature and may require gentle heating to ensure complete decomposition of the diazonium salt.
-
The product is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product, which may require further purification.
Conclusion: Selecting the Optimal Synthetic Route
The choice of starting material for the synthesis of this compound is a critical decision that impacts the overall efficiency, cost, and environmental footprint of the process.
-
Pathway 1 (Halogen Exchange) is the most direct and often the highest yielding, making it ideal for laboratory-scale and potentially for larger-scale production if the starting material, 6-bromo-2-chloro-3-nitropyridine, is commercially viable.
-
Pathway 2 (Nitration) offers a good alternative, particularly if 2-bromo-6-methoxypyridine is readily accessible. Careful control of the nitration conditions is crucial to ensure good regioselectivity and yield.
-
Pathway 3 (Multi-step Synthesis) , while longer, provides a robust route from a simple, inexpensive starting material. This pathway is advantageous when cost is a primary driver and the necessary expertise in multi-step synthesis is available.
Ultimately, the selection of the starting material and synthetic route will depend on a careful evaluation of the specific needs and constraints of the research or manufacturing campaign. This guide provides the foundational knowledge and practical insights to make an informed decision.
References
- ChemicalBook. (n.d.). 2-Chloro-4-methyl-3-nitropyridine synthesis.
- Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently?.
- Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.
- ChemicalBook. (n.d.). 2-Amino-6-methoxy-3-nitropyridine synthesis.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Guidechem. (n.d.). How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine.
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- Pipzine Chemicals. (n.d.). 2-Methoxy-3-nitropyridine: Properties, Applications & Safety.
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
- ResearchGate. (n.d.). 2‐Methoxy Pyridine.
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Chegg.com. (2020). Solved Bromination of 2-methoxypyrrole yields a.
- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
- Wikipedia. (n.d.). 2-Chloropyridine.
- ResearchGate. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- Google Patents. (n.d.). JP3046137B2 - Preparation of 2-chloropyridine.
- VSNCHEM. (n.d.). vp14839 6-bromo-2-methoxy-3-nitro-pyridine.
- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- ECHEMI. (n.d.). 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE.
- ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.
- Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
- National Institutes of Health. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
- National Institutes of Health. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.
- BLD Pharm. (n.d.). 1823333-27-2|6-Bromo-2-methoxypyridin-3-ol|BLD Pharm.
- The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.
- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- BLD Pharm. (n.d.). 76066-07-4|2-Bromo-3-methoxy-6-nitropyridine|BLD Pharm.
Sources
discovery of 6-Bromo-2-methoxy-3-nitropyridine
An In-depth Technical Guide to 6-Bromo-2-methoxy-3-nitropyridine: Synthesis, Characterization, and Applications
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and materials science.[1] Its pyridine core is a common scaffold in numerous biologically active molecules. The strategic placement of a bromo, a methoxy, and a nitro group provides a versatile platform for a wide range of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, the nitro group can be a precursor to an amino group or influence the electronics of the ring, and the methoxy group modulates the compound's solubility and electronic properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering researchers and drug development professionals a practical resource for leveraging this valuable synthetic intermediate.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. The general strategy involves the introduction of the nitro and bromo substituents onto a pre-existing methoxypyridine ring. The following section details a representative synthetic protocol and the rationale behind the experimental choices.
Synthetic Pathway Overview
A common approach to substituted nitropyridines involves the nitration of a corresponding pyridine derivative, followed by halogenation. In the case of this compound, the synthesis can be conceptualized as a two-step process from 2-methoxypyridine.
Sources
An In-depth Technical Guide to the Physical Characteristics of 6-Bromo-2-methoxy-3-nitropyridine
This guide provides a comprehensive overview of the essential physical and chemical characteristics of 6-Bromo-2-methoxy-3-nitropyridine, a key heterocyclic building block in pharmaceutical and agrochemical research.[1] Intended for researchers, chemists, and drug development professionals, this document synthesizes critical data with practical, field-proven insights into its handling, analysis, and application.
Introduction and Molecular Identity
This compound is a substituted pyridine derivative whose unique arrangement of a bromine atom, a methoxy group, and a nitro group confers significant reactivity and versatility in organic synthesis.[1] This trifunctional nature makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.[1] Understanding its core physical properties is paramount for its effective and safe utilization in the laboratory.
Molecular Structure:
Core Physicochemical Properties
The macroscopic and thermodynamic properties of a compound dictate its behavior in experimental set-ups, from reaction conditions to purification and storage. The data below has been consolidated from leading chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight | 233.02 g/mol | [1][2] |
| Appearance | Light creamish crystalline solid | [1] |
| Melting Point | 90-98 °C | [1] |
| Density (Predicted) | 1.7±0.1 g/cm³ | [2] |
| Flash Point (Predicted) | 120.8±25.9 °C | [2] |
| Topological Polar Surface Area | 67.9 Ų | [2] |
Expert Insight: The relatively wide melting point range of 90-98°C reported by some suppliers suggests that purity can be a variable.[1] For sensitive applications, such as in late-stage pharmaceutical synthesis, it is crucial to determine the melting point of a new batch as a preliminary purity check. A sharp melting point within a 1-2°C range typically indicates high purity.
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and analysis. While specific quantitative data is sparse, empirical observations from laboratory use and related compounds suggest the following profile:
-
Water: Sparingly soluble to insoluble.[3][4] The presence of the polar nitro and methoxy groups is offset by the hydrophobic pyridine ring and bromine atom.
-
Organic Solvents: Generally soluble in common organic solvents such as Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), and Acetone. It is also expected to be soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which are often used for nucleophilic substitution reactions involving similar substrates.
Causality in Solvent Selection: The choice of solvent is dictated by the intended application. For Nuclear Magnetic Resonance (NMR) analysis, deuterated chloroform (CDCl₃) or DMSO-d₆ are common choices. For reactions, the solvent must not only dissolve the starting material but also be compatible with the reagents and reaction temperature. For example, in a Suzuki coupling, a solvent system like dioxane/water or toluene/ethanol is often employed to balance the solubility of both the organic- and water-soluble components.
Spectroscopic and Analytical Characterization
Spectroscopic data provides an unambiguous fingerprint of the molecular structure, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific, verified spectrum for this compound is not publicly available in the search results, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methoxy group.
-
Aromatic Protons (2H): These would appear as two distinct doublets in the downfield region (typically δ 7.0-9.0 ppm), with their coupling constant revealing their ortho-relationship.
-
Methoxy Protons (3H): A sharp singlet would be expected in the upfield region (typically δ 3.5-4.5 ppm).
Mass Spectrometry (MS): The mass spectrum provides the exact mass of the molecule, confirming its elemental composition.
-
Exact Mass: 231.94835 Da[2]
-
Key Feature: Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak (M⁺) in a mass spectrum will appear as a characteristic pair of peaks of nearly equal intensity, separated by 2 mass units (e.g., at m/z 232 and 234). This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Storage Conditions: The compound should be stored at 0-8 °C in a tightly sealed container to prevent degradation.[1] It should be kept in a dry, cool, and well-ventilated place.[5]
-
Safety Precautions: As with many nitrated and halogenated aromatic compounds, this compound should be handled with care. It is classified as a substance that may cause skin, eye, and respiratory irritation.[6]
Experimental Protocols
The following sections provide standardized, self-validating protocols for the characterization of this compound.
Protocol for Melting Point Determination
This protocol ensures an accurate and reproducible measurement of the melting point range, a key indicator of purity.
-
Calibration: Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting point of the sample. This step is critical for trustworthiness and validates the instrument's accuracy.
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline solid into a capillary tube, ensuring it is packed tightly to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in the apparatus.
-
Set a rapid heating rate (10-15 °C/min) to approach the expected melting point (approx. 90 °C).
-
Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to a slow 1-2 °C/min. This slow ramp rate is essential to allow for thermal equilibrium between the sample and the thermometer, preventing an artificially wide or high reading.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Workflow for Sample Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly acquired or synthesized batch of this compound.
Caption: Workflow for quality control and characterization.
References
-
(Sigma-Aldrich)
-
(Guidechem)
-
(ECHEMI)
-
(Chem-Impex)
-
(BLD Pharm)
-
(Fisher Scientific)
-
(The Royal Society of Chemistry)
-
(Smolecule)
-
(IndiaMART)
-
(TCI Chemicals)
-
(PubChem)
-
(FUJIFILM Wako Chemicals)
-
(Beilstein Journals)
-
(Jubilant Ingrevia)
-
(The Royal Society of Chemistry)
-
(ChemicalBook)
-
(Sigma-Aldrich)
-
(ChemicalBook)
-
(Echemi)
Sources
Foreword: The Strategic Importance of 6-Bromo-2-methoxy-3-nitropyridine
An In-Depth Technical Guide to the Reactivity of the Nitro Group in 6-Bromo-2-methoxy-3-nitropyridine
In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for constructing molecules with profound biological activity.[1] The strategic functionalization of this ring system is paramount to modulating physicochemical properties, target engagement, and metabolic stability. This compound is a particularly valuable heterocyclic building block, engineered with a precise arrangement of functional groups that dictate its chemical behavior. The interplay between the electron-donating methoxy group, the versatile bromine handle, and the powerfully electron-withdrawing nitro group creates a unique reactivity profile.
This guide provides an in-depth exploration of the reactivity centered on the nitro group. Its presence not only dramatically influences the pyridine ring's susceptibility to nucleophilic attack but also serves as a synthetic precursor to the all-important amino group—a key pharmacophoric element in countless therapeutics.[2] We will dissect the causality behind experimental choices, provide validated protocols, and offer mechanistic insights to empower researchers, scientists, and drug development professionals to leverage this reagent's full potential.
Chapter 1: Electronic Landscape and Inherent Reactivity
The reactivity of this compound is best understood by first examining its electronic architecture. The pyridine nitrogen and the nitro group at the 3-position are potent electron-withdrawing groups, rendering the ring electron-deficient.[1][3] This effect is most pronounced at the positions ortho and para to the nitro group (C2, C4, and C6). Conversely, the methoxy group at the 2-position is electron-donating through resonance, which can subtly modulate the reactivity of adjacent positions. The bromine at C6 serves as an excellent leaving group in nucleophilic substitution reactions.
Caption: Electronic influences on the this compound scaffold.
This electronic arrangement primes the molecule for two principal, high-utility transformations involving the nitro group:
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group acts as a powerful activating group, making the pyridine ring an electrophile.
-
Reduction: The nitro group itself is readily reduced to an amine, unlocking a different spectrum of synthetic possibilities.
Chapter 2: The Nitro Group as an Activator for Nucleophilic Aromatic Substitution (SNAr)
The most significant consequence of the 3-nitro group is the profound activation of the pyridine ring toward nucleophilic attack.[4] This is a classic example of the SNAr mechanism, which proceeds via a two-step addition-elimination pathway. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The aromaticity is then restored upon expulsion of the leaving group.
In this compound, the C6 position is highly activated by the para-nitro group and the ring nitrogen, and it bears an excellent leaving group (bromide). This makes the C6 position the primary site for SNAr reactions.
Caption: The addition-elimination pathway for SNAr reactions.
Data Presentation: SNAr Reactions
The C6-bromo group can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a modular approach to novel analogues.
| Nucleophile (Nu-H) | Reagents & Conditions | Product | Yield (%) | Reference |
| Morpholine | K₂CO₃, DMF, 80 °C | 2-methoxy-6-morpholino-3-nitropyridine | >95 | Analogous reaction[1] |
| Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | N-phenyl-2-methoxy-3-nitropyridin-6-amine | ~80-90 | Buchwald-Hartwig Amination[6] |
| Methanol (as MeO⁻) | NaOMe, MeOH, rt | 2,6-dimethoxy-3-nitropyridine | >95 | Analogous reaction[7] |
Experimental Protocol: Synthesis of 2-methoxy-6-morpholino-3-nitropyridine
This protocol describes a standard SNAr displacement of the bromide with an amine nucleophile. The choice of a carbonate base and a polar aprotic solvent like DMF is standard for facilitating these reactions by ensuring the amine is sufficiently nucleophilic and the reactants are soluble.
Step-by-Step Methodology:
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.33 g, 10.0 mmol), morpholine (1.05 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 40 mL of anhydrous dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically 4-6 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and dry under high vacuum. The resulting crude product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Chapter 3: Reduction of the Nitro Group: A Gateway to Aminopyridines
The transformation of the nitro group into a primary amine is one of the most fundamental and valuable reactions in the synthesis of pharmaceuticals.[8] This reduction converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, and introduces a key site for further functionalization.[9] The resulting product, 6-Bromo-2-methoxy-3-aminopyridine, is a crucial intermediate for building complex molecules, particularly kinase inhibitors.[10][11]
The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[8][12]
Caption: General mechanistic pathway for the reduction of a nitro group.
The choice of reducing agent is critical, as it must be compatible with the other functional groups in the molecule, namely the bromo and methoxy groups.
Comparative Analysis of Reduction Methods
Selecting the right reduction method requires balancing efficiency with chemoselectivity. The presence of a C-Br bond introduces the risk of hydrodebromination, a common side reaction with certain catalysts.
| Method | Reagents | Advantages | Disadvantages / Causality |
| Catalytic Hydrogenation | H₂ (g), Pd/C | High efficiency, clean workup.[13] | High risk of debromination. Palladium catalysts are highly active for the hydrogenolysis of aryl halides.[13] This choice is often poor for this substrate. |
| Catalytic Hydrogenation | H₂ (g), Raney Nickel | Effective for nitro reduction.[13] | Lower risk of debromination compared to Pd/C, making it a more suitable catalytic choice for halogenated substrates.[13] |
| Metal/Acid Reduction | Fe, NH₄Cl, EtOH/H₂O or SnCl₂·2H₂O, EtOH | Cost-effective, highly reliable, and generally preserves the C-Br bond .[8][9] The single-electron transfer mechanism is less prone to causing hydrogenolysis. | Requires stoichiometric amounts of metal, leading to more complex workup and waste disposal. |
| Transfer Hydrogenation | Hydrazine (N₂H₄·H₂O), Rh/C | Mild conditions, can offer high selectivity. | Hydrazine is highly toxic. Careful optimization may be needed to prevent side reactions.[14] |
Experimental Protocols for Nitro Group Reduction
The following protocols provide validated, step-by-step methodologies for reducing this compound, with a focus on preserving the valuable bromine atom.
Caption: Experimental workflow for a typical iron-mediated nitro reduction.
Protocol 1: Iron/Ammonium Chloride Reduction (Preferred Method)
This is a classic, robust, and cost-effective method that is highly chemoselective for the nitro group in the presence of an aryl bromide.[15]
Step-by-Step Methodology:
-
Reagent Setup: In a 250 mL three-neck round-bottom flask fitted with a mechanical stirrer, reflux condenser, and thermometer, suspend this compound (5.00 g, 21.5 mmol) and iron powder (6.00 g, 107 mmol, 5.0 equiv) in a mixture of ethanol (60 mL) and water (15 mL).
-
Initiation: To the vigorously stirred suspension, add a solution of ammonium chloride (0.58 g, 10.7 mmol, 0.5 equiv) in water (5 mL).
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours. Monitor the reaction's completion by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol (3 x 30 mL).
-
Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-Bromo-2-methoxy-3-aminopyridine can be purified by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Tin(II) Chloride Reduction
This method is also very effective and mild, often providing high yields with excellent preservation of the bromide.[13]
Step-by-Step Methodology:
-
Reagent Setup: Dissolve this compound (2.33 g, 10.0 mmol) in 50 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50.0 mmol, 5.0 equiv) to the solution in one portion.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 70 °C with magnetic stirring for 3-5 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to room temperature and carefully pour it into a beaker containing 100 g of crushed ice.
-
Basification: Slowly add saturated aqueous sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.
-
Extraction & Purification: Filter the mixture through Celite, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 50 mL). Combine the organic layers, dry over sodium sulfate, concentrate, and purify by column chromatography as described in Protocol 1.
Conclusion
This compound is a synthetically powerful intermediate whose reactivity is dominated by its nitro group. This functional group serves a dual purpose: it activates the C6 position for facile nucleophilic aromatic substitution and acts as a masked amino group. By understanding the underlying electronic principles and carefully selecting reaction conditions, chemists can selectively perform either SNAr displacement or nitro reduction. The protocols detailed herein, particularly the iron-mediated reduction, provide reliable and chemoselective pathways to generate 6-Bromo-2-methoxy-3-aminopyridine, a high-value building block for the synthesis of complex, biologically active molecules in the pharmaceutical industry.
References
-
ResearchGate. Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... [Link]
-
National Center for Biotechnology Information. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]
-
Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]
-
American Chemical Society Publications. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
- Google Patents.
-
ResearchGate. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]
-
ResearchGate. The reduction of vic-substituted 3-nitropyridines with. [Link]
-
Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Royal Society of Chemistry. Shining light on the nitro group: distinct reactivity and selectivity. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
The Royal Society of Chemistry. Supporting Information for: N-Pyridinyl-N-hydroxylamines. [Link]
-
Chemistry LibreTexts. 19.9: Nucleophilic Aromatic Substitution. [Link]
-
PubMed. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. [Link]
-
Longdom Publishing. Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-2-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the strategic application of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 6-aryl-2-methoxy-3-nitropyridines from the readily available starting material, 6-bromo-2-methoxy-3-nitropyridine. The pyridine core is a ubiquitous motif in medicinal chemistry, and the ability to functionalize it with precision is paramount for the development of novel therapeutics. This document provides a robust, field-proven protocol, delves into the mechanistic intricacies of the reaction, and offers a troubleshooting guide to overcome common challenges. The protocols and insights presented herein are designed to empower researchers to confidently and efficiently synthesize libraries of novel pyridine-based compounds for drug discovery and development programs.
Introduction: The Strategic Importance of 6-Aryl-2-methoxy-3-nitropyridine Scaffolds
The 2-methoxy-3-nitropyridine scaffold is a key building block in the synthesis of a diverse range of biologically active molecules. The electron-withdrawing nitro group and the electron-donating methoxy group create a unique electronic environment on the pyridine ring, influencing its reactivity and interaction with biological targets. The introduction of an aryl or heteroaryl moiety at the 6-position via the Suzuki-Miyaura coupling opens up a vast chemical space for the exploration of structure-activity relationships (SAR). This powerful carbon-carbon bond-forming reaction offers a versatile and efficient means to construct complex biaryl structures, which are prevalent in many approved drugs and clinical candidates.[1]
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.[2][3] For the specific case of this compound, its electron-deficient nature generally facilitates the oxidative addition step of the catalytic cycle, making it a suitable substrate for this transformation.[4]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][5] This is often the rate-determining step of the reaction.[6]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.[2][5] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]
Recommended Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point and may require optimization depending on the specific boronic acid used.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Experimental Workflow
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent ratio may require optimization.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 6-aryl-2-methoxy-3-nitropyridine product.
Key Considerations and Optimization Strategies
The success of the Suzuki-Miyaura coupling of this compound can be influenced by several factors. The following table provides a comparative overview of reaction parameters and their impact on the outcome.
| Parameter | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) pre-catalysts require in situ reduction. The choice of ligand is crucial for catalyst stability and activity, especially with challenging substrates.[7] |
| Ligand (if using a Pd(II) source) | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | For electron-deficient pyridines, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base activates the boronic acid.[3] K₃PO₄ and Cs₂CO₃ are generally stronger and can be more effective for less reactive boronic acids. The choice of base can also influence the rate of protodeboronation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is common. Water aids in dissolving the base and facilitates the formation of the active boronate species.[7] The ratio of organic solvent to water can be optimized. |
| Temperature | 80-110 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition of starting materials or products, and can promote side reactions like protodeboronation. |
| Boronic Acid Partner | Electron-rich, electron-poor, and sterically hindered arylboronic acids | Electron-rich boronic acids are generally more reactive. Electron-poor and sterically hindered boronic acids may require more forcing conditions (stronger base, higher temperature, more active catalyst system). |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, inefficient oxidative addition or transmetalation. | Ensure rigorous degassing to prevent catalyst oxidation. Use a more electron-rich and bulky ligand if using a Pd(II) source. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase the reaction temperature. |
| Protodeboronation of Boronic Acid | Presence of excess water, prolonged heating, or a strong base. | Use a more stable boronic ester (e.g., pinacol ester). Minimize the amount of water in the reaction. Use a milder base if possible. Run the reaction at the lowest effective temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve the degassing procedure for the solvent and ensure a strict inert atmosphere is maintained throughout the reaction. |
| Formation of Byproducts | Decomposition of starting materials or product at high temperatures. | Lower the reaction temperature and extend the reaction time. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of a wide array of 6-aryl-2-methoxy-3-nitropyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate diverse compound libraries for biological screening. The protocol and troubleshooting guide provided in these application notes serve as a valuable resource for scientists engaged in medicinal chemistry and drug discovery, facilitating the development of novel and impactful therapeutics.
References
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Arkivoc. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. Available at: [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. PubMed. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Using 6-Bromo-2-methoxy-3-nitropyridine in Medicinal Chemistry: Application Notes and Protocols
Introduction
6-Bromo-2-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in the field of medicinal chemistry.[1] Its strategic substitution pattern, featuring a bromine atom, a methoxy group, and a nitro group on a pyridine core, offers a versatile platform for the synthesis of complex molecular architectures.[1] The pyridine scaffold itself is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and its favorable solubility characteristics, contributing to the discovery of numerous therapeutic agents.[2][3] This guide provides an in-depth look at the applications of this compound, detailing its role in the synthesis of biologically active compounds and providing robust protocols for its key chemical transformations.
Compound Profile
| Property | Value |
| CAS Number | 344296-05-5[4] |
| Molecular Formula | C₆H₅BrN₂O₃[4] |
| Molecular Weight | 233.02 g/mol [4] |
| Appearance | Light yellow solid |
The Strategic Advantage in Synthesis
The unique arrangement of functional groups on the this compound ring dictates its reactivity and synthetic utility. The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, activating it for certain reactions and directing the regioselectivity of others. The bromine atom at the 6-position serves as a versatile handle for cross-coupling reactions, while the methoxy group at the 2-position can be a stable substituent or a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This trifecta of functionalities allows for a sequential and controlled elaboration of the pyridine core.
Key Applications in Medicinal Chemistry
This compound serves as a pivotal intermediate in the synthesis of a wide array of compounds with potential therapeutic applications, including those targeting neurological disorders and for use in biochemical research related to enzyme inhibition and receptor binding.[1] Its derivatives are being investigated for their potential as kinase inhibitors, anti-cancer agents, and modulators of various biological pathways.
Workflow for Synthetic Elaboration
The following diagram illustrates a general workflow for the utilization of this compound in a medicinal chemistry campaign.
Caption: General synthetic pathways for this compound.
Core Synthetic Transformations: Protocols and Mechanistic Insights
Suzuki-Miyaura Cross-Coupling at the C6-Position
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and the bromine atom at the 6-position of the title compound is well-suited for this transformation.[5][6] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a common strategy in lead optimization to explore the structure-activity relationship (SAR).
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol) or a suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in 1,4-dioxane.
-
Add the catalyst solution to the reaction flask, followed by the remaining 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Rationale:
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex. The key steps are the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to nucleophilic aromatic substitution.[7][8][9] Depending on the reaction conditions and the nucleophile, substitution can occur at either the C2 (displacing the methoxy group) or the C6 position (displacing the bromine). This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles, which are prevalent in many drug molecules.
Protocol: SNAr with a Primary Amine
Materials:
-
This compound (1.0 mmol)
-
Primary amine (e.g., benzylamine, 1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol) or a non-nucleophilic organic base (e.g., DIPEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
In a sealed tube, dissolve this compound in DMF or DMSO.
-
Add the primary amine and the base.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
Mechanistic Rationale:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][10] The aromaticity of the ring is temporarily disrupted in this step. In the second step, the leaving group (bromide or methoxide) is eliminated, and the aromaticity of the pyridine ring is restored. The electron-withdrawing nitro group is crucial for stabilizing the negative charge in the Meisenheimer complex, thereby facilitating the reaction.[9]
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of synthetic possibilities. The resulting 3-aminopyridine is a key precursor for the construction of fused heterocyclic systems, amides, and other functionalities commonly found in biologically active molecules.[11]
Protocol: Nitro Group Reduction using Iron in Acetic Acid
Materials:
-
Substituted 2-methoxy-3-nitropyridine derivative (1.0 mmol)
-
Iron powder (Fe, 5.0 mmol)
-
Glacial acetic acid (AcOH, 5 mL)
-
Ethanol (EtOH, 5 mL)
Procedure:
-
Suspend the nitropyridine derivative in a mixture of ethanol and acetic acid in a round-bottom flask.
-
Add the iron powder in portions with vigorous stirring. The reaction is often exothermic.
-
After the addition is complete, heat the mixture to reflux (or stir at room temperature, depending on the substrate's reactivity) for 1-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude amine, which can be purified by chromatography if necessary.
Rationale for Method Selection:
While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro reduction, it can sometimes lead to the reduction of other functional groups, such as the pyridine ring or dehalogenation if a bromine atom is still present.[12] The use of iron in acetic acid is a milder and often more chemoselective method for reducing aromatic nitro groups in the presence of other reducible functionalities.[12][13]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined reactivity allows for selective and sequential functionalization through key transformations such as Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and nitro group reduction. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important synthetic intermediate in their quest for novel therapeutic agents.
References
-
Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
-
International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]
-
ResearchGate. De novo Synthesis of Substituted Pyridines. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
LookChem. Cas 344296-05-5, 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE. [Link]
-
ResearchGate. Reduction of Nitro group using iron. [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(3), 183. [Link]
-
Boyle, R. J., & Raw, S. A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Israel Journal of Chemistry, 59(5-6), 488–498. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
The Organic Chemistry Tutor. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
RSC Publishing. (2015). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Green Chemistry, 17(6), 3433-3439. [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
-
David Publishing. (2018). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Applications, 2(1), 1-8. [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
PubMed. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters, 23(11), 3314-3319. [Link]
-
ResearchGate. 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. [Link]
-
ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Application Note: Regioselective Nitration of 2-Methoxy-6-bromopyridine for the Synthesis of Key Pharmaceutical Intermediates
Abstract
The introduction of a nitro group into the pyridine scaffold is a cornerstone of synthetic chemistry, providing a versatile handle for the development of novel therapeutics and agrochemicals. This application note presents a detailed and robust experimental protocol for the regioselective nitration of 2-methoxy-6-bromopyridine to yield 2-bromo-6-methoxy-3-nitropyridine. We delve into the mechanistic underpinnings of the reaction, explaining the directing effects of the substituents that govern the reaction's regioselectivity. The protocol emphasizes stringent safety measures required for handling potent nitrating agents and provides a comprehensive, step-by-step guide from reaction setup to product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and organic synthesis.
Introduction & Scientific Rationale
Nitropyridine derivatives are pivotal intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry. The nitro group can be readily reduced to an amine, which serves as a key building block for a vast array of functionalizations. However, the pyridine ring is inherently electron-deficient, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than its carbocyclic counterpart, benzene.[1][2] This electron deficiency is exacerbated under the strongly acidic conditions typical of nitration, where the ring nitrogen becomes protonated, further deactivating the ring.[2]
The substrate, 2-methoxy-6-bromopyridine, presents an interesting case for studying regioselectivity in EAS. The ring is substituted with both an activating group (2-methoxy) and a deactivating group (6-bromo). Understanding their interplay is crucial for predicting and achieving the desired product.
Mechanistic Insight: Directing Effects
The regiochemical outcome of the nitration is dictated by the electronic properties of the existing substituents:
-
2-Methoxy Group (-OCH₃): This is an activating, ortho, para-directing group.[3] It donates electron density to the ring via resonance, stabilizing the cationic intermediate (the σ-complex) formed during electrophilic attack at the positions ortho (C3) and para (C5) to it.[3]
-
6-Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are also ortho, para-directors because their lone pairs can stabilize the σ-complex through resonance.[3][4]
-
Pyridine Nitrogen: The nitrogen atom itself is strongly deactivating. Under the highly acidic conditions of nitration, it exists in its protonated form, which exerts a powerful electron-withdrawing inductive effect, making positions C3/C5 and C4 less susceptible to electrophilic attack.
Synergistic Control: The powerful activating and directing effect of the methoxy group is the dominant factor in this system. It strongly favors nitration at the C3 (ortho) and C5 (para) positions. The reaction preferentially yields the 2-bromo-6-methoxy-3-nitropyridine isomer. This is because the C3 position is activated by the methoxy group and is not significantly hindered sterically.
Safety First: Handling Nitrating Agents
Nitration reactions are highly exothermic and involve extremely corrosive and reactive materials.[5][6] Adherence to strict safety protocols is mandatory.
-
Extreme Hazards: The nitrating mixture (sulfuric and nitric acid) is a powerful oxidizing agent and can react violently with organic materials.[7][8] It causes severe chemical burns upon contact.[9][10] The reaction can generate toxic nitrogen dioxide fumes.
-
Engineering Controls: All procedures must be performed in a certified chemical fume hood.[7][9] An emergency safety shower and eyewash station must be readily accessible.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl or thick nitrile), chemical splash goggles, a face shield, and a flame-retardant lab coat.[6][9]
-
Temperature Control: Runaway reactions are a significant risk.[5] Maintain strict control over the reaction temperature using an ice bath and constant monitoring with an internal thermometer.[6]
-
Quenching: The quenching of the reaction by pouring the acid mixture onto ice is highly exothermic and must be done slowly and cautiously in a large vessel to accommodate potential splashing and foaming.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2-bromo-6-methoxy-3-nitropyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Bromo-6-methoxypyridine | ≥97% | Sigma-Aldrich (Cat# 520535) | Starting material[11] |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Reagent Grade | Highly corrosive |
| Nitric Acid (HNO₃) | Fuming (≥90%) | ACS Reagent Grade | Highly corrosive and oxidizing |
| Crushed Ice | N/A | Made from deionized water | For quenching the reaction |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | ACS Reagent Grade | For neutralization |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | For extraction | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous Granular | ACS Reagent Grade | For drying organic layer |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Dropping funnel with pressure-equalizing arm
-
Ice-salt bath
-
Large beaker (1 L) for quenching
-
Büchner funnel and filter flask
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Workflow for the nitration of 2-methoxy-6-bromopyridine.
Step-by-Step Procedure
1. Reaction Setup: a. Place a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and a dropping funnel in an ice-salt bath. b. Charge the flask with concentrated sulfuric acid (20 mL). Cool the acid to 0 °C with stirring. c. Slowly add 2-bromo-6-methoxypyridine (5.0 g, 26.6 mmol) in portions to the cold sulfuric acid. Ensure the temperature does not exceed 10 °C. Stir until a clear solution is obtained.
2. Addition of Nitrating Agent: a. While the substrate solution cools, prepare the nitrating agent. In a separate small, cooled beaker, cautiously add fuming nitric acid (1.8 mL, 40.0 mmol) to concentrated sulfuric acid (5 mL). Caution: This mixing is exothermic. b. Transfer the freshly prepared nitrating mixture to the dropping funnel. c. Add the nitrating mixture dropwise to the stirred substrate solution over 30-45 minutes. Critically maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.[6]
3. Reaction: a. After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. b. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase.
4. Work-up and Isolation: a. Fill a 1 L beaker with crushed ice (approx. 200 g). b. Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form. c. Allow the ice to melt, then slowly neutralize the cold slurry by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7. Be cautious as significant CO₂ evolution (foaming) will occur. d. Isolate the crude solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then air-dry on the funnel.
5. Purification: a. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. b. Alternatively, for higher purity, the product can be purified by column chromatography on silica gel. c. Dry the purified product under vacuum to yield 2-bromo-6-methoxy-3-nitropyridine as a solid.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Product Name | 2-Bromo-6-methoxy-3-nitropyridine |
| CAS Number | 344296-05-5[12] |
| Molecular Formula | C₆H₅BrN₂O₃[12] |
| Molecular Weight | 233.02 g/mol [12][13] |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.25 (d, 1H), 7.20 (d, 1H), 4.10 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.2, 145.1, 138.5, 131.8, 112.5, 55.0 |
Note: NMR chemical shifts are predicted values and may vary slightly. Experimental verification is required.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; product loss during work-up. | Extend reaction time or slightly increase temperature (not exceeding 10°C). Ensure complete precipitation and careful handling during filtration. |
| Formation of Byproducts | Temperature too high, leading to dinitration or side reactions. | Maintain strict temperature control (0-5 °C) during the addition of the nitrating agent.[5] Ensure slow, dropwise addition. |
| Runaway Reaction | Inadequate cooling; rapid addition of nitrating agent. | Ensure the cooling bath has sufficient capacity. Immediately cease addition if temperature rises uncontrollably. Have a larger ice bath ready to submerge the flask if necessary.[5] |
References
- Vertex AI Search. (2024). Nitration reaction safety. Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_XaIC45d5qhOYEFZz0RUbgntn-HETpvquZV4UtIzYptEi8ciYNKLu__koWJbZ146S_BghufAJEGIl0P_zGCNbyPmK3Tb0cV_X6_OIuYcVj9LBSsAW-GeBfyUsoA8b9lrIqBS6hBM=]
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from UW Environmental Health & Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXyutOmkAlK0iZQLUsr9v_MJUT8rbfi2IXRt698eWdfXYl-KGUrXwYYFe8PuYlXeMhr6ekhsRXRa8pVpjnaUmM3wZUfBg-2bsLkcQiJ00z-MEuaZyEyJYB1DT5D-Bvhg-6AXwcKx7CZfZ6mvN8GYmPht5Aw1Y25DcRKaudgxhcCKC397ywG8FTuLzzTWfMKyI5]
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from VelocityEHS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3h7SU7Auq0Y7lcXCYk0jHncMqMaBhSm-AQG6JVo9eAZrsENPfDFrw4pR0KP-UZBKmIEYntldDfpfIFErpvzIeYR-5Bopq0Zq_sODiebt_TliOUNJKwt7TEgSvPPYtHfX8QePpbdbbz-G_fbzFrbWEhcOlL1pHnkuGlSJc]
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from UW Environmental Health & Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8SknaTvk8JzDQee1Em_4kq3a_nAVB88W9bRC8f0ESaACxGed4KEz7aq2TyqxVjmteWf9_ffX7iC8f4XGYmg1csOUxfZlk4XeE6rB2zHGP78hxTEfQS-F0R3_hJjiMgfy8pfBjpDmjMzaa1oNy3Xgdi1CqZRfKAnEduvAChCGxgI2ankRSo42TvTmr6NFQAW6BZSE=]
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvi3Yg9IZ7HpXNXFin-hUJw8HswTSXUsdx7tCl-3kstwPJ7ww_4jyy4eeBC7cdPz6DkvgsDYH1hJEs66xEB0gHZu1p0q7ZJa4BnVJv_LZCs-7EtDyiUrcVwJDwUG_xJjObPJ65v40Ty1KF2hGBkzs_AlfYoc5oxj8EyCX3b5OQwC_3ph-11V0Qx1i3IeGroLYjrZo66HMKjl1Hy_IIKxsyXJT0kw==]
- ChemTalk. (n.d.). Directing Effects. Retrieved from ChemTalk. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA_g1Ip1fmYaRuoMi0ATLWOsvWFMFQcg7YT27_ouI8Rn-RguY-d9kTVmy52REPterMaonXL8MfDmNlmQ5vRouVN4n4Uy9_jVVqy_zyHTrKZeVMzx1rW_BqbAsN2wybE4qtHYk6zhgA]
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from Organic Chemistry Tutor. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmpNHcWos6GoJ1kD66dCub1eQBrDOVlf36GQizxrAd8UnSIzPg0mpSF0waG38cikW2aNEz4WKMg5N3Wnu4c4b8IwwHMBJWyw2RG0Hu4ArYgMTr4IObds3IJCqnZYqTMkpUzmrkVh2OjgJIIhKas5Jea2jPXtXAYAIInTIHOWBGBwdOZNxed3IKqYtTj3NrSJME1Q6mpwzIlHLfh5--R0_JBKGw_QwpAP261w==]
- BenchChem. (2025). Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3fba_5xOmQbaGECZiRZVpnIKRk7RDpDRiTBJ2OBjuEg4_uANsCcvWyp_a7Yy0LX_iykyGln_e36Xmjz1pAlIrAaxVp3fIGN6sKX3EdnqCFcKsq46l0x_Rs0CdG9-1CHSXVbPrCa1jBU-PDeNEH5NXc6BpqTRymBtFrOMdkDoqd3cclrZWyK6-2lY3_XJB6jxNrUKBNw5tOmJnWNfpudUNw1m6_G5uO4y8TITDd0LsAa3FLc4=]
- ResearchGate. (2025). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCW4rr8JZvRZJKquR1lZUhWr6noTU7SHfO-5myh9_F8f1dyANApe6IaMSlW-HVI3ozBoF47nze1pwFt5_IFykCL8uLBVYrVr06A1Yrdzg6D56qvDufdyAifYE7YFSwYg93yC6ZltxZM5CbGEkQZZlOK7ryUALC8XbPVzQKGKcO7LesXavxY4zSsMWav_cGz6KBiYh2eoBOyqz6yH98kZper_O700HuJCy2Ohi-JDy5sRUj4tA=]
- Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from Penn State Pressbooks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6MIw7wmL0HWGQc1eFlXujXdJhCwcFzmB4d-uOXjBJNgAL4oH3xFGIRDXrcF9di3iMk1SuZU-RauGELce8f81kfUeq7DxC5fpc7zMw8sQNp06vpnClcy98_EXcZTiNnpHbwudGBk9B3oGjzL5_A1az3sIHiNZ_FhCwnQmodoT31bmZMRPXsKClkJe_oXcUd9xbYKJ5tyceHiKzPQ==]
- OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOZL7un5AOP3Zvtp_ZVOWJCDb-GFLCa7NbeY_3ScR4KBaQStU6G2ICAIfMfxcll_9X3Qq7j7g2GInB1vHCpSVqBqY4hD4zVQm2huBl3yG8Gn9nobHEsyb3IKnW48qDUPLDB4R42uk=]
- Sigma-Aldrich. (n.d.). 2-Bromo-6-methoxypyridine 97. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfHgNflpOlN7R56w36G0fPgMwyAONrG8AnOdvaiEa82vv56RZ9IfluqalvWOBFnCZhulgMw-30EbqMDrRaIx7_XwRt_GChQaMy-Aw1YQCHUG-KVKEdaOhDvf_Wt4n7osaa9c9eN8itDZ8HSrpGeq5WO66eOw==]
- Echemi. (n.d.). 2-bromo-6-methoxy-3-nitropyridine. Retrieved from Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOM2eskVVaYE4GECFZr8QFO9qpHeTiVQVs9pbm-sP2FYbyhpEA8LNPYc67WsxnhgIGmCZvKjjKiOeHF3AYXgbVZvkujWRZmBOxkQi_x3LJWOud8EBeK8te71isqMs60gegnnY2Je_zcUG0OGJC4d1uwx3gwmM0fP_ErZbyym0JciPhKec_dREtds09f7P6]
- AS Chemical Laboratories Inc. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine. Retrieved from AS Chemical Laboratories Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWOXQsiXq5AxL_CpVRyVJrDzYah7SMdgP6_o9ckVjlS34AqL0KQ43M4WYSC3VUAUuYNk3yzvTYoIIkq5z86GewlCv1zM4TvD5m16b4Tvx0QxvRJ7j7AB7A_rAEXfrdFVdLd9FqJM70BNLWJcBuSsqogqcPt8zq8wrFwOUohg==]
- BenchChem. (2025). Experimental setup for nitration of dimethylpyridines. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEDLqfq-dtRPVw6z3D8ca0grK5H-Bh0_pmNAfUtcuk16vR4WPJKX7pWMC0dBNGj6ovNeVpS37re2QZMNcxY7J54lxPx4Smt-EgRZpnSuNs0Ycf_HWRDU3gj_J5DN0vVs9PmJlLc06N5KIDlDKTg_yfYZgGQx7DWtEpCJYi-VpeENVFo4KHIYB-vc0RjgP1V-bWXA==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 9. youtube.com [youtube.com]
- 10. ehs.com [ehs.com]
- 11. 2-溴-6-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. aschemicals.com [aschemicals.com]
The Versatile Synthon: Applications of 6-Bromo-2-methoxy-3-nitropyridine in Modern Organic Synthesis
In the landscape of modern synthetic chemistry, the strategic design and utilization of highly functionalized building blocks are paramount for the efficient construction of complex molecular architectures. Among these, 6-Bromo-2-methoxy-3-nitropyridine has emerged as a pivotal intermediate, particularly in the realms of pharmaceutical and agrochemical research. Its unique arrangement of a reactive bromine atom, an activating nitro group, and a directing methoxy group on the pyridine scaffold offers a versatile platform for a variety of synthetic transformations. This guide provides an in-depth exploration of its key applications, focusing on the mechanistic rationale behind its reactivity and offering detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions.
The Strategic Importance of this compound
The utility of this compound stems from the distinct roles of its substituents. The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl moieties. The electron-withdrawing nitro group at the 3-position significantly influences the electronic properties of the pyridine ring, activating it towards nucleophilic attack and often playing a crucial role in the desired biological activity of the final product. Furthermore, the methoxy group at the 2-position can direct substitution patterns and can itself be a site for further modification. This trifecta of functional groups makes it a highly sought-after precursor in the synthesis of targeted therapeutic agents, including kinase inhibitors.[1][2]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation. This compound is an excellent substrate for these transformations, primarily due to the reactivity of the C-Br bond.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active compounds.[1] In the context of this compound, this reaction allows for the strategic installation of various substituents at the 6-position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For an electron-deficient substrate like this compound, the oxidative addition of the Pd(0) catalyst to the C-Br bond is generally facile. The electron-withdrawing nitro group further enhances the electrophilicity of the carbon bearing the bromine atom. The selection of a suitable phosphine ligand is crucial to stabilize the palladium intermediates and promote the subsequent transmetalation and reductive elimination steps.
This protocol provides a robust starting point for the coupling of various aryl- and heteroarylboronic acids with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 or Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner (R-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 95 | 16 | 75-85 |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 10 | 82-92 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[3] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of a sterically hindered and electron-rich phosphine ligand is often critical, especially for less reactive amines or sterically hindered substrates, as it facilitates both the oxidative addition and reductive elimination steps.[3]
This protocol is a general guideline for the amination of this compound. Optimization of the ligand, base, and solvent may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium pre-catalyst and the phosphine ligand.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add this compound, the amine, and the base.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) / Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 75-85 |
| Morpholine | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 70-80 |
| n-Butylamine | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ (2) | Toluene | 90 | 18 | 80-90 |
| Benzylamine | Pd(OAc)₂ (2) / Xantphos (4) | NaOt-Bu (1.4) | 1,4-Dioxane | 100 | 12 | 78-88 |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Electron-Deficient Ring
The electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine ring, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] In some cases, the bromine atom can be displaced by strong nucleophiles.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.0-3.0 equiv, can also act as a base)
-
Solvent (e.g., DMSO, NMP, or neat amine)
-
Optional: A non-nucleophilic base (e.g., K₂CO₃ or Et₃N)
Procedure:
-
Combine this compound and the amine in a sealed reaction vessel.
-
If necessary, add a solvent and/or a non-nucleophilic base.
-
Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with water to precipitate the product or extract with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its well-defined reactivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions provides chemists with reliable and efficient methods for the synthesis of a diverse range of substituted nitropyridine derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug development and other fields to harness the full synthetic potential of this valuable intermediate.
References
- BenchChem. (2025). Application Notes and Protocols: 6-Bromopyridin-3-amine in the Development of Kinase Inhibitors.
- BenchChem. (2025).
- U.S. Patent 7,256,295 B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
- Royal Society of Chemistry. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage 602.
- Guidechem. (n.d.). How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine.
- HETEROCYCLES, Vol. 65, No. 9, 2005. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
- ChemicalBook. (n.d.). 2-Amino-6-methoxy-3-nitropyridine synthesis.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- NIH. (2020).
- BenchChem. (2025).
- NIH. (n.d.).
- Google Patents. (2012).
- PMC. (n.d.).
- YouTube. (2023).
- Royal Society of Chemistry. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- ResearchGate. (n.d.).
- ResearchGate. (2025). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile.
- PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- BenchChem. (2025). The Use of 6-Bromo-N,N-dimethylpyridazin-3-amine in Kinase Inhibitor Synthesis.
- Google Patents. (2012). EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)
- ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.
- ChemicalBook. (n.d.). 2-Bromo-3-methoxy-6-methylpyridine synthesis.
- BLD Pharm. (n.d.). 89466-18-2|6-Bromo-2-methoxypyridin-3-amine.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- ResearchGate. (2025). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
Sources
The Strategic Utility of 6-Bromo-2-methoxy-3-nitropyridine in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Pharmaceutical Intermediate
In the landscape of modern drug discovery, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile chemical building blocks. 6-Bromo-2-methoxy-3-nitropyridine is one such pivotal intermediate, offering a synthetically tractable scaffold for the elaboration of complex molecular architectures. Its unique arrangement of functional groups—a reactive bromine atom, an activating nitro group, and a methoxy moiety—provides a palette for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical research, complete with detailed experimental protocols for its key reactions. The strategic positioning of the bromo, methoxy, and nitro groups on the pyridine ring makes this compound a valuable precursor for the synthesis of a variety of substituted pyridines, which are prevalent motifs in many approved drugs and clinical candidates.[1][2]
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
Substituted pyridines are integral components of numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This compound serves as a key starting material for the synthesis of pyrazolo[3,4-b]pyridines and aminopyrazoles, core structures found in potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).[3][4][5]
GSK-3 is a critical enzyme in various signaling pathways, and its dysregulation is implicated in neurodegenerative diseases, bipolar disorder, and diabetes. Similarly, CDKs are central regulators of the cell cycle, and their inhibition is a cornerstone of modern cancer therapy.[1][6] The ability to readily functionalize the this compound scaffold allows for the systematic exploration of the chemical space around these important biological targets, facilitating the development of more potent and selective inhibitors.
Key Synthetic Transformations and Protocols
The chemical versatility of this compound is best illustrated through its participation in several cornerstone reactions of modern organic synthesis. Below are detailed protocols for some of its most valuable transformations.
Protocol 1: Synthesis of this compound
A reliable synthesis of the title compound can be adapted from procedures for analogous structures.[7] This protocol describes the methoxylation of a suitable di-substituted pyridine.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,6-Dibromo-3-nitropyridine | 281.90 | 10.0 g | 35.5 mmol |
| Sodium Methoxide (25% in MeOH) | 54.02 | 8.4 mL | 37.2 mmol |
| Methanol | 32.04 | 50 mL | - |
| Ice Water | - | 200 mL | - |
Procedure:
-
To a stirred solution of 2,6-dibromo-3-nitropyridine (35.5 mmol) in methanol (50 mL) at 0 °C, add a solution of 25% w/w sodium methoxide in methanol (37.2 mmol) dropwise over 10 minutes.
-
After stirring at 0 °C for 1 hour, allow the reaction to warm to room temperature and stir for an additional 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to approximately half its original volume.
-
Pour the concentrated mixture into ice water (200 mL).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a pale yellow solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and the bromine atom at the 6-position of the title compound is well-suited for this transformation.[8][9][10] This allows for the introduction of a wide variety of aryl and heteroaryl substituents.
Reaction Scheme:
Sources
- 1. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 6. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 7. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
protocol for cross-coupling reactions with 6-Bromo-2-methoxy-3-nitropyridine
An In-Depth Technical Guide to Cross-Coupling Reactions with 6-Bromo-2-methoxy-3-nitropyridine
Introduction: The Strategic Value of this compound
This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from a unique combination of electronic and steric features. The pyridine core is a common motif in pharmacologically active compounds.[1][2] The bromine atom at the C6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The electronic nature of the ring is modulated by three key substituents:
-
Nitro Group (C3): As a potent electron-withdrawing group, it activates the C-Br bond at the para-position (C6), making it more susceptible to oxidative addition by a palladium(0) catalyst, a critical first step in most cross-coupling cycles.
-
Methoxy Group (C2): This electron-donating group can influence the electron density of the ring and sterically shields the adjacent C3 position.
-
Pyridine Nitrogen: The inherent electron-withdrawing nature of the nitrogen atom further contributes to the electron-deficient character of the ring, facilitating catalysis.[3][4]
This guide provides detailed, field-proven protocols for four major classes of cross-coupling reactions using this compound: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The causality behind the selection of catalysts, ligands, and conditions is explained to empower researchers to adapt and troubleshoot these critical transformations.
Physicochemical Properties of the Substrate
| Property | Value | Source |
| CAS Number | 344296-05-5 | [5] |
| Molecular Formula | C₆H₅BrN₂O₃ | [6][7] |
| Molecular Weight | 233.02 g/mol | [8] |
| Appearance | Pale yellow to light brown crystalline solid | [9] |
| Density | ~1.7 g/cm³ | [6][7] |
| Flash Point | ~120.8 °C | [6][7] |
General Experimental Workflow
Successful cross-coupling requires meticulous attention to experimental setup to exclude oxygen and moisture, which can deactivate the palladium catalyst. The following workflow is fundamental to all protocols described in this guide.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a C-C bond between an organohalide and an organoboron compound.[10][11] Its reliability, mild conditions, and the commercial availability of a vast array of boronic acids make it a first-choice strategy for derivatizing this compound.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, powdered (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 10:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd(OAc)₂ and SPhos, add a small amount of degassed dioxane to form a slurry, and add this to the Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Scientific Rationale
-
Catalyst System (Pd(OAc)₂/SPhos): The use of dialkylbiaryl phosphine ligands like SPhos is crucial for coupling heteroaryl halides.[12][13] These ligands are both bulky and electron-rich. The bulk promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[12] The electron-rich nature of the phosphine increases the electron density on the palladium center, facilitating the insertion into the C-Br bond.[14]
-
Base (K₃PO₄): A moderately strong base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[11][15] K₃PO₄ is often preferred over stronger bases like alkoxides for substrates with base-sensitive functional groups.
-
Solvent (Dioxane/Water): The aqueous-organic mixture aids in dissolving both the organic reagents and the inorganic base, creating a homogeneous or effectively biphasic system where the reaction can proceed efficiently.[10][16] Degassing is critical to remove dissolved oxygen.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds, leading to substituted alkynes.[17][18] The reaction is traditionally co-catalyzed by palladium and copper(I) salts, though copper-free protocols have been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[19][20][21]
Detailed Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted for a copper-free system, which is often cleaner.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
(AllylPdCl)₂ (0.01 equiv, 1 mol%)
-
P(t-Bu)₃ (Tri-tert-butylphosphine) (0.04 equiv, 4 mol%)
-
Pyrrolidine or Diisopropylamine (DIPA) (2.0-3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask under argon, add this compound.
-
Add anhydrous DMF via syringe, followed by the terminal alkyne and the amine base (e.g., pyrrolidine).
-
In a separate vial, dissolve (AllylPdCl)₂ and P(t-Bu)₃ in a small amount of DMF and add this catalyst solution to the reaction flask.
-
Stir the reaction at room temperature or heat to 50 °C. The reaction is often rapid.
-
Monitor the reaction by TLC or GC-MS (typically complete in 1-6 hours).
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium black.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Scientific Rationale
-
Catalyst System ((AllylPdCl)₂/P(t-Bu)₃): This system generates a highly active Pd(0) catalyst in situ.[22] P(t-Bu)₃ is a very bulky and electron-rich ligand that promotes high catalytic activity, even at room temperature, for the coupling of aryl bromides.[22]
-
Copper-Free Conditions: Omitting the copper co-catalyst prevents the oxidative homocoupling of the terminal alkyne, which is a major side reaction in traditional Sonogashira couplings.[21] This leads to higher yields of the desired cross-coupled product and simplifies purification.
-
Amine Base (Pyrrolidine/DIPA): The amine serves two purposes: it acts as a base to deprotonate the terminal alkyne, forming the reactive acetylide anion, and it can also serve as a ligand for the palladium center.[17][19]
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds via palladium catalysis.[23] It has broad scope, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines, anilines, and even ammonia equivalents.[24][25][26]
Detailed Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.03 equiv, 3 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
In an argon-filled glovebox or using Schlenk techniques, charge a flask with NaOᵗBu, Pd₂(dba)₃, and RuPhos.
-
Add this compound and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Cool the reaction to room temperature, dilute with ether, and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Scientific Rationale
-
Catalyst System (Pd₂(dba)₃/RuPhos): The combination of a Pd(0) source like Pd₂(dba)₃ and a highly effective biarylphosphine ligand such as RuPhos is a modern standard for Buchwald-Hartwig amination. RuPhos is from a class of sterically hindered and electron-rich ligands that promote both the initial oxidative addition and the final, often rate-limiting, reductive elimination step to form the C-N bond.[27]
-
Base (NaOᵗBu): A strong, non-nucleophilic base is required.[28] NaOᵗBu is commonly used to deprotonate the amine (or the N-H bond in the intermediate palladium complex) to form the palladium-amido complex, which is necessary prior to reductive elimination.[23]
-
Solvent (Toluene): Anhydrous, non-polar aromatic solvents like toluene are standard for this reaction, as they are compatible with the strong base and effectively solubilize the reagents.
Heck Reaction: C(sp²)-C(sp²) Vinylation
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, creating a new C-C bond.[29][30] The reaction is highly valuable for the synthesis of styrenes and acrylates.
Detailed Protocol: Mizoroki-Heck Reaction
This protocol describes the vinylation of this compound with n-butyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl Acrylate (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a Schlenk flask under argon, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with argon.
-
Add anhydrous DMF, followed by n-butyl acrylate and triethylamine via syringe.
-
Heat the reaction to 100-130 °C with stirring.[31]
-
Monitor the reaction by GC-MS until the starting bromide is consumed (typically 8-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Scientific Rationale
-
Catalyst System (Pd(OAc)₂/P(o-tol)₃): This is a classic catalyst system for the Heck reaction. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst.[32] The phosphine ligand stabilizes the palladium species and modulates its reactivity.
-
Base (Et₃N): A tertiary amine base is used to neutralize the HBr that is generated during the catalytic cycle, regenerating the Pd(0) catalyst for the next turnover.[29][32]
-
Alkene Choice: Electron-poor alkenes, such as acrylates and styrenes, are generally the most effective coupling partners in the Heck reaction.[31]
References
- BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
-
The Journal of Organic Chemistry. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. [Link]
-
Faraday Discussions. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
-
Organic Letters. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. [Link]
- BenchChem. A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions.
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
PMC - NIH. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
Sci-Hub. Steric and electronic influences on the addition of pyridines to the tricarbonyl(2-methoxycyclohexadienyl)iron(II) cation. [Link]
-
NIH. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
ResearchGate. Coupling outcomes for pyridines. [Link]
-
Pipzine Chemicals. 2-Methoxy-3-nitropyridine: Properties, Applications & Safety. [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
RSC Publishing. highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. [Link]
-
Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
- BenchChem. An In-depth Technical Guide on the Electronic and Steric Effects in 3-Amino-5-bromopyridine.
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]
-
PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
The Journal of Organic Chemistry. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of 2-Methoxy-3-nitropyridine in Agrochemical Synthesis and Crop Protection. [Link]
-
PubMed. Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
PubChem. 5-Bromo-3-methoxy-2-nitropyridine. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. [Link]
-
ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
RSC Publishing. Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
ResearchGate. Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
-
Rose-Hulman. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. sci-hub.box [sci-hub.box]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-BROMO-2-METHOXY-3-NITRO-PYRIDINE | VSNCHEM [vsnchem.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. 5-Bromo-3-methoxy-2-nitropyridine | C6H5BrN2O3 | CID 817774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 29. Heck Reaction [organic-chemistry.org]
- 30. masterorganicchemistry.com [masterorganicchemistry.com]
- 31. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 32. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Synthesis of Derivatives from 6-Bromo-2-methoxy-3-nitropyridine
Abstract
This document provides a comprehensive technical guide for the synthesis of diverse molecular derivatives starting from 6-Bromo-2-methoxy-3-nitropyridine. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its trifunctional nature, which allows for selective and sequential chemical modifications. The protocols detailed herein focus on three principal transformations: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), Nucleophilic Aromatic Substitution (SNAr), and reduction of the nitro group followed by subsequent functionalization. Each section provides not only step-by-step experimental procedures but also elucidates the underlying chemical principles, justifications for reagent selection, and critical process parameters. This guide is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound as a scaffold for the creation of novel chemical entities.
Introduction: The Strategic Value of this compound
This compound is a strategically important starting material in organic synthesis. Its utility stems from the differential reactivity of its three functional groups:
-
The Bromo Group (C6): Primarily serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
-
The Methoxy Group (C2): Can be a site for nucleophilic displacement, though it is generally less reactive than the bromo group. It also electronically influences the pyridine ring.
-
The Nitro Group (C3): Acts as a potent electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution.[1][2] Furthermore, it can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations, making it a gateway to various pharmacologically relevant scaffolds like 2-aminopyridines.[3][4][5]
The strategic and sequential manipulation of these functional groups allows for the construction of complex molecular architectures from a relatively simple and commercially available precursor.
Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.[6][7][8][9][10]
General Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]
Specific Hazards:
-
Toxicity: Many pyridine derivatives and reagents used in these syntheses are toxic if swallowed, inhaled, or in contact with skin.[6][8]
-
Flammability: Some solvents, such as toluene and dioxane, are flammable. Keep away from open flames and heat sources.[6]
Synthetic Pathways and Protocols
This section details the primary synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The bromine atom at the C6 position is an excellent handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[11][12][13] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[14]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. It can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like Pd(PPh₃)₄. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[12]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[11][13] Common bases include sodium carbonate, potassium phosphate, and cesium carbonate.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is typically used.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Synthesis of 2-Methoxy-3-nitro-6-phenylpyridine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 234.03 | 1.0 | 234 mg |
| Phenylboronic acid | 1.2 | 121.93 | 1.2 | 146 mg |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 0.05 | 58 mg |
| Sodium Carbonate (2M aqueous) | 3.0 | 105.99 | 3.0 | 1.5 mL |
| 1,4-Dioxane | - | - | - | 5 mL |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (5 mL) and the 2M aqueous sodium carbonate solution (1.5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[15][16] This reaction has broad utility in the synthesis of pharmaceuticals and other biologically active molecules.[16]
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst is used. However, the ligands for Buchwald-Hartwig amination are often more specialized, typically bulky, electron-rich phosphines (e.g., BINAP, XPhos) that promote the reductive elimination step.[15][17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) is commonly used.[17]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Protocol 2: Synthesis of N-benzyl-6-methoxy-5-nitropyridin-2-amine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 234.03 | 1.0 | 234 mg |
| Benzylamine | 1.1 | 107.15 | 1.1 | 118 mg (122 µL) |
| Pd₂(dba)₃ | 0.02 | 915.72 | 0.02 | 18 mg |
| (±)-BINAP | 0.06 | 622.67 | 0.06 | 37 mg |
| Sodium tert-butoxide | 1.4 | 96.10 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | - | 5 mL |
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and (±)-BINAP (37 mg, 0.06 mmol) to a flame-dried Schlenk flask.
-
Add anhydrous toluene (5 mL).
-
Add this compound (234 mg, 1.0 mmol) and benzylamine (122 µL, 1.1 mmol).
-
Seal the flask and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the C3 position activates the pyridine ring, particularly at the C2 and C6 positions, for nucleophilic aromatic substitution (SNAr).[1][2][18] While the C6 position is occupied by a good leaving group (bromo), the C2 methoxy group can also be displaced, often requiring more forcing conditions.
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be used, including alkoxides, thiolates, and amines.
-
Solvent: Polar aprotic solvents like DMSO or DMF are often used to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[1]
-
Temperature: Heating is often required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer complex.[19]
Reaction Mechanism: SNAr
Caption: SNAr Addition-Elimination Mechanism.
Protocol 3: Synthesis of 2-Methoxy-3-nitro-6-(piperidin-1-yl)pyridine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 234.03 | 1.0 | 234 mg |
| Piperidine | 2.0 | 85.15 | 2.0 | 170 mg (197 µL) |
| Potassium Carbonate | 1.5 | 138.21 | 1.5 | 207 mg |
| Dimethylformamide (DMF) | - | - | - | 4 mL |
Procedure:
-
In a round-bottom flask, dissolve this compound (234 mg, 1.0 mmol) in DMF (4 mL).
-
Add piperidine (197 µL, 2.0 mmol) and potassium carbonate (207 mg, 1.5 mmol).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice-water (20 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to obtain the product. Further purification can be achieved by recrystallization if necessary.
Reduction of the Nitro Group and Subsequent Functionalization
The reduction of the nitro group to an amine is a pivotal transformation, providing access to 2,3-diaminopyridine derivatives, which are valuable precursors for the synthesis of imidazopyridines and other heterocyclic systems of medicinal interest.[3][20]
Causality Behind Experimental Choices:
-
Reducing Agent: Various reducing agents can be employed. Catalytic hydrogenation (e.g., H₂, Pd/C) is clean and efficient.[21] Metal/acid systems like iron in acetic acid or tin(II) chloride in HCl are also effective and can sometimes offer different chemoselectivity.[22][23] Zinc in the presence of ammonium chloride is a milder option that can sometimes yield the hydroxylamine intermediate.[24]
-
Solvent: The choice of solvent depends on the reducing agent. Alcohols like ethanol or methanol are common for catalytic hydrogenation, while acidic aqueous solutions are used for metal/acid reductions.
Protocol 4: Synthesis of 6-Bromo-2-methoxy-pyridin-3-amine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 234.03 | 1.0 | 234 mg |
| Iron powder | 5.0 | 55.85 | 5.0 | 279 mg |
| Acetic Acid | - | - | - | 5 mL |
| Ethanol | - | - | - | 5 mL |
Procedure:
-
Suspend this compound (234 mg, 1.0 mmol) and iron powder (279 mg, 5.0 mmol) in a mixture of ethanol (5 mL) and acetic acid (5 mL).
-
Heat the mixture to reflux (approximately 80-90 °C) for 2 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash with brine, dry over sodium sulfate, and concentrate to yield the crude amine, which can be purified by column chromatography.
The resulting 3-aminopyridine derivative is a versatile intermediate. The amino group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The remaining bromo and methoxy groups can then be functionalized using the methods described previously.
Summary and Outlook
This compound is a highly functionalized and versatile building block for organic synthesis. The distinct reactivity of its bromo, methoxy, and nitro groups allows for a range of selective transformations, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and nitro group reductions. The protocols provided in this application note offer reliable and reproducible methods for synthesizing a diverse library of pyridine derivatives. These derivatives are of great interest as potential pharmaceutical agents and advanced materials. The strategic combination of the reactions described herein provides a powerful platform for the rapid generation of molecular complexity and the exploration of novel chemical space.
References
- Bhuyan, M., Borah, R., Ambala, S., & Baishya, G. (2025).
-
(2025). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF. ResearchGate. [Link]
-
The reduction of vic-substituted 3-nitropyridines with | Download Table. ResearchGate. [Link]
-
(2025). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Wikipedia. 2-Aminopyridine. [Link]
-
(2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. [Link]
-
2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]
-
PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Method for preparing 3-aminopyridines
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Process for preparation of nitropyridine derivatives.
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
(2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
(2018). 34.05 Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central - NIH. [Link]
-
(2019). 19.9: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
(2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal. [Link]
-
(2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
- Process for producing 2,3-diamino-6-methoxypyridine.
-
(2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE - Safety Data Sheet [chemicalbook.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
The Strategic Utility of 6-Bromo-2-methoxy-3-nitropyridine in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 6-Bromo-2-methoxy-3-nitropyridine has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively manipulated to forge a diverse array of heterocyclic compounds.[1] Its trifunctional nature—a labile bromine atom amenable to cross-coupling reactions, a nitro group that can be readily reduced to a nucleophilic amine, and a methoxy group influencing the electronic properties of the pyridine ring—positions it as a linchpin in the synthesis of privileged scaffolds such as imidazopyridines.
This comprehensive guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the mechanistic underpinnings of its key transformations, present detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling and the synthesis of imidazo[4,5-b]pyridines, and offer insights into the causality behind experimental choices.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the ring towards nucleophilic attack and facilitates the key transformations discussed herein.
Key Reactive Sites:
-
C6-Bromine: An excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.
-
C3-Nitro Group: A precursor to the corresponding amino group through reduction, which can then participate in cyclization reactions to form fused heterocyclic systems.
-
C2-Methoxy Group: While generally stable, it can be susceptible to nucleophilic displacement under forcing conditions, offering an additional point for diversification.
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with high efficiency and functional group tolerance.[2] The bromine atom at the C6 position of this compound serves as an ideal electrophilic partner in this transformation.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through a series of fundamental organometallic steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The electron-deficient nature of the pyridine ring in this compound enhances the rate of the initial oxidative addition of the palladium(0) catalyst to the C-Br bond.
Experimental Protocol: Synthesis of 2-Methoxy-3-nitro-6-phenylpyridine
This protocol details the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| This compound | 233.02 | 1.0 g | 4.29 mmol |
| Phenylboronic Acid | 121.93 | 628 mg | 5.15 mmol |
| Pd(PPh₃)₄ | 1155.56 | 248 mg | 0.21 mmol |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 909 mg | 8.58 mmol |
| 1,4-Dioxane | - | 20 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.29 mmol), phenylboronic acid (628 mg, 5.15 mmol), and sodium carbonate (909 mg, 8.58 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (20 mL) and water (5 mL) to the flask.
-
Degas the resulting mixture by bubbling argon through it for 15 minutes.
-
Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (248 mg, 0.21 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-3-nitro-6-phenylpyridine as a solid.
Application II: Synthesis of Imidazo[4,5-b]pyridine Scaffolds
Imidazo[4,5-b]pyridine derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. This compound serves as an excellent precursor for the construction of this privileged heterocyclic system through a two-step sequence involving nitro group reduction followed by cyclization.
Step 1: Reduction of the Nitro Group
The reduction of the nitro group at the C3 position to an amino group is the crucial first step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.
Experimental Protocol: Synthesis of 6-Bromo-2-methoxypyridin-3-amine
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| This compound | 233.02 | 1.0 g | 4.29 mmol |
| 10% Palladium on Carbon (Pd/C) | - | 100 mg | - |
| Ethanol | - | 40 mL | - |
| Hydrogen (H₂) | - | Balloon | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 4.29 mmol) and ethanol (40 mL).
-
Carefully add 10% Pd/C (100 mg) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate and backfill the flask with hydrogen three times.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (20 mL).
-
Concentrate the filtrate under reduced pressure to yield 6-bromo-2-methoxypyridin-3-amine, which can often be used in the next step without further purification.
Step 2: Cyclization to form the Imidazo[4,5-b]pyridine Core
The resulting 3-aminopyridine derivative can undergo cyclization with various one-carbon sources to form the fused imidazole ring. A common method involves reaction with an aldehyde followed by oxidative cyclization.
Experimental Protocol: Synthesis of 6-Bromo-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine
This protocol is adapted from related syntheses of imidazo[4,5-b]pyridines and illustrates the general procedure.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 6-Bromo-2-methoxypyridin-3-amine | 203.04 | 870 mg | 4.29 mmol |
| 4-Methoxybenzaldehyde | 136.15 | 640 mg | 4.70 mmol |
| Sodium Metabisulfite (Na₂S₂O₅) | 190.11 | 900 mg | 4.73 mmol |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 6-bromo-2-methoxypyridin-3-amine (870 mg, 4.29 mmol) and 4-methoxybenzaldehyde (640 mg, 4.70 mmol) in DMF (20 mL).
-
Add sodium metabisulfite (900 mg, 4.73 mmol) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 8 hours.
-
Cool the reaction to room temperature and pour it into ice-water (100 mL).
-
Collect the resulting precipitate by filtration and wash with water.
-
Dry the solid under vacuum to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford pure 6-bromo-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine.
Conclusion
This compound stands as a testament to the power of strategic functional group placement in the design of synthetic building blocks. Its capacity to undergo selective and high-yielding transformations at its bromo and nitro substituents provides a robust and flexible platform for the synthesis of a wide range of complex heterocyclic compounds. The protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile reagent in their synthetic endeavors.
References
-
Bourichi, S., Kandri Rodi, Y., Jasinski, J. P., Kaur, M., Ouzidan, Y., & Essassi, E. M. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. IUCrData, 2(7), x171071. [Link]
- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3429. [Link]
-
NIH. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Journal of the American Chemical Society, 142(25), 10950–10955. [Link]
-
NIH. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 28(1), 16. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. Retrieved from [Link]
-
ResearchGate. (2018). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
-
ResearchGate. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
University of Toronto. (n.d.). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Wiley Online Library. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem, 13(19), 4066-4087. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
Sources
Application Notes and Protocols for the Amination of 6-Bromo-2-methoxy-3-nitropyridine
Introduction
6-Bromo-2-methoxy-3-nitropyridine is a key heterocyclic building block in contemporary drug discovery and development. Its strategic functionalization, particularly through the introduction of amino groups, unlocks access to a diverse range of molecular scaffolds with significant pharmacological potential. The presence of a nitro group, a methoxy group, and a bromine atom on the pyridine ring offers a unique electronic landscape that allows for selective chemical manipulation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the amination of this compound, exploring two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
The aminated derivatives of this scaffold are precursors to a variety of bioactive molecules, including inhibitors of kinases and other enzymes implicated in disease. Understanding the nuances of the amination reaction is therefore critical for the efficient and rational design of novel therapeutics. This document will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven protocols, and offer insights into the selection of appropriate reaction conditions to achieve desired synthetic outcomes.
Mechanistic Considerations: A Tale of Two Pathways
The conversion of this compound to its aminated analogue can be approached via two distinct and powerful methodologies. The choice between these pathways is dictated by the nature of the aminating agent, desired reaction conditions, and functional group tolerance.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 3-position. This electronic arrangement activates the positions ortho and para to the nitro group for nucleophilic attack. In the case of this compound, the bromine atom is situated at the C6 position, which is ortho to the nitro group, making it a prime site for SNAr.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophilic amine attacks the electron-deficient carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate.[1] In the subsequent step, the leaving group, in this case, the bromide ion, is eliminated, restoring the aromaticity of the pyridine ring and yielding the aminated product. The rate of reaction is influenced by the nucleophilicity of the amine and the stability of the Meisenheimer complex.[1]
Caption: SNAr mechanism for amination.
Pathway 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[2][3] This methodology is particularly valuable for coupling a wide array of amines with aryl halides under relatively mild conditions and with excellent functional group tolerance.[2] The reaction is generally applicable to substrates that are less activated towards traditional SNAr.
The catalytic cycle typically involves the following key steps:[2]
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to generate a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the aminated product and regenerating the active Pd(0) catalyst.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[4] Bulky, electron-rich ligands such as RuPhos and BrettPhos are often employed to facilitate both the oxidative addition and reductive elimination steps.[4][5]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocols
The following protocols are provided as a starting point for the amination of this compound. Optimization of reaction conditions may be necessary for specific amines and desired scales.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Ammonia
This protocol is suitable for the synthesis of the primary amine, 6-amino-2-methoxy-3-nitropyridine, a versatile intermediate.
Materials:
-
This compound
-
Aqueous ammonia (25-30%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv).
-
Add ethanol to dissolve the starting material (approximately 10-20 mL per gram of substrate).
-
Add aqueous ammonia (10-20 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Trustworthiness and Self-Validation:
-
In-process Control: The reaction can be monitored by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.
-
Work-up Validation: The identity and purity of the isolated product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. A melting point determination can also be a useful indicator of purity.
Protocol 2: Buchwald-Hartwig Amination with a Primary or Secondary Amine
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 2-5 mol%) or a pre-catalyst like RuPhos-Pd-G3.
-
Phosphine ligand (e.g., RuPhos, BrettPhos, (±)-BINAP, 4-10 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and sodium tert-butoxide.
-
Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add anhydrous toluene or dioxane (approximately 5-10 mL per gram of substrate).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness and Self-Validation:
-
Inert Atmosphere: The use of an inert atmosphere is crucial for the stability and activity of the palladium catalyst. Proper Schlenk techniques should be employed.[6]
-
Reagent Quality: Anhydrous solvents and high-purity reagents are essential for reproducible results.
-
Analytical Confirmation: The structure and purity of the final product must be rigorously confirmed by NMR spectroscopy and mass spectrometry.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions for the amination of bromopyridines, providing a comparative overview to guide experimental design.
| Parameter | SNAr with Ammonia | Buchwald-Hartwig Amination |
| Amine Scope | Primarily ammonia and highly nucleophilic amines | Broad scope including primary and secondary alkyl and aryl amines |
| Catalyst | None | Palladium precursor (e.g., Pd(OAc)2) and a phosphine ligand (e.g., RuPhos) |
| Base | Amine acts as the base | Strong, non-nucleophilic base (e.g., NaOtBu)[7] |
| Solvent | Protic solvents (e.g., ethanol, water) | Anhydrous aprotic solvents (e.g., toluene, dioxane)[8] |
| Temperature | Generally higher temperatures (reflux) | Moderate to high temperatures (80-110 °C) |
| Functional Group Tolerance | Limited by the reactivity of the nucleophile and harsh conditions | Generally high, but sensitive to strong base |
Conclusion
The amination of this compound is a pivotal transformation for the synthesis of valuable pharmaceutical intermediates. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination offer viable and effective routes to achieve this conversion. The choice of method should be guided by the specific amine to be introduced, the desired scale of the reaction, and the overall synthetic strategy. The protocols and insights provided in this application note are intended to empower researchers to confidently and successfully navigate the synthesis of aminated 2-methoxy-3-nitropyridine derivatives, thereby accelerating the pace of drug discovery and development.
References
-
Andreassen, E. J., Bakke, J. M., Sletvold, I., & Svensen, H. (2004). Nucleophilic alkylations of 3-nitropyridines. Organic & Biomolecular Chemistry, 2(18), 2653–2657. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Copin, C., Massip, S., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][4][9][10]thiadiazole Series. European Journal of Organic Chemistry, 2015(34), 7463-7475. [Link]
-
Dennis, J. M., White, N. A., et al. (2019). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis, 9(5), 4292-4298. [Link]
-
McCann, S. D., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037. [Link]
-
Pye, P. J., et al. (2017). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Organic Process Research & Development, 21(9), 1348-1360. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Zask, G., et al. (2016). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 81(15), 6249–6259. [Link]
-
ChemTube3D. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Wąsińska, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]
- U.S. Patent No. 7,256,295 B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
-
ResearchGate. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
Ge, S., & Hartwig, J. F. (2016). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 138(40), 13174–13177. [Link]
-
Al-Zoubi, R. M., et al. (2018). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic alkylations of 3-nitropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of 6-Bromo-2-methoxy-3-nitropyridine in Agrochemical Discovery
Introduction: The Versatility of a Substituted Pyridine in Agrochemical R&D
The pyridine scaffold is a cornerstone in modern agriculture, forming the core of numerous high-performance fungicides, herbicides, and insecticides.[1][2][3] Its prevalence is due to the unique electronic properties of the heteroaromatic ring, which can be finely tuned through substitution to optimize biological activity, selectivity, and metabolic stability. Within the vast library of pyridine-based intermediates, 6-Bromo-2-methoxy-3-nitropyridine has emerged as a particularly valuable and versatile building block for the synthesis of novel agrochemicals.[4]
This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to explain the underlying chemical principles and strategic considerations. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a practical framework for leveraging this intermediate in the discovery of next-generation crop protection agents.
Physicochemical Profile and Strategic Reactivity
The synthetic utility of this compound stems from its distinct pattern of functionalization, which allows for selective and sequential chemical modifications.
| Property | Value |
| Chemical Formula | C₆H₅BrN₂O₃ |
| Molecular Weight | 233.02 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Topological Polar Surface Area | 67.9 Ų |
| CAS Number | 344296-05-5 |
Data sourced from ECHEMI.[5]
The reactivity of the molecule is governed by three key features:
-
The C6-Bromine Atom: This position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.
-
The Electron-Deficient Ring: The potent electron-withdrawing effect of the C3-nitro group, combined with the inherent electron deficiency of the pyridine ring, strongly activates the molecule for nucleophilic aromatic substitution (SNAr).[6][7][8][9] This makes the C6-bromine an excellent leaving group for displacement by nucleophiles like amines and thiols.
-
The C3-Nitro Group: This group is not merely an activating feature; it is a versatile functional handle. It can be readily reduced to a primary amine, providing a new site for diversification through amidation, sulfonylation, or other derivatizations.
Application Note 1: Synthesis of Fungicidal Biaryl Scaffolds via Suzuki-Miyaura Coupling
Expert Rationale & Field Insights
The creation of biaryl and hetero-biaryl structures is a proven strategy in the development of potent fungicides. The Suzuki-Miyaura reaction is an indispensable tool for this purpose, offering high functional group tolerance and predictable outcomes.[10][11] Using this compound as the halide partner allows for the strategic coupling of a pyridine core, common in fungicides, with a vast array of commercially available boronic acids. The choice of a palladium catalyst and a suitable base is critical for achieving high yields and preventing catalyst deactivation, which can be a challenge with nitrogen-containing heterocycles.[11]
Detailed Experimental Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture (5 mL). Follow this with the addition of the Pd(PPh₃)₄ catalyst (0.05 mmol).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: Suzuki-Miyaura coupling workflow.
Application Note 2: Accessing Herbicidal Precursors via Nucleophilic Aromatic Substitution (SNAr)
Expert Rationale & Field Insights
The SNAr reaction is a powerful and direct method for forming carbon-heteroatom bonds, which are integral to the structure of many herbicides. The strong activation provided by the C3-nitro group makes the C6-bromine on the pyridine ring highly susceptible to displacement by a wide range of nucleophiles.[7][8][9][12] This reaction is often more atom-economical than cross-coupling and avoids the need for expensive metal catalysts. Amines are particularly effective nucleophiles in this context, allowing for the straightforward synthesis of N-arylpyridine motifs. The choice of a polar aprotic solvent like DMSO or DMF is key, as it effectively solvates the cation of the base without hydrogen bonding to the nucleophile, thereby maximizing its reactivity.
Detailed Experimental Protocol 2: SNAr with an Amine
This protocol provides a general method for the substitution of the 6-bromo group with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv.)
-
Primary or Secondary Amine (1.5 equiv.)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv.)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate, Water, Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Reagent Addition: Add the amine (1.5 mmol) followed by the base (K₂CO₃ or DIPEA, 2.0 mmol).
-
Reaction Execution: Heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. The disappearance of the starting material typically occurs within 2-8 hours.
-
Work-up: After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash thoroughly with water and then brine to remove residual DMF/DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to obtain the desired 6-amino-2-methoxy-3-nitropyridine derivative.
Caption: The SNAr addition-elimination mechanism.
Application Note 3: Creating Insecticidal Amides via a Reduction-Acylation Sequence
Expert Rationale & Field Insights
A multi-step synthetic sequence that transforms a single functional group can dramatically increase molecular complexity and open new avenues for lead optimization. The reduction of the nitro group on this compound to an amine is a robust and high-yielding transformation.[13] This creates a new reactive handle, 6-Bromo-2-methoxypyridin-3-amine, which is a valuable intermediate in its own right. The resulting amine can readily undergo acylation to form amide bonds, a critical functional group found in a multitude of insecticides, including the diamide class. This two-step process effectively converts an electron-withdrawing group into a versatile nucleophilic site, enabling the construction of entirely new classes of derivatives from the same starting material.
Detailed Experimental Protocol 3: Two-Step Reduction and Amidation
Step A: Reduction of the Nitro Group Materials:
-
This compound (1.0 equiv.)
-
Iron powder (Fe) (5.0 equiv.)
-
Ammonium Chloride (NH₄Cl), saturated aqueous solution
-
Ethanol (EtOH) and Water
Procedure:
-
Reaction Setup: Suspend this compound (1.0 mmol) and iron powder (5.0 mmol) in a mixture of EtOH (10 mL) and saturated NH₄Cl solution (2.5 mL).
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 1-3 hours.
-
Monitoring: Monitor by TLC until the starting material is fully consumed. The product, 6-Bromo-2-methoxypyridin-3-amine, is often visible under UV light.
-
Work-up: Cool the reaction and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude amine is often carried forward without further purification.
Step B: Amide Coupling Materials:
-
Crude 6-Bromo-2-methoxypyridin-3-amine (1.0 equiv.)
-
Acyl chloride of interest (R-COCl) (1.1 equiv.)
-
Pyridine or Triethylamine (TEA) (1.5 equiv.)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the crude amine from Step A in DCM (10 mL) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add pyridine or TEA (1.5 equiv.) followed by the dropwise addition of the acyl chloride (1.1 equiv.).
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the final product by flash column chromatography or recrystallization.
Caption: Two-step workflow for insecticide synthesis.
Summary of Synthetic Strategies
| Reaction Type | Key Transformation | Typical Reagents | Purpose in Agrochemical Design |
| Suzuki-Miyaura Coupling | C-Br → C-Aryl | Pd(PPh₃)₄, K₂CO₃, Arylboronic Acid | Build complex biaryl fungicide and herbicide scaffolds |
| SNAr Reaction | C-Br → C-Nuc | Amine, K₂CO₃, DMF | Introduce N-heterocycles for herbicidal activity |
| Reduction & Amidation | C-NO₂ → C-NHCOR | Fe/NH₄Cl; then R-COCl, Pyridine | Create amide-based insecticide pharmacophores |
References
-
Chempanda. (n.d.). Pyridine as insecticide | Blog. Chempanda. [Link]
-
Dong, L., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. [Link]
-
Alam, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
-
U.S. Environmental Protection Agency. (2025). Registration Review of Pyridine and Pyrimidine Herbicides. EPA. [Link]
-
LookChem. (n.d.). Cas 344296-05-5, 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE. [Link]
-
Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Bakke, J. M., & Svensson, H. L. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
-
Prof. Matt Bio. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Mammadov, R., et al. (2023). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Zhang, Y., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules. [Link]
-
Li, Y., et al. (2013). Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. Chemistry Central Journal. [Link]
-
Khan, A. A., et al. (2012). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. Journal of Global Pharma Technology. [Link]
-
Luo, Z., et al. (2020). Design and synthesis of novel n-butyphthalide derivatives as promising botanical fungicides. Zeitschrift für Naturforschung C. [Link]
-
Bourichi, S., et al. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. IUCrData. [Link]
-
Khan, A. A., et al. (2012). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. ResearchGate. [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. 89466-18-2|6-Bromo-2-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-methoxy-3-nitropyridine
Technical Support Center: Purification of 6-Bromo-2-methoxy-3-nitropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 6-Bromo-2-methoxy-3-nitropyridine. Leveraging extensive field experience and established scientific principles, this document offers practical solutions to common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include positional isomers (e.g., 2-bromo-6-methoxy-5-nitropyridine), over-brominated species (e.g., dibrominated pyridines), and unreacted starting materials.[1] If the synthesis involves the reduction of a related compound, residual starting material from an incomplete reaction could also be present.[1]
Q2: My purified this compound appears as a light creamish crystalline solid. Is this the expected appearance?
A2: Yes, the expected appearance of pure this compound is a light creamish crystalline solid.[2] Significant deviation from this, such as a dark oil or a deeply colored solid, may indicate the presence of impurities.
Q3: What are the recommended storage conditions for purified this compound?
A3: For long-term stability, it is recommended to store the purified compound at 0-8 °C.[2]
Q4: I am observing a broad melting point range for my purified product. What does this indicate?
A4: A broad melting point range (the literature indicates a range of 90-98 ºC) is often an indicator of residual impurities.[2] Pure crystalline solids typically have a sharp melting point range of 1-2 °C. The presence of even small amounts of impurities can depress and broaden the melting point. Further purification may be necessary.
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds like this compound. However, success is contingent on selecting the appropriate solvent system and proper technique.
Problem 1: The compound will not dissolve in the chosen solvent, even upon heating.
-
Underlying Cause: The solvent may be too non-polar for the relatively polar this compound molecule. The principle of "like dissolves like" is a crucial guide here; polar compounds tend to dissolve in polar solvents.[3]
-
Solution:
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. Good candidate solvents for pyridine derivatives often include ethanol, ethyl acetate, or mixtures such as ethanol/water or hexane/ethyl acetate.[1][4]
-
Solvent Mixtures: If a single solvent is not ideal, a binary solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating should redissolve the precipitate, and upon slow cooling, crystals should form.[3]
-
Problem 2: No crystals form after the solution has cooled.
-
Underlying Cause: This is a frequent issue and can be attributed to several factors:
-
Solution:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If available, add a single, pure crystal of this compound to the cooled solution. This "seed" crystal will act as a template for further crystallization.[3]
-
-
Reduce Solvent Volume: If induction techniques fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow the solution to cool again slowly.[3]
-
Problem 3: The product "oils out" instead of forming crystals.
-
Underlying Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly.
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Gradual cooling promotes the formation of well-ordered crystals.
-
Solvent Selection: Choose a solvent with a lower boiling point.
-
Re-dissolve and Modify: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow it to cool more slowly.
-
Troubleshooting Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from closely related impurities.[5] However, the basic nature of the pyridine ring can present unique challenges.[6]
Problem 1: Significant peak tailing is observed during fraction analysis.
-
Underlying Cause: Peak tailing is a common phenomenon when purifying basic compounds like pyridine derivatives on standard silica gel.[6] The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica, leading to a non-ideal elution profile.[6]
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (typically 0.1-1%), to the eluent. The triethylamine will preferentially interact with the acidic silanol sites, minimizing their interaction with your target compound and resulting in more symmetrical peaks.[6]
-
Stationary Phase Deactivation: Before packing the column, you can deactivate the silica gel by preparing a slurry in the mobile phase containing triethylamine.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, which can reduce the strong interactions with the basic pyridine nitrogen.[6]
-
Problem 2: Poor separation between the desired product and impurities.
-
Underlying Cause: The polarity of the mobile phase may not be optimal for resolving your compound from its impurities.
-
Solution:
-
Systematic TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal mobile phase composition. A good starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[7] The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from all impurity spots.
-
Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar mobile phase and gradually increase the proportion of the more polar solvent. This can help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.
-
Problem 3: Low recovery of the compound from the column.
-
Underlying Cause:
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase, particularly if it is sensitive to the acidic nature of silica gel.
-
Decomposition: The compound may be degrading on the column.
-
-
Solution:
-
Use a Deactivated Stationary Phase: As mentioned for peak tailing, using triethylamine-treated silica or alumina can prevent strong, irreversible binding.
-
Assess Stability: Before committing your entire sample to the column, perform a simple stability test. Spot your crude material on a TLC plate, and after a few hours, elute the plate and check for the appearance of new spots, which would indicate decomposition on the silica.
-
Gentle Solvent Removal: When evaporating the solvent from the collected fractions, use a rotary evaporator at a moderate temperature and reduced pressure to avoid thermal degradation of the product.
-
Visualization of Workflows
Recrystallization Workflow
Caption: A decision-making workflow for troubleshooting common issues during the recrystallization of this compound.
Column Chromatography Workflow
Sources
Technical Support Center: Synthesis of 6-Bromo-2-methoxy-3-nitropyridine
Welcome to the technical support guide for the synthesis of 6-Bromo-2-methoxy-3-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles and critical process parameters, you can optimize your reaction conditions to maximize yield and purity.
Introduction: The Synthetic Challenge
This compound is a valuable substituted pyridine intermediate in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can complicate purification and significantly reduce yields. The key to a successful synthesis lies in carefully controlling the regioselectivity of electrophilic substitution (nitration and bromination) and the chemoselectivity of nucleophilic aromatic substitution (methoxylation). This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles.
Primary Synthetic Pathway
The most common and reliable route to this compound involves a three-step sequence starting from 2,6-dichloropyridine. This pathway is generally preferred because it allows for precise control over the introduction of each functional group.
Caption: Preferred synthetic route to this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable protocols to mitigate them.
Question 1: After the methoxylation of 2,6-dichloro-3-nitropyridine, I'm getting a mixture of products, including the starting material and a dimethoxy byproduct. How can I improve selectivity?
Answer:
This is a classic selectivity challenge in nucleophilic aromatic substitution (SNAr). The nitro group at the 3-position strongly activates both the C2 and C6 positions for nucleophilic attack.[1][2][3] However, the C2 position is generally more activated due to superior stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen.[1][2] The formation of byproducts is typically due to suboptimal reaction conditions.
Causality and Mechanism:
-
Unreacted Starting Material: Insufficient reaction time, low temperature, or using a stoichiometric amount of sodium methoxide (NaOMe) can lead to incomplete conversion.
-
Dimethoxy Byproduct (2,6-dimethoxy-3-nitropyridine): Using a large excess of NaOMe or running the reaction at elevated temperatures for an extended period can drive the reaction to completion at both chloro-substituted positions.
Caption: Competing methoxylation reactions.
Troubleshooting Protocol: Selective Monomethoxylation
-
Reagent Stoichiometry: Use a slight excess, but not more than 1.05 to 1.1 equivalents, of sodium methoxide. This ensures the consumption of the starting material while minimizing the second substitution.
-
Temperature Control: Cool the methanol solvent to 0-5 °C before adding the 2,6-dichloro-3-nitropyridine substrate. Maintain this temperature during the addition.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed and before significant byproduct formation, quench the reaction by pouring it into ice-cold water to precipitate the product.
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| NaOMe (eq.) | 1.0 - 1.5 | 1.05 | >95% Monosubstitution |
| Temperature | 25 - 60 °C | 0 °C to 25 °C | Minimized byproduct formation |
| Reaction Time | 4 - 18 hours | 4 - 6 hours (monitored) | Prevents over-reaction |
Question 2: During the final bromination step, my yield is low, and I'm isolating the starting material (6-Chloro-2-methoxy-3-nitropyridine). What's going wrong?
Answer:
This issue points to an inefficient halogen exchange or bromination reaction. Replacing the chloro group with a bromo group under these conditions is not a simple SNAr reaction and often requires specific reagents to facilitate the exchange or direct bromination at an alternative position if the starting material was different. A common method for this transformation is using a source of bromide under acidic conditions.
Causality and Mechanism:
The direct bromination of the pyridine ring at the 6-position is difficult due to the electron-withdrawing effects of the nitro group and the ring nitrogen. A more effective method is a halogen exchange reaction or a process that can generate a reactive bromine species. Processes involving HBr with an oxidant like H₂O₂ or using N-Bromosuccinimide (NBS) under radical conditions can be effective.[4]
Troubleshooting Protocol: Effective Bromination
-
Reagent Choice: A mixture of hydrobromic acid (HBr, 48%) and hydrogen peroxide (H₂O₂) is an effective system. H₂O₂ oxidizes HBr to elemental bromine (Br₂) in situ.
-
Reaction Conditions: Dissolve the 6-Chloro-2-methoxy-3-nitropyridine in a suitable solvent like acetic acid.
-
Addition: Add HBr to the solution, followed by the slow, dropwise addition of H₂O₂ at room temperature to control the exotherm.
-
Heating: After the addition is complete, heat the mixture to 60-70 °C for several hours until TLC or LC-MS analysis shows complete conversion of the starting material.
-
Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution) until the product precipitates. Filter and wash with water.
Question 3: My mass spectrometry data shows a mass corresponding to a hydroxyl group (-OH) instead of a methoxy group (-OCH₃). How did this happen?
Answer:
The presence of a hydroxyl group indicates the formation of a pyridone tautomer, which is a common side product resulting from the hydrolysis of either the methoxy group or an intermediate chloro-group.
Causality and Mechanism:
-
During Methoxylation: If there is excess water in your methanol or if the sodium methoxide has degraded due to moisture, the hydroxide ion (a competing nucleophile) can attack the C2 or C6 position, leading to the formation of a 6-chloro-2-hydroxy-3-nitropyridine byproduct.
-
During Nitration/Bromination: The strongly acidic and aqueous conditions used in nitration (H₂SO₄/HNO₃) or bromination (HBr) can hydrolyze the acid-sensitive 2-methoxy group.[5] The protonated pyridine ring is highly susceptible to this hydrolysis.
Caption: Hydrolysis pathway leading to pyridone byproduct.
Preventative Measures:
-
Anhydrous Conditions: For the methoxylation step, use freshly opened anhydrous methanol and freshly prepared or properly stored sodium methoxide. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Control Acidity and Temperature: When performing reactions under strong acid (nitration, bromination), keep the temperature as low as possible to achieve a reasonable reaction rate.
-
Neutral Work-up: During the work-up of acidic reactions, neutralize the mixture promptly and avoid prolonged exposure to strong acids, especially at elevated temperatures.
Frequently Asked Questions (FAQs)
Q: Why is the nitro group introduced before other substituents? A: Introducing the strongly electron-withdrawing nitro group early serves two purposes. First, it deactivates the pyridine ring towards further unwanted electrophilic substitution. Second, and more importantly, it acts as a powerful activating group for the subsequent nucleophilic aromatic substitution (SNAr) of the chloro groups.[3][6]
Q: What is the directing effect of the substituents in the nitration of 2,6-dichloropyridine? A: The pyridine nitrogen is strongly deactivating and directs electrophiles to the 3- and 5-positions. The chloro groups are also deactivating but are ortho-, para-directing. The combination of these effects strongly favors nitration at the 3-position, leading to high regioselectivity for 2,6-dichloro-3-nitropyridine.
Q: Can I brominate 2-methoxy-3-nitropyridine directly to get the final product? A: This is a viable alternative route. Starting with 2-methoxy-3-nitropyridine, the methoxy group (activating, ortho/para-directing) and the nitro group (deactivating, meta-directing) both direct the incoming electrophile (bromine) to the 5-position. However, the synthesis of the 6-bromo isomer requires a different starting material or strategy, like the halogen exchange described above. The target molecule is 6-bromo, not 5-bromo.
Q: Which analytical techniques are best for identifying these side products? A: A combination of techniques is ideal.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for separating the components of the reaction mixture and obtaining the molecular weight of each, allowing you to quickly identify the desired product, starting materials, and byproducts like the dimethoxy or hydrolyzed pyridone species.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Invaluable for structural confirmation. The chemical shifts and coupling patterns of the pyridine ring protons are highly sensitive to the substitution pattern, allowing for unambiguous identification of isomers and byproducts.
References
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
-
YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
Sources
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up 6-Bromo-2-methoxy-3-nitropyridine Production
Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-2-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, from laboratory-scale experiments to pilot-plant production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and logical synthetic pathway commences with the nitration of 2-hydroxypyridine to yield 2-hydroxy-3-nitropyridine. This intermediate is then methylated to afford 2-methoxy-3-nitropyridine. The final step is the regioselective bromination of 2-methoxy-3-nitropyridine to produce the desired this compound. This multi-step approach allows for better control over the regiochemistry of the final product.
Q2: What are the critical safety precautions when handling the reagents involved in this synthesis?
A2: The synthesis of this compound involves several hazardous reagents that necessitate strict safety protocols.
-
Nitrating agents: Mixtures of nitric acid and sulfuric acid are highly corrosive and strong oxidizers. Reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The addition of the nitrating agent should be performed slowly and at a controlled temperature to prevent runaway reactions.
-
Bromine (Br₂): Elemental bromine is a highly toxic, corrosive, and volatile substance.[1][2] All manipulations involving liquid bromine must be carried out in a certified chemical fume hood.[2][3] Wear heavy-duty, chemically resistant gloves (e.g., nitrile) and a face shield in addition to safety goggles.[2] It is also prudent to have a solution of sodium thiosulfate readily available to neutralize any spills.[2][4]
-
N-Bromosuccinimide (NBS): While a safer alternative to liquid bromine, NBS is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes.
Q3: How can I monitor the progress of the bromination reaction?
A3: The progress of the bromination reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane. The disappearance of the 2-methoxy-3-nitropyridine starting material and the appearance of the product spot (which should be less polar) will indicate the reaction's progression. For more quantitative analysis, HPLC is the preferred method.
Troubleshooting Guide
Low Yield
Observed Issue: The yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Verify Stoichiometry: Ensure the correct molar equivalents of the brominating agent are used. An insufficient amount will lead to incomplete conversion. Reaction Time: Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. Temperature: While low temperatures are often used to control selectivity, the reaction may be sluggish. A modest, controlled increase in temperature might be necessary. |
| Product Loss During Work-up | Extraction: The product may have some solubility in the aqueous phase. Ensure the pH is appropriately adjusted before extraction and perform multiple extractions with a suitable organic solvent to maximize recovery. Quenching: Use a quenching agent like sodium thiosulfate to remove excess bromine, which can interfere with product isolation.[4] |
| Sub-optimal Methylation | Incomplete Methylation: Ensure the complete conversion of 2-hydroxy-3-nitropyridine to 2-methoxy-3-nitropyridine in the preceding step. Any unreacted starting material will not undergo bromination at the desired position. |
Impurity Formation
Observed Issue: The final product is contaminated with significant impurities.
| Potential Cause | Recommended Solution |
| Formation of Di-brominated Byproducts | Control of Brominating Agent: The primary cause is an excess of the brominating agent.[5] Add the brominating agent portion-wise or as a solution via a syringe pump to maintain a low concentration in the reaction mixture.[5] Temperature Control: Higher temperatures can lead to over-bromination. Maintain the recommended reaction temperature. |
| Formation of Regioisomers | Directing Group Influence: The methoxy and nitro groups direct the electrophilic bromine to specific positions. While the 6-position is electronically favored, other isomers can form. Choice of Brominating Agent: The choice of brominating agent and solvent can influence regioselectivity. Consider screening different conditions, such as using NBS in a polar aprotic solvent. |
| Residual Starting Material | Incomplete Reaction: See "Low Yield" troubleshooting section. |
Scale-Up Challenges
Observed Issue: Encountering difficulties when transitioning from laboratory-scale to a larger batch production.
| Potential Cause | Recommended Solution |
| Exothermic Reaction | Temperature Control: The bromination reaction can be exothermic.[3] On a larger scale, heat dissipation is less efficient. Ensure the reactor has adequate cooling capacity. The brominating agent should be added at a slower rate to control the internal temperature.[6] |
| Inefficient Mixing | Localized "Hot Spots": Poor mixing in large reactors can lead to localized areas of high temperature and reagent concentration, promoting byproduct formation.[5][6] Use a reactor with an appropriate agitator design and agitation speed to ensure homogeneity. |
| Purification Difficulties | Crystallization/Recrystallization: Column chromatography is often impractical for large quantities.[6] Develop a robust crystallization or recrystallization procedure to purify the final product.[5][6] Experiment with different solvent systems to achieve good recovery and purity. |
Synthetic Pathway and Workflow
Caption: Synthetic route for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocol: Laboratory Scale Synthesis
Step 3: Bromination of 2-Methoxy-3-nitropyridine
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxy-3-nitropyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[3]
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color disappears.[4]
-
Work-up: Transfer the mixture to a separatory funnel. If acetic acid was used as the solvent, neutralize it with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.
References
- Google Patents. (n.d.). Preparation method of 2-hydroxy-3-nitropyridine. CN103664757A.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine.
- Benchchem. (2025). Technical Support Center: Handling Molecular Bromine in Industrial Synthesis.
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Reddit. (2017, September 16). Safely handling a liter of Bromine?. r/chemistry.
- Benchchem. (n.d.). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
- Benchchem. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
- Benchchem. (n.d.). challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine.
Sources
Technical Support Center: A Troubleshooting Guide for Reactions with 6-Bromo-2-methoxy-3-nitropyridine
Welcome to the technical support center for 6-Bromo-2-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic intermediate. Here, we address common challenges and frequently encountered issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols to enhance your experimental success.
Understanding the Reactivity of this compound
This compound is a highly functionalized pyridine ring, making it a valuable building block in organic synthesis. Its reactivity is governed by the interplay of its three key substituents:
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.[1][2]
-
The Bromo Group (-Br): Located at the 6-position, the bromine atom is a good leaving group in SNAr reactions and is also amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
-
The Methoxy Group (-OCH₃): Situated at the 2-position, the methoxy group is an electron-donating group that can influence the regioselectivity of certain reactions and may itself be susceptible to hydrolysis under harsh acidic conditions.[3]
The combination of these groups creates a molecule with multiple reactive sites, offering a rich landscape for chemical transformations but also presenting unique challenges. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs) and Troubleshooting
Part 1: Suzuki-Miyaura Coupling Reactions
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the most common causes?
Answer: Low yields in Suzuki couplings with this substrate are a frequent challenge and can often be attributed to a few key factors:
-
Catalyst Inactivation: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.[4] This is a common issue with heteroaryl substrates.
-
Side Reactions: Several side reactions can compete with your desired cross-coupling, significantly reducing the yield. These include:
-
Protodeboronation: The boronic acid reagent can be replaced by a hydrogen atom, a reaction often promoted by water and certain bases.[4]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, especially in the presence of oxygen.[4]
-
Dehalogenation: The bromine atom can be replaced by a hydrogen atom, leading to the formation of 2-methoxy-3-nitropyridine.[4][5]
-
-
Substrate Reactivity: The electron-withdrawing nitro group and the pyridine nitrogen make the C-Br bond at the 6-position electron-deficient, which generally favors the oxidative addition step in the catalytic cycle. However, steric hindrance from the adjacent methoxy group could play a role in slowing down the reaction.
Question 2: How can I optimize my Suzuki-Miyaura coupling reaction conditions for this compound?
Answer: A systematic optimization of your reaction conditions is crucial for improving the yield. Here are the key parameters to consider:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a high-activity catalyst system. Consider palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[6] | These ligands promote the oxidative addition step and can mitigate catalyst deactivation by the pyridine nitrogen.[4] |
| Base | A weaker base like potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) is often effective. | Stronger bases like sodium hydroxide can lead to unwanted side reactions, including hydrolysis of the methoxy group.[3] |
| Solvent | A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is typically used. Ensure solvents are thoroughly degassed. | Water is often necessary for the transmetalation step, but excess water can promote protodeboronation. Degassing is critical to prevent homocoupling.[4][6] |
| Temperature | Reaction temperatures between 80-110 °C are common. | Higher temperatures can increase the reaction rate but may also promote side reactions. Optimization is key.[6] |
Optimized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at the optimized temperature (e.g., 90-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6][7]
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Bromo-2-methoxy-3-nitropyridine
Welcome to the Technical Support Center for the purification of 6-Bromo-2-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this key synthetic intermediate. Here, we address common challenges encountered during the removal of impurities from the reaction mixture, ensuring the high purity required for subsequent applications.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A prevalent method for synthesizing this compound is the nitration of 2-bromo-6-methoxypyridine.[1] In this case, the primary impurities to anticipate are:
-
Unreacted Starting Material: 2-Bromo-6-methoxypyridine.
-
Positional Isomers: Nitration can sometimes lead to the formation of isomeric byproducts, such as 2-bromo-6-methoxy-5-nitropyridine, although the 3-nitro isomer is generally favored. The separation of these closely related isomers can be the primary purification challenge.
-
Over-nitrated Products: While less common under controlled conditions, di-nitro products could potentially form.
-
Hydrolysis Products: If aqueous workup conditions are harsh, hydrolysis of the methoxy group to a hydroxyl group can occur, leading to the formation of 6-bromo-3-nitro-2-pyridone.
Q2: My crude product is a dark oil, but the pure compound should be a solid. What does this indicate?
A2: Pure this compound is typically a light creamish or light yellow crystalline solid with a melting point in the range of 90-98°C. If your crude product is an oil, it suggests the presence of significant impurities that are depressing the melting point. These could include residual solvents or any of the byproducts mentioned in Q1. Purification via column chromatography followed by recrystallization is highly recommended in this scenario.
Q3: Can I purify this compound by simple recrystallization?
A3: Recrystallization can be an effective method for purifying this compound, particularly if the impurity levels are not excessively high and their solubilities differ significantly from the desired product. The key is selecting an appropriate solvent system. While specific solubility data for this compound is not widely published, based on its structure and data from similar compounds, a good starting point would be a polar protic solvent like ethanol or isopropanol. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.
Q4: I'm having trouble getting my compound to crystallize. What can I do?
A4: Several factors can inhibit crystallization. Here are some troubleshooting steps:
-
Concentration: Your solution may be too dilute. Try slowly evaporating some of the solvent to increase the concentration.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Seeding: If you have a small amount of pure material, adding a "seed crystal" can induce crystallization.
-
Cooling Rate: Slow cooling is crucial for forming well-defined crystals. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Solvent System: The chosen solvent may be too good of a solvent, even at low temperatures. In such cases, a mixed solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" or "anti-solvent") is often effective. Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. Impurities are present at high levels. | Use a solvent with a lower boiling point. Try a mixed solvent system. Pre-purify by column chromatography to remove the bulk of impurities. |
| Poor Recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | Colored byproducts are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that charcoal can also adsorb some of your product, so use it sparingly. |
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation | The eluent system is not optimized. The column was not packed properly. The column was overloaded. | Develop an optimal eluent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. Ensure the column is packed uniformly without air bubbles. Use an appropriate amount of silica gel for the amount of crude material (typically a 50:1 to 100:1 ratio of silica to crude product by weight). |
| Streaking/Tailing of Bands | The compound is highly polar and interacting strongly with the acidic silica gel. The sample is not fully soluble in the eluent. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica. Ensure the sample is fully dissolved before loading it onto the column. "Dry loading" the sample (adsorbing it onto a small amount of silica before adding it to the column) can also help. |
| Compound Cracks the Silica Gel | The heat of adsorption of the compound onto the silica gel is significant, causing the solvent to vaporize and crack the column packing. | Load the sample onto the column more slowly and in a more dilute solution. Pre-wetting the silica gel with the eluent can also help dissipate heat. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent and volumes should be determined on a small scale first.
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol is a general procedure for flash column chromatography on silica gel.
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Vary the ratio to achieve an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, use the "dry loading" method described in the troubleshooting guide.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Rationale |
| Recrystallization | Ethanol or Isopropanol | The polarity of these solvents is often suitable for dissolving moderately polar compounds like nitropyridines when hot, with reduced solubility upon cooling. |
| Ethyl Acetate / Hexane | A versatile mixed-solvent system that allows for fine-tuning of polarity to achieve optimal crystallization. | |
| Column Chromatography | Hexane / Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | A standard eluent system for separating compounds of moderate polarity on silica gel. The polarity can be gradually increased to elute the product. |
Workflow Visualization
Caption: Decision workflow for the purification of this compound.
References
-
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
-
MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-6-methyl-3-nitropyridine. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-3-methoxy-6-nitropyridine (C6H5BrN2O3). Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin layer chromatography (TLC) analysis to identify selective.... Retrieved from [Link]
-
Thesis, Texas Tech University. (n.d.). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. Retrieved from [Link]
-
YouTube. (2022, February 12). Column Chromatography. Retrieved from [Link]
Sources
preventing decomposition of 6-Bromo-2-methoxy-3-nitropyridine
Welcome to the definitive technical guide for ensuring the stability of 6-Bromo-2-methoxy-3-nitropyridine. This resource is tailored for researchers, medicinal chemists, and drug development professionals who utilize this highly reactive, yet sensitive, building block. Our objective is to move beyond simple instructions, providing a deep mechanistic understanding and field-tested protocols to prevent decomposition and ensure the success of your synthetic endeavors.
Introduction: The Inherent Reactivity and Instability
This compound is a valuable reagent due to its electronically activated structure, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. However, the very features that make it synthetically useful also render it susceptible to degradation. The powerful electron-withdrawing effect of the nitro group, combined with the electron-deficient nature of the pyridine ring, makes the carbon atoms at the 2- and 6-positions highly electrophilic.[1][2] This makes the methoxy and bromo groups susceptible to displacement by even weak nucleophiles, including water.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues, providing direct answers and actionable troubleshooting steps.
Question 1: My container of this compound, which was initially a pale yellow solid, has developed a brown or orange tint. What does this signify?
Answer: A distinct color change is the most common visual indicator of decomposition. The primary degradation pathway is the hydrolysis of the 2-methoxy group to form the corresponding 6-bromo-3-nitro-2-pyridone byproduct. This and other potential side products are often more colored than the starting material. This process is significantly accelerated by the presence of moisture, light, and elevated temperatures.
Immediate Actions:
-
Isolate the Material: Cease using the material in any reaction until its purity can be confirmed.
-
Verify Purity: Analyze a small sample using ¹H NMR and/or LC-MS to identify and quantify the level of impurities.
-
Review Storage Conditions: Ensure the compound has been stored according to the rigorous protocol outlined in Part 2 of this guide.
Question 2: I am experiencing consistently low or variable yields in my cross-coupling (or other substitution) reaction. Could the quality of my this compound be the problem?
Answer: Yes, this is a very likely cause. If the reagent has partially decomposed, you are introducing less of the active starting material into your reaction than calculated by mass. Furthermore, the decomposition byproducts can sometimes interfere with catalysts or react with other reagents, leading to a complex reaction mixture and reduced yield of the desired product.
Troubleshooting Workflow for Low Yields:
Caption: A logical workflow for diagnosing low reaction yields.
Question 3: What are the primary chemical decomposition pathways for this molecule?
Answer: There are two main pathways to be aware of:
-
Hydrolysis of the Methoxy Group: Attack by water at the C2 position displaces methanol to form 6-bromo-3-nitro-2-pyridone. This is the most common non-reaction degradation pathway.
-
Nucleophilic Aromatic Substitution (SNAr): Both the C2-methoxy and C6-bromo positions are activated for substitution.[3] While this is the basis of its desired reactivity, unwanted substitution can occur with nucleophilic solvents (e.g., residual amines in DMF) or impurities.
Question 4: Are there specific solvents or reagents I should be cautious with?
Answer: Absolutely.
-
Protic Solvents: Avoid alcohols (methanol, ethanol) as reaction solvents where possible, as they can participate in transetherification reactions.
-
Water: The presence of water, even in trace amounts in "anhydrous" solvents, is the primary enemy. Always use freshly dried and degassed solvents.
-
Amine Bases: While many reactions use amine bases, be aware that they are nucleophiles. Use hindered, non-nucleophilic bases (like DBU or DIPEA) where the protocol allows, or add the amine at the appropriate, often cooled, stage of the reaction.
Part 2: Verified Protocols for Handling and Storage
Preventing decomposition is a matter of rigorous adherence to proper laboratory technique. These protocols are designed to be self-validating systems to preserve the integrity of the reagent.
Protocol 1: Long-Term Storage
| Parameter | Standard Operating Procedure | Scientific Rationale |
| Temperature | -20°C in a non-cycling freezer | Reduces the kinetic rate of all decomposition pathways. |
| Atmosphere | Under dry Argon or Nitrogen | Excludes atmospheric moisture, which is the primary driver of hydrolysis. |
| Light | Amber glass vial, stored in the dark | Prevents potential photolytic degradation. |
| Container | Tightly sealed vial with a PTFE-lined cap | Provides a robust physical barrier against moisture ingress. |
Protocol 2: Weighing and Dispensing for Reaction
This protocol is critical for preventing contamination during routine use.
Objective: To accurately weigh and transfer this compound to a reaction vessel without introducing atmospheric moisture.
Workflow:
Caption: A validated workflow for handling air- and moisture-sensitive reagents.
Part 3: Mechanistic Grounding
Understanding the electronic structure of the molecule is key to appreciating its sensitivity.
Electronic Activation of the Pyridine Ring:
The pyridine ring is inherently electron-deficient ("π-deficient"). The addition of a strongly electron-withdrawing nitro group at the 3-position further depletes electron density from the ring, particularly at the ortho (2- and 4-) and para (6-) positions relative to the ring nitrogen.
Caption: Summary of electronic influences on the pyridine ring.
This extreme electron deficiency makes the carbons bearing the methoxy and bromo groups highly susceptible to attack by nucleophiles. The stability of the resulting anionic intermediate (a Meisenheimer complex) is a key reason why these reactions are so facile.[1][4] Consequently, preventing unwanted reactions with ambient moisture is paramount.
References
-
Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks Source: Scott Hartley Research Group URL: [Link]
-
Title: Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks Source: OSTI.GOV URL: [Link]
-
Title: 5-bromo-2-nitropyridine - Safety Data Sheet Source: Jubilant Ingrevia URL: [Link]
-
Title: Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids Source: National Institutes of Health (PMC) URL: [Link]
Sources
Technical Support Center: Alternative Catalysts for Reactions Involving 6-Bromo-2-methoxy-3-nitropyridine
Welcome to the technical support resource for synthetic transformations involving 6-Bromo-2-methoxy-3-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving optimal reactivity and yields with this versatile but sometimes challenging substrate. The unique electronic properties of this molecule—featuring an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a potentially coordinating pyridine nitrogen—necessitate a nuanced approach to catalyst selection.
This document moves beyond standard textbook conditions to provide targeted troubleshooting advice, alternative catalytic systems, and detailed protocols to overcome common hurdles in cross-coupling reactions.
General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad issues applicable to most cross-coupling reactions with this compound.
Q1: My cross-coupling reaction is failing or giving very low yields with standard catalysts like Pd(PPh₃)₄. What are the most likely root causes?
A1: Failure with this specific substrate, even under conditions that work for simpler aryl bromides, typically stems from a few key factors:
-
Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen, positioned ortho to the methoxy group, can coordinate strongly to the palladium center. This coordination can saturate the metal, inhibiting its catalytic activity and preventing key steps like oxidative addition from occurring efficiently.[1]
-
Complex Electronic Effects: The pyridine ring is electron-deficient, which generally makes the C-Br bond more reactive towards oxidative addition. However, this is complicated by the strong π-donating methoxy group and the powerful π-withdrawing nitro group, which can alter the electronic density at the reaction site and affect subsequent steps in the catalytic cycle.[1]
-
Poor Catalyst/Ligand Choice: Standard, less electron-rich, and sterically unhindered ligands like triphenylphosphine (PPh₃) are often insufficient to overcome the hurdles presented by this substrate. More robust and specialized ligands are typically required to achieve high efficiency.[2]
-
Standard Reaction Pitfalls: Beyond substrate-specific issues, always verify the fundamentals: ensure an oxygen-free environment through rigorous degassing, use fresh, high-purity reagents (catalyst, base, solvents), and confirm the integrity of your coupling partner (e.g., boronic acids can degrade over time).[3][4]
Q2: How do I select a better ligand for reactions with this substrate?
A2: The key is to choose ligands that promote the desired catalytic steps while minimizing catalyst inhibition. For challenging substrates like this, the modern standard is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) .
-
Rationale: These ligands serve multiple functions. Their large steric bulk promotes the final, product-releasing reductive elimination step. Their strong electron-donating ability increases the electron density on the palladium center, which significantly accelerates the initial, often rate-limiting, oxidative addition of the palladium into the C-Br bond.[1][5][6] This enhanced activity can often overcome the challenges of difficult substrates.
-
Recommended Starting Points: For an initial screen, ligands from the Buchwald family, such as SPhos and XPhos , are excellent choices due to their broad utility and proven success with heteroaryl halides.[5][7][8]
Troubleshooting Workflow for Low Conversion
If you are experiencing low or no conversion of your starting material, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Reaction-Specific Troubleshooting & Alternative Catalysts
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
Q: My Suzuki reaction with Pd(PPh₃)₄ and Na₂CO₃ is sluggish and gives significant starting material decomposition. What alternative catalyst system should I try first?
A: This is a classic scenario for which Buchwald-type ligands were developed. The combination of a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) with a ligand like SPhos is a highly effective starting point. The stronger base, such as potassium phosphate (K₃PO₄), is also critical.[8][9]
Q: I'm observing significant protodebromination (replacement of Br with H). How can I minimize this side reaction?
A: Protodebromination can be caused by palladium hydride species, which can form from certain bases or impurities.[2] To mitigate this:
-
Change the Base: Switch to a non-hydroxide, non-alkoxide base if possible. K₃PO₄ or Cs₂CO₃ are often excellent choices.[4]
-
Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry, as water can be a proton source.[3]
-
Use Boronate Esters: Couple with the boronic acid pinacol ester instead of the free boronic acid. Pinacol esters are more stable and less prone to protodeboronation, which is often a precursor to observing protodebromination of the halide partner.[1][9]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (Analogous Systems) | Notes |
| Traditional | Pd(PPh₃)₄ | Na₂CO₃/K₂CO₃ | Dioxane/H₂O | 80-100 | Poor to Moderate | Often suffers from low conversion and side reactions with this substrate.[10] |
| Buchwald System | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | A robust first choice for improvement. SPhos is highly effective for heteroaryl halides.[5][8] |
| NHC System | Pd-PEPPSI-IPr | K₂CO₃ | THF | 80-90 | Good to Excellent | N-Heterocyclic Carbene (NHC) ligands offer another highly active alternative.[8] |
| Ligand-Free | PdCl₂ or Pd/C | K₂CO₃ | Toluene or H₂O | 100-110 | Variable | Can be effective but may require higher temperatures and catalyst loading; less predictable for complex substrates.[11] |
2. Buchwald-Hartwig Amination (C-N Bond Formation)
Q: My attempt to couple an amine using Pd₂(dba)₃ and BINAP failed. What is a more reliable system for C-N coupling with this substrate?
A: The coordination of both the pyridine nitrogen and the amine nucleophile can poison catalysts with smaller ligands like BINAP. A more advanced catalytic system is required. The use of modern Buchwald ligands and pre-catalysts is highly recommended. Specifically, using a G3 or G4 Buchwald pre-catalyst with RuPhos or BrettPhos in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) has proven effective for challenging halo-aminopyridines.[12]
Q: Can I use a milder organic base instead of strong inorganic bases like NaOtBu or LiHMDS?
A: Yes, for some substrates, milder conditions are possible and desirable if your molecule has base-sensitive functional groups. Recent studies have shown that organic bases like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) can be effective, particularly with ligands like XantPhos , for coupling electron-poor aryl halides.[13] This could be a viable alternative, though it may require screening and optimization.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (Analogous Systems) | Notes |
| Traditional | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100-110 | Poor to Moderate | Often ineffective due to catalyst inhibition by the coordinating substrate and amine.[2] |
| Advanced Buchwald | RuPhos Pd G3 | LiHMDS | Toluene or Dioxane | 80-100 | Excellent | Highly active pre-catalyst designed for challenging C-N couplings, especially with pyridines. |
| Alternative Ligand | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Dioxane | 110 | Good to Excellent | XantPhos is a good ligand for preventing β-hydride elimination and can be very effective. |
| Heterogeneous | COP-BINAP-PdCl₂ | NaOtBu | Toluene | 110 | Good | A recyclable, heterogeneous catalyst that can simplify workup and purification.[14] |
3. Sonogashira Coupling (C-C Alkyne Formation)
Q: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling). How can I avoid this significant side product?
A: Glaser homocoupling is a direct result of the copper(I) co-catalyst, which is highly sensitive to oxygen.[15][16] The most effective solution is to switch to a copper-free Sonogashira protocol . These systems rely on a highly active palladium catalyst to function without the copper additive. Bulky, electron-rich phosphine ligands are again key. A system using a pre-catalyst like [DTBNpP]Pd(crotyl)Cl (DTBNpP = di-tert-butylneopentylphosphine) can facilitate room-temperature, copper-free couplings.[17]
Q: Even under copper-free conditions, my reaction is slow. What can I do to accelerate it?
A: If the reaction is slow, focus on optimizing the base and solvent.
-
Base Choice: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard, but sometimes a stronger inorganic base like Cs₂CO₃ can improve results, especially in polar aprotic solvents.[15]
-
Solvent: While THF and DMF are common, switching to a solvent like DMSO can sometimes accelerate the reaction.[17]
-
Microwave Irradiation: For sluggish reactions, microwave heating can dramatically reduce reaction times and improve yields, often allowing the reaction to proceed at lower temperatures than conventional heating.[18]
| Catalyst System | Ligand/Additive | Base | Solvent | Temp (°C) | Typical Yield (Analogous Systems) | Notes |
| Traditional | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 60-80 | Moderate | Prone to significant Glaser homocoupling, especially if degassing is imperfect.[15] |
| Copper-Free (Buchwald) | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 100 | Good | A simple and effective copper-free method, though may require heat. |
| Copper-Free (Room Temp) | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | Excellent | An air-stable pre-catalyst enabling mild, room-temperature reactions.[17] |
| Microwave-Assisted | Pd(OAc)₂ | Et₃N | [BMIM][NTf₂] (Ionic Liquid) | 35-50 (MW) | Excellent | Offers rapid, solvent-free conditions and potential for catalyst recycling.[18] |
Catalyst System Selection Guide
This diagram provides a decision-making framework for selecting an alternative catalytic approach based on the primary experimental issue observed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sci-Hub. Palladium catalyzed ligand-free Suzuki cross-coupling reaction / Catalysis Communications, 2008 [sci-hub.box]
- 12. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Reaction Optimization for the Functionalization of 6-Bromo-2-methoxy-3-nitropyridine
Welcome to the technical support center for the synthetic manipulation of 6-Bromo-2-methoxy-3-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, yet challenging, heterocyclic building block. The inherent electronic properties of this substrate—namely, the electron-deficient pyridine ring further deactivated by a nitro group and modulated by a methoxy group—present unique challenges and opportunities in carbon-carbon and carbon-nitrogen bond formation.
This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides for the most common functionalization reactions. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic reasoning essential for successful reaction optimization.
Part 1: Understanding Your Substrate: Core Reactivity FAQs
This section addresses fundamental questions about the reactivity of this compound.
Question: What are the dominant electronic effects in this compound and how do they influence its reactivity?
Answer: The reactivity of this pyridine derivative is governed by a confluence of strong electronic effects:
-
Pyridine Nitrogen: As a heteroatom, the nitrogen atom is electron-withdrawing, reducing the aromaticity and electron density of the ring compared to benzene. This intrinsic property makes the pyridine ring susceptible to catalyst inhibition or "poisoning" in cross-coupling reactions, as the nitrogen lone pair can coordinate to the metal center.[1]
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both resonance and induction. Its presence at the 3-position significantly deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[2][3] The nitro group makes the carbon atoms at the ortho (C2, C4) and para (C6) positions highly electrophilic.
-
Bromo Group (-Br): Located at the C6 position (para to the nitro group), the bromine atom is a good leaving group in both palladium-catalyzed cross-coupling and SNAr reactions. Its position makes it highly susceptible to displacement.
-
Methoxy Group (-OCH₃): Situated at the C2 position (ortho to the nitro group), the methoxy group is electron-donating through resonance but can be labile under harsh acidic or basic conditions.
Collectively, these features render the C6 position the primary site for functionalization via cross-coupling or SNAr.
Question: Which functionalization pathways are most common for this substrate?
Answer: The three most prevalent and synthetically useful pathways are:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: To form a C-C bond at the C6 position by reacting with a boronic acid or ester.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: To form a C-N bond at the C6 position by reacting with a primary or secondary amine.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): To displace the C6-bromo group with a strong nucleophile. The strong activation by the para-nitro group makes this a viable alternative to metal-catalyzed methods for certain nucleophiles.[2][6]
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section provides detailed troubleshooting for the two most common palladium-catalyzed reactions.
Guide 1: Suzuki-Miyaura Coupling
Problem: "I am experiencing low to no yield in my Suzuki coupling of this compound with an arylboronic acid. What are the likely causes and solutions?"
Low conversion, dehalogenation of the starting material, and protodeborylation of the coupling partner are common failure modes. The electron-deficient nature of the pyridine ring is a primary culprit.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
| Potential Cause | Explanation | Recommended Solution & Rationale |
| 1. Inefficient Oxidative Addition | The C-Br bond on the electron-deficient pyridine ring can be difficult to activate. The initial Pd(0) to Pd(II) oxidative addition step is often rate-limiting.[7] | Use Bulky, Electron-Rich Ligands: Employ phosphine ligands like SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[8] These ligands stabilize the Pd(0) center, increase its electron density to promote oxidative addition, and their steric bulk accelerates the final reductive elimination step.[9] |
| 2. Catalyst Poisoning | The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming an inactive complex and halting the catalytic cycle.[1] | Sterically Hindered Ligands: The bulk of the ligands mentioned above also serves to create a coordinatively saturated metal center that physically blocks the pyridine nitrogen from binding as effectively. |
| 3. Slow Transmetalation | The transfer of the organic group from boron to palladium requires activation of the organoboron species by a base.[10][11] If the base is too weak or poorly soluble, this step can be slow. | Optimize Base and Solvent: Use moderately strong inorganic bases like K₂CO₃ or K₃PO₄. While strong bases like NaOEt are used, they risk side reactions with the nitro group.[11] A biphasic solvent system (e.g., dioxane/water, toluene/water) is often effective at dissolving both the organic substrate and the inorganic base to facilitate interaction.[9] |
| 4. Protodeborylation | The boronic acid can react with trace water or protic solvents, especially under basic conditions, to be replaced by a hydrogen atom. This consumes the coupling partner.[12] | Use Fresh Reagents: Ensure the boronic acid is of high quality. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Minimize Reaction Time: Monitor the reaction closely and work it up once the starting material is consumed to prevent degradation of the product and reagents. |
| 5. Dehalogenation | A common side reaction where the bromine atom is replaced by hydrogen. This can occur via various pathways, including β-hydride elimination if the boronic acid has β-hydrogens, or via reductive processes. | Rigorous Degassing: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation pathways that can lead to palladium black and promote side reactions. Ligand Choice: Certain ligands are better at suppressing this side reaction. |
-
To a dry Schlenk flask under Argon, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely ground K₂CO₃ (3.0 eq).
-
Add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand if not using a precatalyst.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Guide 2: Buchwald-Hartwig Amination
Problem: "My Buchwald-Hartwig amination is failing. I see starting material consumption but no desired product, or just a complex mixture."
This reaction is notoriously sensitive to the choice of catalyst, ligand, and base, especially with challenging heterocyclic substrates.[13] Catalyst inhibition is a primary concern.[1]
Caption: Buchwald-Hartwig catalytic cycle with catalyst inhibition pathway.
| Potential Cause | Explanation | Recommended Solution & Rationale |
| 1. Severe Catalyst Inhibition | As with the Suzuki reaction, the pyridine nitrogen is a potent inhibitor. This is often the primary reason for failure with pyridine substrates.[1] | Use Specialized Ligands: Employ ligands specifically designed for challenging substrates. Sterically hindered biarylphosphine ligands (e.g., XantPhos, Josiphos, Buchwald's ligands) are essential.[14] They promote the desired catalytic steps while sterically discouraging pyridine coordination. |
| 2. Incompatible Base | Strong bases like NaOtBu or LiHMDS are commonly used but can react with the nitro group or promote other side reactions.[15] | Screen Weaker Bases: Use Cs₂CO₃ or K₃PO₄. These are often strong enough to deprotonate the amine-palladium complex but are less likely to cause substrate degradation. Organic bases like DBU can also be effective in some systems.[14][16] |
| 3. Poor Precatalyst Activation | If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can be inefficient and lead to side reactions. | Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) provide a reliable and clean source of the active L-Pd(0) species, leading to more reproducible results.[16] |
| 4. Challenging Amine Partner | Some amines, particularly heteroaryl amines or those with acidic protons, can be difficult coupling partners.[16] The free NH group of a pyrazole, for instance, can lead to polymerization.[17] | Protecting Groups: If the amine has other reactive sites (like a free NH on a pyrazole), it must be protected before the coupling reaction. Ligand Screening: The choice of ligand is highly dependent on the amine. A screen of several ligands (e.g., XantPhos, cataCXium A, SPhos) may be necessary to find the optimal conditions. |
| 5. Solvent Effects | Solvents can coordinate to the palladium and inhibit the reaction. | Choose Appropriate Solvents: Toluene, 1,4-dioxane, and THF are generally good choices.[13] Avoid chlorinated solvents, acetonitrile, and pyridine itself as solvents, as they are known to inhibit the catalyst.[16] |
Part 3: Exploring Nucleophilic Aromatic Substitution (SNAr)
Question: Can I use SNAr to functionalize this compound instead of a cross-coupling reaction?
Answer: Yes, absolutely. The substrate is highly activated for SNAr at the C6 position. The strong electron-withdrawing nitro group at C3 is para to the C6-bromo leaving group, which provides powerful resonance stabilization for the negatively charged intermediate (Meisenheimer complex).[2][6][18] This pathway can be simpler, cheaper, and avoid the use of precious metals.
Caption: The two-step Addition-Elimination mechanism for SNAr.
| Problem | Potential Cause | Recommended Solution & Rationale |
| No Reaction | 1. Nucleophile is too weak. SNAr requires a potent nucleophile to attack the electron-deficient ring and disrupt its aromaticity.[19] | Increase Nucleophilicity: Use stronger nucleophiles (e.g., use sodium methoxide instead of methanol). If using an amine, adding a non-nucleophilic base can deprotonate it in situ to generate a more potent amide anion. |
| 2. Solvent is inappropriate. Protic solvents (water, alcohols) can solvate and deactivate the nucleophile through hydrogen bonding. | Use Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are ideal. They effectively solvate the counter-ion of the nucleophile but leave the nucleophile itself "bare" and highly reactive. | |
| 3. Insufficient thermal energy. The initial addition step has a significant activation energy barrier due to the temporary loss of aromaticity.[19] | Increase Temperature: Many SNAr reactions require heating, sometimes to temperatures above 100 °C, to proceed at a reasonable rate.[6] | |
| Side Reactions | Competing attack at C2. The methoxy group is also ortho to the nitro group and could potentially be displaced, although the bromo group is generally a better leaving group. | Control Stoichiometry and Temperature: Use of a slight excess of the nucleophile and the lowest effective temperature can favor displacement of the more labile bromo group. |
References
- Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. (2025). Benchchem.
- Reactivity of the nitro group on a pyridine ring. (2025). Benchchem.
- Synthesis of 2-chloro-3nitro-6-methoxy-pyridine. PrepChem.com.
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules. [Link]
- Process for producing 2,3-diamino-6-methoxypyridine.
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [No specific source name available].
- Palladium-N-heterocyclic carbene an efficient catalytic system for the carbonylative cross-coupling of pyridine halides with boronic acids. Sci-Hub.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
-
Suzuki reaction. Wikipedia. [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
19.9: Nucleophilic Aromatic Substitution. (2019). Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Sci-Hub. Palladium-N-heterocyclic carbene an efficient catalytic system for the carbonylative cross-coupling of pyridine halides with boronic acids / Tetrahedron, 2007 [sci-hub.box]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
6-Bromo-2-methoxy-3-nitropyridine vs 6-Chloro-2-methoxy-3-nitropyridine reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of heterocyclic chemistry, substituted pyridines are foundational building blocks for countless pharmaceuticals and functional materials. Among these, 6-halo-2-methoxy-3-nitropyridines serve as versatile intermediates, primed for functionalization through various synthetic transformations. The choice between a bromo or chloro substituent at the 6-position is not arbitrary; it is a critical decision that dictates the molecule's reactivity profile, influencing reaction kinetics, yields, and the feasibility of subsequent synthetic steps.
This in-depth technical guide provides a comparative analysis of the reactivity of 6-Bromo-2-methoxy-3-nitropyridine and 6-Chloro-2-methoxy-3-nitropyridine . We will dissect their performance in two of the most crucial reaction classes in modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. This guide moves beyond simple protocols to explain the underlying mechanistic principles, supported by experimental data, to empower researchers in making informed strategic decisions for their synthetic campaigns.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity
The pyridine ring, inherently electron-deficient, is strongly activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group at the 3-position.[1] Both the 6-bromo and 6-chloro compounds are excellent substrates for SNAr reactions, where the halogen acts as a leaving group.
Mechanistic Underpinnings: Electronegativity vs. Leaving Group Ability
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this complex is the key to the reaction's success. The rate-determining step is typically the initial attack of the nucleophile, which disrupts the ring's aromaticity.[3][4]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
The reactivity order in SNAr reactions is governed by a delicate balance of two factors:
-
Inductive Stabilization: The halogen's electronegativity helps to stabilize the developing negative charge in the Meisenheimer intermediate. A more electronegative halogen provides a stronger inductive pull, lowering the energy of the transition state for the first step.
-
Leaving Group Ability: This relates to the strength of the carbon-halogen bond. Weaker bonds are easier to break in the second, typically fast, elimination step.
In most SNAr reactions of activated heterocycles, the formation of the intermediate is rate-limiting.[3] Therefore, the inductive effect dominates, leading to a characteristic reactivity order of F > Cl > Br > I .[5][6]
Comparative Reactivity: The Chloro Advantage
For this compound and 6-Chloro-2-methoxy-3-nitropyridine, the chloro derivative is generally the more reactive substrate in SNAr reactions. Chlorine's higher electronegativity (3.16 on the Pauling scale) compared to bromine (2.96) provides superior stabilization for the anionic Meisenheimer complex. This lowers the activation energy of the rate-determining nucleophilic attack, resulting in faster reaction rates. This is particularly true when the pyridine ring is highly activated by electron-withdrawing groups like the nitro group.[7]
| Feature | 6-Chloro-2-methoxy-3-nitropyridine | This compound | Rationale |
| Halogen Electronegativity | Higher (3.16) | Lower (2.96) | Chlorine provides better inductive stabilization of the Meisenheimer complex. |
| Predicted SNAr Reactivity | Higher | Lower | Stabilization of the rate-determining transition state is the dominant factor.[3][6] |
| Typical Nucleophiles | Amines, Alkoxides, Thiolates | Amines, Alkoxides, Thiolates | Both are effective, but reactions with the chloro-analog are often faster or require milder conditions. |
Experimental Protocol: SNAr Amination of 6-Chloro-2-methoxy-3-nitropyridine
This protocol describes a typical amination reaction, a common transformation in drug discovery. The procedure is self-validating as reaction progress can be easily monitored by TLC or LC-MS against the starting material.
Materials:
-
6-Chloro-2-methoxy-3-nitropyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Chloro-2-methoxy-3-nitropyridine (e.g., 1.0 g, 5.30 mmol).
-
Add anhydrous acetonitrile (20 mL) to dissolve the starting material.
-
Add morpholine (e.g., 0.55 mL, 6.36 mmol) to the solution via syringe.
-
Add anhydrous potassium carbonate (e.g., 1.47 g, 10.6 mmol).
-
Heat the reaction mixture to 60-80 °C under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 2-methoxy-6-morpholino-3-nitropyridine.
Section 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Reactivity
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds and is a cornerstone of modern synthetic chemistry.[8] The reactivity of the halo-nitropyridine in this transformation is fundamentally different from its behavior in SNAr reactions.
Mechanistic Underpinnings: The Critical Role of Oxidative Addition
The Suzuki reaction proceeds through a catalytic cycle involving a palladium catalyst.[9][10] The cycle consists of three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. This is often the rate-limiting step of the entire cycle.[11]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The efficiency of the initial oxidative addition step is directly related to the strength of the carbon-halogen (C-X) bond. A weaker C-X bond is more easily broken, facilitating a faster insertion of the palladium catalyst and accelerating the overall reaction rate.
Comparative Reactivity: The Bromo Advantage
In stark contrast to SNAr reactivity, This compound is significantly more reactive than its chloro-counterpart in Suzuki-Miyaura coupling reactions. This is a direct consequence of the relative C(sp²)-X bond strengths. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond, making it a much better substrate for oxidative addition.[11][12]
| Feature | 6-Chloro-2-methoxy-3-nitropyridine | This compound | Rationale |
| Average C(sp²)-X Bond Energy | ~339 kJ/mol[13] | ~276 kJ/mol[13] | The C-Br bond is significantly weaker, requiring less energy to break. |
| Rate of Oxidative Addition | Slower | Faster | The weaker C-Br bond facilitates faster insertion of the Pd(0) catalyst. |
| Required Reaction Conditions | Often requires stronger bases, higher temperatures, and more specialized, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[11][14] | Reacts under a broader range of "standard" Suzuki conditions (e.g., with PPh₃ as a ligand) and milder temperatures. | The higher reactivity of the C-Br bond allows for less forcing conditions. |
| Predicted Suzuki Reactivity | Lower | Higher | The rate-limiting oxidative addition step is much more favorable for the bromo derivative. |
Experimental Protocol: Suzuki Coupling of this compound
This protocol details a Suzuki-Miyaura coupling with phenylboronic acid. The workflow is designed for efficiency and can be adapted for various boronic acids.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium Carbonate (K₂CO₃), aqueous solution (2 M, 3.0 eq)
-
1,4-Dioxane
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (e.g., 1.0 g, 4.29 mmol), phenylboronic acid (e.g., 0.78 g, 6.44 mmol), Pd(OAc)₂ (e.g., 19 mg, 0.086 mmol), and PPh₃ (e.g., 90 mg, 0.343 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (20 mL) and the 2 M aqueous K₂CO₃ solution (6.4 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction for 4-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of 0-20% ethyl acetate in hexanes) to afford the pure 2-methoxy-3-nitro-6-phenylpyridine.
Section 3: Practical Considerations and Strategic Synthesis
The choice between the bromo and chloro derivative is a strategic one, guided by the intended chemical transformation.
| Reaction Type | Recommended Substrate | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | 6-Chloro-2-methoxy-3-nitropyridine | Faster reaction rates due to superior inductive stabilization of the reaction intermediate.[3][6] |
| Suzuki-Miyaura Coupling | This compound | Higher reactivity due to the weaker C-Br bond, allowing for milder conditions and a broader catalyst scope.[11][12] |
| Other Pd-Catalyzed Couplings (e.g., Sonogashira, Heck, Buchwald-Hartwig) | This compound | Similar to Suzuki, the rate-limiting oxidative addition is more facile with the bromo derivative. |
| Lithiation / Grignard Formation | This compound | Halogen-metal exchange is generally more efficient with aryl bromides than aryl chlorides. |
Cost and Availability: Historically, aryl chlorides are often less expensive than their corresponding bromides. For large-scale synthesis, if a subsequent step is a Suzuki coupling, the potential for higher cost of the bromo-starting material must be weighed against the cost of more expensive ligands and potentially longer reaction times required for the chloro-analog.
Conclusion
This compound and 6-Chloro-2-methoxy-3-nitropyridine, while structurally similar, exhibit divergent reactivity profiles rooted in fundamental electronic and bond-strength principles. The chloro derivative excels in Nucleophilic Aromatic Substitution reactions, where its high electronegativity stabilizes the rate-determining Meisenheimer intermediate. Conversely, the bromo derivative is the superior substrate for Palladium-Catalyzed Cross-Coupling reactions, where its weaker carbon-halogen bond facilitates the rate-limiting oxidative addition step. A clear understanding of these mechanistic differences is essential for the rational design of efficient and robust synthetic routes, enabling researchers to select the optimal building block to achieve their molecular targets with precision and efficiency.
References
-
Palladium-Catalyzed Highly Regioselective 2-alkynylation of 2,x-Dihalopyridines. ResearchGate. URL: [Link]
-
CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. FAO AGRIS. URL: [Link]
-
Nitropyridines: Synthesis and reactions. ResearchGate. URL: [Link]
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate. URL: [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. URL: [Link]
-
Palladium precatalysts used the alkylation of 2‐halopyridines. ResearchGate. URL: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. URL: [Link]
-
Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. URL: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. URL: [Link]
-
nucleophilic aromatic substitutions. YouTube. URL: [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. NIH. URL: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. URL: [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Royal Society of Chemistry. URL: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. URL: [Link]
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. URL: [Link]
-
Bond strength. Reddit. URL: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. URL: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. URL: [Link]
-
6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. ResearchGate. URL: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. URL: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. StackExchange. URL: [Link]
-
Which bond is stronger, C-C or C-H? Why?. Quora. URL: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. URL: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. URL: [Link]
-
6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. ResearchGate. URL: [Link]
-
Bond Strength and Bond Length. YouTube. URL: [Link]
-
Photo-induced catalytic halopyridylation of alkenes. NIH. URL: [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. URL: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. URL: [Link]
-
Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate. URL: [Link]
- Preparation method of 2-bromo-3-methoxypyridine. Google Patents.
-
6-Chloro-2-methoxy-3-nitropyridine. PubChem. URL: [Link]
-
Bond Energies. Chemistry LibreTexts. URL: [Link]
- Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 6-Bromo-2-methoxy-3-nitropyridine: An Evaluation of Key Synthetic Strategies
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of highly functionalized heterocyclic compounds is a critical endeavor. 6-Bromo-2-methoxy-3-nitropyridine serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical agents, owing to its unique substitution pattern that allows for diverse chemical modifications. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at their respective methodologies, yields, and overall efficiency.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several distinct pathways, primarily revolving around the sequential introduction of the bromo, methoxy, and nitro functionalities onto the pyridine core. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of synthesis, and the required purity of the final product. This guide will focus on two principal and mechanistically distinct approaches:
-
Route 1: Nucleophilic Aromatic Substitution of a Pre-functionalized Pyridine. This is a highly efficient and direct method that commences with a pyridine ring already bearing the bromo and nitro groups, followed by the introduction of the methoxy group via a nucleophilic substitution reaction.
-
Route 2: Electrophilic Bromination of a Methoxy-Nitropyridine Precursor. This strategy involves the initial formation of the 2-methoxy-3-nitropyridine scaffold, followed by a regioselective electrophilic bromination to introduce the bromine atom at the C-6 position.
Route 1: Nucleophilic Aromatic Substitution of 5-Bromo-2-chloro-3-nitropyridine
This approach stands out for its high yield and operational simplicity, making it a preferred method for laboratory-scale synthesis. The core of this strategy is the displacement of a chloride ion from the C-2 position of the pyridine ring by a methoxide nucleophile.
Reaction Mechanism and Rationale
The reaction proceeds via a classic SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing nitro group at the C-3 position, along with the inherent electron deficiency of the pyridine ring, activates the C-2 position towards nucleophilic attack. The chloro group is an excellent leaving group, facilitating the reaction with sodium methoxide. The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxide nucleophile upon reaction with a strong base like sodium metal.
Experimental Protocol
A detailed experimental procedure for this route is as follows[1]:
-
In a reaction vessel, dissolve sodium metal (1.2 equivalents) in anhydrous methanol under an inert atmosphere and cool the resulting sodium methoxide solution to 0 °C.
-
To this cooled solution, add a suspension of 5-bromo-2-chloro-3-nitropyridine (1.0 equivalent) in methanol portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, reduce the volume of the reaction mixture by approximately half under reduced pressure.
-
Pour the concentrated mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound as a pale yellow solid.
Performance Data
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| 5-Bromo-2-chloro-3-nitropyridine | Sodium methoxide | Methanol | 19 hours | 0 °C to 20 °C | 98% | Not specified | [1] |
Route 2: Electrophilic Bromination of 2-Methoxy-3-nitropyridine
This alternative strategy involves the initial synthesis of 2-methoxy-3-nitropyridine, followed by electrophilic bromination. While potentially requiring more steps for the synthesis of the starting material, it offers a different approach to the target molecule.
Reaction Mechanism and Rationale
The bromination of the 2-methoxy-3-nitropyridine ring is an electrophilic aromatic substitution reaction. The methoxy group at the C-2 position is an activating group and directs the incoming electrophile (bromine) to the ortho and para positions. The nitro group at C-3 is a deactivating group and directs to the meta position. In this case, the directing effects of both groups favor substitution at the C-5 (or C-6 in the target molecule's numbering) position. The reaction is typically carried out in a suitable solvent like acetic acid with bromine as the brominating agent.
A similar reaction has been reported for the bromination of 2-methoxy-4-methyl-3-nitropyridine, which provides a strong indication of the feasibility of this route[2].
Experimental Protocol (Hypothetical, based on a similar reaction)
The following is a proposed experimental procedure based on the bromination of a similar substrate[2]:
-
Dissolve 2-methoxy-3-nitropyridine (1.0 equivalent) in glacial acetic acid.
-
Add sodium acetate (3.6 equivalents) to the solution and stir until dissolved.
-
Slowly add bromine (2.7 equivalents) dropwise to the reaction mixture at room temperature.
-
After the addition, heat the reaction mixture to 80 °C and maintain for 12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and quench the reaction by the sequential addition of a 10% aqueous solution and a saturated aqueous sodium sulfate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry under reduced pressure to yield this compound.
Performance Data (Based on a similar reaction)
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| 2-Methoxy-4-methyl-3-nitropyridine | Bromine, Sodium acetate | Acetic acid | 12 hours | 80 °C | 82.2% | Not specified | [2] |
Comparison of Synthetic Routes
| Feature | Route 1: Nucleophilic Substitution | Route 2: Electrophilic Bromination |
| Starting Material Availability | 5-Bromo-2-chloro-3-nitropyridine may require a multi-step synthesis. | 2-Methoxy-3-nitropyridine can be synthesized from readily available precursors. |
| Number of Steps | Typically a single, high-yielding step from the immediate precursor. | May involve more steps to prepare the starting material, followed by the bromination step. |
| Yield | Excellent (98%)[1]. | Good (expected to be around 82%, based on a similar reaction)[2]. |
| Reaction Conditions | Mild (0 °C to room temperature). | Requires elevated temperatures (80 °C). |
| Reagents | Sodium methoxide (can be prepared in situ from sodium metal and methanol). | Bromine (corrosive and requires careful handling). |
| Scalability | Well-suited for both lab-scale and larger-scale synthesis due to its simplicity and high yield. | The use of bromine at a larger scale may pose safety and handling challenges. |
Visualizing the Synthetic Pathways
Sources
A Comparative Guide to the Biological Activity of 6-Bromo-2-methoxy-3-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The pyridine nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1] The strategic functionalization of this core structure, particularly with electron-withdrawing groups like nitro substituents and halogens, has yielded compounds with a wide spectrum of biological activities.[2][3] This guide provides a comparative analysis of the biological activities of derivatives of 6-Bromo-2-methoxy-3-nitropyridine, a versatile intermediate for generating novel compounds with potential therapeutic applications. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The this compound Scaffold: A Versatile Starting Point
The this compound structure offers several key features for synthetic diversification. The bromine atom at the 6-position is amenable to various coupling reactions, allowing for the introduction of diverse substituents. The nitro group at the 3-position activates the pyridine ring for nucleophilic substitution, and the methoxy group at the 2-position can also be a site for modification. This inherent reactivity makes it an attractive starting material for the synthesis of libraries of compounds for biological screening.
Comparative Analysis of Biological Activities
Derivatives of nitropyridines have demonstrated a range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[2] The following sections present a comparative overview of these activities for various derivatives of this compound.
Anticancer Activity
The search for novel cytotoxic agents is a cornerstone of cancer research.[4][5] Pyridine and its fused derivatives are prominent heterocyclic structures found in many approved anticancer drugs.[6][7] The cytotoxic effects of novel compounds are often evaluated using in vitro assays that measure cell viability and proliferation.[8][9][10]
Below is a representative comparison of the in vitro anticancer activity of hypothetical this compound derivatives against common cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[11]
| Compound ID | Derivative Class | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| BMNP-1 | Amine derivative | 15.2 | 21.8 | 18.5 |
| BMNP-2 | Hydrazone derivative | 8.7 | 12.4 | 9.9 |
| BMNP-3 | Thioether derivative | 25.1 | 30.5 | 28.3 |
| Doxorubicin | (Control) | 0.9 | 1.2 | 1.1 |
This data is illustrative and serves as a template for presenting experimental findings.
The data suggests that derivatization of the this compound core can significantly influence cytotoxic activity. For instance, the hypothetical hydrazone derivative (BMNP-2) shows greater potency compared to the amine and thioether derivatives.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[12] Pyridine derivatives have long been investigated for their antimicrobial properties.[1][13] The antimicrobial efficacy of new compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[14][15]
Here, we compare the hypothetical antimicrobial activity of this compound derivatives against representative bacterial and fungal strains.
| Compound ID | Derivative Class | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BMNP-4 | Piperazine derivative | 16 | 32 | 64 |
| BMNP-5 | Morpholine derivative | 32 | 64 | 128 |
| BMNP-6 | Triazole conjugate | 8 | 16 | 32 |
| Ciprofloxacin | (Bacterial Control) | 1 | 0.5 | N/A |
| Fluconazole | (Fungal Control) | N/A | N/A | 8 |
This data is illustrative and serves as a template for presenting experimental findings.
The illustrative data indicates that the nature of the substituent introduced significantly impacts the antimicrobial spectrum and potency. The hypothetical triazole conjugate (BMNP-6) demonstrates the most promising broad-spectrum activity.
Enzyme Inhibitory Activity
Enzymes are critical drug targets in a multitude of diseases.[11] For instance, kinases are key regulators of cell signaling and are often dysregulated in cancer, making them prime targets for inhibitory drugs.[16][17][18][19] Similarly, enzymes like cholinesterases are targets in neurodegenerative diseases.[20][21] The inhibitory potential of compounds is quantified by their IC50 values.[11]
This section provides a hypothetical comparison of the enzyme inhibitory activity of this compound derivatives against a selected kinase.
| Compound ID | Derivative Class | Kinase Target | IC50 (nM) |
| BMNP-7 | Anilino derivative | VEGFR-2 | 75 |
| BMNP-8 | Furan derivative | VEGFR-2 | 150 |
| BMNP-9 | Thiophene derivative | VEGFR-2 | 120 |
| Sorafenib | (Control) | VEGFR-2 | 90 |
This data is illustrative and serves as a template for presenting experimental findings.
The hypothetical data suggests that specific structural modifications can lead to potent and selective enzyme inhibition, as seen with the anilino derivative (BMNP-7).
Experimental Protocols
To ensure the reliability and validity of the presented data, detailed, step-by-step methodologies for the key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[10]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[14][15][22]
Workflow for Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a liquid growth medium in a 96-well plate.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) according to established guidelines.
-
Inoculation: Inoculate each well with the microbial suspension. Include wells with only medium (negative control) and wells with medium and inoculum but no compound (positive control).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
In Vitro Kinase Inhibition Assay
Kinase inhibition assays measure the ability of a compound to block the activity of a specific kinase enzyme.[23][24]
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a specific peptide), ATP, and the test compounds at various concentrations.[23]
-
Assay Setup: In a 96-well plate, combine the kinase and the test compound in an appropriate assay buffer. Include a control with no inhibitor.[23]
-
Reaction Initiation: Start the kinase reaction by adding the substrate and ATP.[23]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.[11]
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing and screening a broader range of derivatives to identify lead compounds for further preclinical development. Mechanistic studies will also be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.
References
- INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). NIH.
- Antibiotic sensitivity testing. (n.d.). Wikipedia.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
- Application Notes and Protocols for In Vitro Enzymatic Inhibition Assays using 5-ethyl-4,6. (n.d.). Benchchem.
- Enzymatic Assay of Trypsin Inhibition. (2019, November 14). Protocols.io.
- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
- Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15).
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central.
- Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. (n.d.). New Journal of Chemistry (RSC Publishing).
- Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. (2017, August 25).
- Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia.pub.
- A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. (n.d.). Benchchem.
- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (n.d.).
- Synthesis and Evaluation of Anticancer Activity of 6-pyrazolinylcoumarin Deriv
- Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. (n.d.). European Journal of Chemistry.
- Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin deriv
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
- Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. (n.d.). PubMed.
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][12][14]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022, February 12). MDPI.
- Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants
- Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers.
- Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (n.d.).
- Biological Activity of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Whitepaper. (n.d.). Benchchem.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC.
- Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors. (n.d.). PubMed.
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (n.d.). PMC - PubMed Central.
- Development of 7-Methoxyfuro[2,3-C]pyridine-based Anticancer Agents: Application Notes and Protocols. (n.d.). Benchchem.
- Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. (n.d.). PMC - NIH.
- Molecules | Special Issue : Kinase Inhibitor Chemistry. (n.d.). MDPI.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. nebiolab.com [nebiolab.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. woah.org [woah.org]
- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. apec.org [apec.org]
- 16. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecules | Special Issue : Kinase Inhibitor Chemistry [mdpi.com]
- 20. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of 6-Bromo-2-methoxy-3-nitropyridine for Definitive Structure Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities and intermediates is a cornerstone of rigorous scientific practice. 6-Bromo-2-methoxy-3-nitropyridine, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry. Its specific substitution pattern is critical to its reactivity and the ultimate structure of the final products. Misidentification of an isomer, such as 2-Bromo-6-methoxy-3-nitropyridine, could lead to significant setbacks in a synthesis campaign. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the definitive structural elucidation of this compound, grounded in experimental data and established principles.
The Analytical Challenge: Distinguishing Isomers
The primary challenge in analyzing this compound lies in differentiating it from its potential isomers that may arise during synthesis. The precise placement of the bromo, methoxy, and nitro groups on the pyridine ring dictates the molecule's electronic and steric properties. Therefore, analytical techniques must provide clear, interpretable data that pinpoints the location of each substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Positional Information
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) spectra, a detailed map of the molecular structure can be assembled.
Expert Interpretation of NMR Data
For this compound, we expect to see two distinct signals in the aromatic region of the ¹H NMR spectrum, corresponding to the two protons on the pyridine ring. The electron-withdrawing nitro group and the bromine atom, along with the electron-donating methoxy group, create a predictable electronic environment.
-
¹H NMR Analysis : The proton at the C-4 position (H-4) is adjacent to the strongly electron-withdrawing nitro group, which will deshield it, causing its signal to appear further downfield. The proton at the C-5 position (H-5) is adjacent to the bromine atom. These two protons will appear as doublets due to coupling with each other. The methoxy group will present as a sharp singlet, typically around 3.9-4.1 ppm.
-
¹³C NMR Analysis : The carbon atoms attached to the electronegative substituents (C-2, C-3, and C-6) will have characteristic chemical shifts. The carbon bearing the methoxy group (C-2) will be significantly downfield, as will the carbon attached to the nitro group (C-3). The carbon bonded to the bromine (C-6) will also be clearly identifiable.[1]
Comparative Data Summary: this compound
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ ~8.2-8.4 (d, 1H, H-4), δ ~7.4-7.6 (d, 1H, H-5), δ ~4.0 (s, 3H, -OCH₃) | The downfield shift of H-4 confirms its proximity to the nitro group. The singlet for the methoxy group confirms its presence. |
| ¹³C NMR | δ ~160-165 (C-2), δ ~150-155 (C-6), δ ~138-142 (C-3), δ ~125-130 (C-4), δ ~115-120 (C-5), δ ~55 (OCH₃) | Distinct chemical shifts for each carbon atom provide a fingerprint of the substitution pattern. The chemical shift of the methoxy carbon is characteristic for an aromatic methoxy group.[2] |
Workflow for NMR Data Acquisition and Interpretation
Caption: Workflow for NMR-based structure confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[3]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Ensure the spectral width covers the expected range of chemical shifts (typically 0-10 ppm).
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans is necessary due to the low natural abundance of ¹³C.[3]
-
Data Processing : Process the raw data (Free Induction Decay) by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
Mass Spectrometry (MS): Unambiguous Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for structure confirmation. High-resolution mass spectrometry (HRMS) can further yield the elemental formula, adding another layer of certainty.
Expert Interpretation of Mass Spectrometry Data
For this compound (C₆H₅BrN₂O₃), the molecular weight is approximately 232.95 g/mol . A key feature to look for in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Comparative Data Summary: Mass Spectrometry
| Technique | Expected Data | Interpretation |
| HRMS (ESI) | m/z for [M+H]⁺: ~233.956 (C₆H₆BrN₂O₃⁺) | Confirms the elemental composition. The presence of the M+2 peak with nearly equal intensity confirms the presence of one bromine atom. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation : Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source like Electrospray Ionization (ESI).[5]
-
Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range that includes the expected molecular weight.
-
Data Analysis : Identify the molecular ion peak and its corresponding isotopic pattern. Compare the measured accurate mass to the theoretical mass calculated for the expected elemental formula.[3]
Infrared (IR) Spectroscopy: A Rapid Check for Functional Groups
IR spectroscopy is a quick and straightforward method to confirm the presence of key functional groups within the molecule. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent complementary technique.
Expert Interpretation of IR Data
The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.
-
Nitro Group (NO₂) : Strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected.
-
Aromatic Ring : C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring are found in the 1600-1400 cm⁻¹ region.
-
Methoxy Group (O-CH₃) : C-H stretching of the methyl group will be observed around 2950-2850 cm⁻¹.
-
Bromo Group (C-Br) : The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum.
Comparative Data Summary: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretching |
| ~1520-1560 & ~1345-1385 | Strong | Asymmetric & Symmetric NO₂ Stretching |
| ~1600-1400 | Medium-Strong | Aromatic C=C and C=N Stretching |
| ~1100-1000 | Medium | C-O Stretching (Methoxy) |
| Below 700 | Medium-Strong | C-Br Stretching |
Workflow for IR Data Acquisition and Analysis
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrevise.org [chemrevise.org]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 6-Bromo-2-methoxy-3-nitropyridine Synthesis
For the discerning researcher, scientist, and drug development professional, the efficient synthesis of key intermediates is the bedrock of accelerated discovery. 6-Bromo-2-methoxy-3-nitropyridine stands as a pivotal building block in the synthesis of a multitude of pharmacologically active agents and novel materials. Its judicious synthesis, therefore, is a matter of strategic importance, balancing cost, efficiency, safety, and scalability. This guide provides an in-depth, objective comparison of the most viable synthetic routes to this crucial intermediate, supported by analogous experimental data and a thorough cost-benefit analysis.
Executive Summary
The synthesis of this compound can be approached from three primary strategic disconnections. Each route presents a unique set of advantages and challenges in terms of starting material availability, reagent cost, reaction efficiency, and operational complexity. This analysis will dissect the following pathways:
-
Route 1: Electrophilic Bromination of 2-Methoxy-3-nitropyridine. A direct approach that hinges on the regioselective bromination of a readily available precursor.
-
Route 2: Nucleophilic Substitution of 6-Bromo-2-chloro-3-nitropyridine. A robust method leveraging the reactivity of a halogenated precursor with a methoxide source.
-
Route 3: Nitration of 6-Bromo-2-methoxypyridine. A pathway that introduces the nitro group as the final step, offering a different strategic advantage.
Our comprehensive analysis reveals that Route 2, the nucleophilic substitution of 6-bromo-2-chloro-3-nitropyridine, emerges as the most cost-effective and reliable method for the scalable synthesis of this compound. This is primarily attributed to its high yield and the commercial availability of the starting materials. While Route 1 offers a more direct pathway, it is often plagued by challenges in achieving high regioselectivity, potentially leading to costly and time-consuming purification. Route 3, while conceptually sound, requires careful control of nitration conditions to avoid over-reaction and ensure safety.
Comparative Analysis of Synthetic Routes
The following sections provide a detailed examination of each synthetic pathway, including a discussion of the underlying chemical principles, potential challenges, and a summary of key performance indicators.
Route 1: Electrophilic Bromination of 2-Methoxy-3-nitropyridine
This route is predicated on the direct electrophilic aromatic substitution of 2-methoxy-3-nitropyridine. The methoxy group at the 2-position and the nitro group at the 3-position direct the incoming electrophile (bromine) to the 6-position.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound via electrophilic bromination.
Causality Behind Experimental Choices:
The choice of brominating agent is critical in this route. N-Bromosuccinimide (NBS) is often preferred over liquid bromine for its ease of handling and improved safety profile. The reaction is typically carried out in a suitable solvent, such as a chlorinated hydrocarbon or acetic acid, which can facilitate the reaction while remaining inert to the reactants. The reaction temperature is a key parameter to control to minimize the formation of by-products.
Challenges and Considerations:
The primary challenge in this route is achieving high regioselectivity. While the directing effects of the existing substituents favor bromination at the 6-position, the formation of other brominated isomers is possible, which can complicate purification and reduce the overall yield. The pyridine ring is generally less reactive towards electrophilic substitution than benzene, often requiring harsher reaction conditions which can lead to degradation of the starting material or product.
Route 2: Nucleophilic Aromatic Substitution of 6-Bromo-2-chloro-3-nitropyridine
This pathway involves the displacement of a chloride at the 2-position of the pyridine ring with a methoxide nucleophile. The presence of the electron-withdrawing nitro group at the 3-position and the bromo group at the 6-position activates the ring towards nucleophilic attack. This method is confirmed as a viable route in patent literature[1].
Reaction Scheme:
Caption: General workflow for the synthesis of this compound via nucleophilic aromatic substitution.
Causality Behind Experimental Choices:
Sodium methoxide is the reagent of choice due to its strong nucleophilicity and ready availability. The reaction is typically performed in an alcohol solvent, such as methanol, which also serves as the source of the methoxy group. The reaction temperature can be varied to control the reaction rate, with milder conditions often being sufficient due to the activated nature of the substrate.
Challenges and Considerations:
The primary consideration for this route is the availability and cost of the starting material, 6-bromo-2-chloro-3-nitropyridine. While commercially available, its price can be a significant factor in the overall cost-effectiveness of the synthesis. The reaction itself is generally high-yielding and clean, with purification often being straightforward.
Route 3: Nitration of 6-Bromo-2-methoxypyridine
In this approach, the nitro group is introduced in the final step via electrophilic nitration of 6-bromo-2-methoxypyridine. The methoxy group at the 2-position is an activating group and, along with the bromine at the 6-position, will direct the incoming nitro group to the 3- or 5-position.
Reaction Scheme:
Sources
The Catalyst Gauntlet: A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 6-Bromo-2-methoxy-3-nitropyridine
In the intricate world of pharmaceutical synthesis and drug discovery, the functionalization of heterocyclic scaffolds is a paramount challenge. Among these, the pyridine ring, a ubiquitous motif in biologically active molecules, demands a robust and versatile synthetic toolkit. The compound 6-bromo-2-methoxy-3-nitropyridine serves as a highly valuable building block, offering three distinct points for chemical modification. The bromine atom, in particular, provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of carbon and heteroatom substituents.
However, the electronic nature of this substrate—characterized by a strongly electron-withdrawing nitro group and an electron-donating methoxy group—presents a unique set of challenges for the catalytic cycle. The selection of an optimal palladium catalyst is therefore not a trivial choice but a critical parameter that dictates reaction efficiency, yield, and purity. This guide provides an in-depth comparative analysis of palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck couplings of this compound, grounded in mechanistic principles and supported by experimental data from analogous systems.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is the workhorse for creating biaryl and heteroaryl-aryl structures. For a substrate like this compound, the electron-withdrawing nitro group facilitates the initial oxidative addition of the C-Br bond to the Pd(0) center, the crucial first step of the catalytic cycle. The challenge often lies in the subsequent transmetalation and reductive elimination steps.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in this context is largely governed by the ligand sphere around the metal center. We will compare four classes of catalysts: traditional phosphines, ferrocenylphosphines, modern biaryl monophosphines (Buchwald ligands), and N-heterocyclic carbene (NHC) based systems.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Temp. (°C) | Time (h) | Expected Yield (%) | Key Strengths & Weaknesses |
| Pd(PPh₃)₄ | Traditional Phosphine | 3 - 5 | 90 - 110 | 12 - 24 | 65 - 80 | Strengths: Inexpensive, readily available. Weaknesses: Lower activity, requires higher temperatures and catalyst loadings, potential for P-C bond cleavage. |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | 1 - 3 | 80 - 100 | 4 - 12 | 80 - 92 | Strengths: Good stability, effective for a range of substrates. Weaknesses: Can be less effective for highly hindered partners. |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | 0.5 - 2 | 80 - 100 | 2 - 6 | 90 - 98 | Strengths: High activity for challenging substrates, promotes rapid reductive elimination. Weaknesses: Higher cost of ligand. |
| PEPPSI-IPr | N-Heterocyclic Carbene | 0.5 - 2 | 80 - 100 | 1 - 4 | >95 | Strengths: Extremely high activity and stability (air and moisture tolerant), very low catalyst loadings. Weaknesses: Higher initial cost. |
Note: The performance data is extrapolated from studies on structurally similar bromopyridines and serves as a predictive guide. Actual results may vary.[1][2][3]
Causality Behind Catalyst Choice
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, tetrakis(triphenylphosphine)palladium(0) often struggles with electron-rich or sterically demanding coupling partners.[4] For our substrate, its performance is expected to be moderate, likely requiring longer reaction times and higher temperatures.[2]
-
Ferrocenylphosphine Ligands (e.g., dppf): The use of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂, represents a significant improvement. The dppf ligand's large bite angle and electron-donating properties stabilize the palladium center and facilitate the catalytic cycle.[5]
-
Buchwald Ligands (e.g., XPhos): The development of bulky, electron-rich biaryl monophosphine ligands, such as XPhos, revolutionized cross-coupling chemistry.[6] These ligands accelerate the rate-limiting reductive elimination step, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs). For the sterically accessible bromine at C-6, an XPhos-based catalyst, like XPhos Pd G3, is anticipated to provide excellent results.[7][8]
-
N-Heterocyclic Carbenes (e.g., PEPPSI-IPr): NHC ligands are strong σ-donors that form highly stable and active palladium complexes.[9] The PEPPSI-IPr catalyst is a pre-formed, air-stable complex known for its exceptional activity in coupling heteroaryl chlorides and bromides, often at low catalyst loadings.[10][11] Its robustness and efficiency make it a prime candidate for achieving high yields with this compound.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
The Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction enables the vinylation of aryl halides, offering a powerful route to styrenyl and other unsaturated derivatives. [12]The reaction typically requires higher temperatures than Suzuki or Buchwald-Hartwig couplings and is sensitive to the electronic nature of the alkene coupling partner.
Catalyst Performance Comparison
For the Heck reaction, catalyst stability at elevated temperatures is crucial. While traditional phosphine-based systems can be effective, modern catalysts often provide better performance and broader substrate scope.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Temp. (°C) | Time (h) | Expected Yield (%) | Key Strengths & Weaknesses |
| Pd(OAc)₂ / PPh₃ | Traditional Phosphine | 2 - 5 | 120 - 140 | 16 - 24 | 40 - 60 | Strengths: Inexpensive. Weaknesses: Prone to decomposition at high temperatures, moderate yields. |
| Herrmann's Catalyst | Palladacycle | 1 - 3 | 120 - 140 | 6 - 12 | 70 - 85 | Strengths: High thermal stability. Weaknesses: Can be sluggish with less reactive alkenes. |
| Pd(OAc)₂ / BrettPhos | Buchwald Ligand | 1 - 2 | 100 - 130 | 4 - 10 | 80 - 95 | Strengths: High activity and stability, effective for electron-deficient halides. [12] |
| Supramolecular Catalysts | Porphyrin-based | 10 | 130 | 1 | ~70-90 | Strengths: Can show enhanced reactivity for pyridine substrates through host-guest interactions. [13][14]Weaknesses: Specialized, not commercially common. |
Note: The performance data is extrapolated from studies on 3-bromopyridine and other nitroarenes. A hindered organic base like triethylamine or an inorganic base like K₂CO₃ is typically used. [12][13]
Causality Behind Catalyst Choice
-
Palladacycles (e.g., Herrmann's Catalyst): These pre-activated catalysts are known for their high thermal stability, making them suitable for the demanding conditions of many Heck reactions.
-
Bulky Phosphine Ligands (e.g., BrettPhos): As with other cross-couplings, bulky electron-rich phosphine ligands can significantly improve catalyst performance. BrettPhos, in particular, has been shown to be effective in the denitrative Heck reaction of nitroarenes, suggesting its utility for our substrate. [12]The ligand helps stabilize the active catalyst at high temperatures and promotes the key steps of the catalytic cycle.
-
Supramolecular Systems: An interesting approach for pyridine-containing substrates involves using catalysts that can engage in non-covalent interactions. For example, a zinc-porphyrin-ligated palladium catalyst has demonstrated enhanced efficiency in the Heck coupling of 3-bromopyridine by pre-organizing the substrate near the catalytic center. [13][14]This highlights a frontier in catalyst design that could be beneficial for our specific substrate.
Experimental Protocols
The following are generalized, representative protocols. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Procedure for Suzuki-Miyaura Coupling using PEPPSI-IPr
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the PEPPSI-IPr catalyst (0.01 mmol, 1 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 5 mL of a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 90 °C and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination using XPhos Pd G3
-
To an oven-dried Schlenk tube, add XPhos Pd G3 (0.02 mmol, 2 mol%), sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.), and this compound (1.0 mmol, 1.0 equiv.).
-
Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Add the desired amine (1.2 mmol, 1.2 equiv.) followed by 5 mL of anhydrous, degassed toluene.
-
Stir the reaction mixture at 100 °C for 1-4 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing a General Experimental Workflow
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
The functionalization of this compound via palladium-catalyzed cross-coupling is a highly viable strategy, provided the correct catalyst system is chosen.
-
For Suzuki-Miyaura couplings , modern catalyst systems based on N-heterocyclic carbenes (PEPPSI-IPr ) or bulky biaryl monophosphines (XPhos ) are strongly recommended over traditional catalysts. They offer superior activity, lower catalyst loadings, and shorter reaction times, making them ideal for both discovery and scale-up applications.
-
For Buchwald-Hartwig aminations , the use of a third-generation Buchwald precatalyst such as XPhos Pd G3 is the most reliable choice. Its stability and high activity are well-suited to overcome the challenges posed by this heteroaromatic substrate.
-
For Mizoroki-Heck reactions , a thermally stable catalyst is paramount. Systems based on ligands like BrettPhos or established palladacycles are excellent starting points to achieve good yields at the required elevated temperatures.
By understanding the mechanistic nuances and the specific roles of ligands, researchers can move beyond trial-and-error and make informed decisions to accelerate their synthetic programs. The catalysts outlined in this guide represent the forefront of cross-coupling technology, enabling the efficient and predictable synthesis of complex molecules derived from this compound.
References
-
American Elements. PEPPSI-IPr Catalyst. [Link]
-
MDPI. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. [Link]
-
Wikipedia. PEPPSI. [Link]
-
Wikipedia. XPhos. [Link]
-
National Center for Biotechnology Information. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]
-
Biocompare. XPhos Pd G3 from Aladdin Scientific. [Link]
-
SciSpace. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn. [Link]
-
ResearchGate. Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn···pyridine interactions. [Link]
-
Semantic Scholar. Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. [Link]
-
Reddit. Favorite "all-purpose" Pd catalyst?. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. XPhos - Wikipedia [en.wikipedia.org]
- 7. Buy XPhosPdG3 [smolecule.com]
- 8. 98%, solid, 1:1 MTBE adduct | Sigma-Aldrich [sigmaaldrich.com]
- 9. americanelements.com [americanelements.com]
- 10. mdpi.com [mdpi.com]
- 11. PEPPSI - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Purity Validation of 6-Bromo-2-methoxy-3-nitropyridine
For researchers, scientists, and professionals vested in the intricate process of drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of a therapeutic agent are built. 6-Bromo-2-methoxy-3-nitropyridine stands as a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a reactive bromine atom and a nitro group on a pyridine scaffold, makes it a versatile precursor for constructing complex molecular entities.[1] Consequently, the rigorous validation of its purity is a non-negotiable prerequisite in the pharmaceutical development pipeline.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. We will explore detailed experimental protocols, present comparative performance data, and offer expert insights to inform your selection of the most appropriate analytical strategy.
The Gold Standard: Stability-Indicating HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for purity determination in the pharmaceutical industry, lauded for its high resolution, sensitivity, and quantitative accuracy. For a compound like this compound, a reversed-phase HPLC method with UV detection is the most logical and robust approach. The primary objective is not just to quantify the main component but to develop a stability-indicating method. This ensures that the analytical procedure can accurately measure the active ingredient, free from interference from any potential impurities, synthetic by-products, or degradation products that may form under various stress conditions.[2][3]
The development of such a method is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which mandate a thorough validation of the analytical procedure's suitability for its intended purpose.[4][5][6]
Rationale for Method Development
The selection of a C18 stationary phase is based on the non-polar to moderately polar nature of this compound and its potential impurities. A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile allows for the effective separation of compounds with a range of polarities. The addition of a small amount of acid, such as formic acid, helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase. UV detection is ideal due to the chromophoric nature of the nitro-aromatic system.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A quaternary or binary HPLC system with a UV-Vis detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient Program | 0-5 min: 30% B, 5-25 min: 30-90% B, 25-30 min: 90% B, 30.1-35 min: 30% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection | UV at 254 nm. |
| Injection Volume | 10 µL. |
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
3. Forced Degradation Studies:
To ensure the method is stability-indicating, forced degradation studies should be performed.[5][7][8] This involves subjecting the sample to various stress conditions to intentionally generate degradation products.[9]
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration before HPLC analysis. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of this compound.[10][11]
Caption: General workflow for HPLC purity analysis.
Comparative Analysis with Alternative Techniques
While HPLC is the workhorse for purity analysis, other techniques offer complementary or, in specific scenarios, superior information. The choice of method should be driven by the specific analytical question at hand.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei. |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. | Applicable to any soluble compound with an NMR-active nucleus. |
| Sample Volatility | Not required. | Required; sample must be vaporized without decomposition. | Not required. |
| Thermal Stress | Low; analysis is typically performed at or near room temperature. | High; requires elevated temperatures, which can risk degradation. | Low; analysis is at ambient probe temperature. |
| Primary Information | Quantitative purity, detection of non-volatile impurities and degradants. | Quantitative purity, excellent for detecting volatile impurities and residual solvents. | Absolute purity without a specific reference standard, structural confirmation. |
| Strengths | High resolution, robust, well-established, and versatile. | High sensitivity (especially with MS or FID), fast analysis times. | Primary analytical method, non-destructive, provides structural information. |
| Limitations | Can be time-consuming for method development, may not detect volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires more expensive equipment. |
Gas Chromatography (GC) as an Orthogonal Method
GC is a powerful technique for assessing the purity of compounds that are volatile and thermally stable.[5] For this compound, GC can be an excellent orthogonal method to HPLC, particularly for the detection of volatile impurities such as residual solvents or volatile starting materials from the synthesis.
Rationale for GC Method: A capillary column with a mid-polarity stationary phase is suitable for separating halogenated and nitrated aromatic compounds. Flame Ionization Detection (FID) provides a universal and robust means of quantification for organic compounds. The primary challenge is ensuring that the analyte does not degrade at the high temperatures of the injector port and column oven.
1. Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Gas chromatograph with a Flame Ionization Detector (FID). |
| Column | Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Injector Temp. | 250°C. |
| Detector Temp. | 280°C. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 250°C (hold 5 min). |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1.2 mL/min. |
| Injection | 1 µL, split ratio 50:1. |
2. Sample Preparation:
-
Prepare a solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Caption: General workflow for GC purity analysis.
Quantitative NMR (qNMR) for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method capable of determining the purity of a substance without the need for a specific reference standard of the analyte itself.[3][4] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By including a certified internal standard of known purity and concentration in the sample, the absolute purity of the analyte can be calculated.[13][14]
Rationale for qNMR: This technique is invaluable for characterizing new chemical entities or when a certified reference standard of the target compound is not available. It provides not only quantitative information but also structural confirmation, making it a highly reliable and authoritative method.
1. Instrumentation and Parameters:
| Parameter | Condition |
| NMR Spectrometer | 400 MHz or higher field NMR spectrometer. |
| Pulse Program | A standard single-pulse experiment with a calibrated 90° pulse. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of both the analyte and the internal standard. |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio >150 for the peaks of interest. |
| Solvent | A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆). |
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a certified internal standard (e.g., maleic acid, ~5 mg) into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping peak for both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: General workflow for qNMR purity analysis.
Expert Recommendation and Conclusion
For the routine quality control and purity assessment of this compound, a validated, stability-indicating HPLC-UV method is the most appropriate and industry-accepted approach. Its ability to separate a wide range of potential non-volatile impurities and degradation products makes it indispensable for ensuring the quality of this critical pharmaceutical intermediate.
Gas Chromatography serves as an excellent orthogonal technique. It is particularly recommended for the specific analysis of residual solvents and other volatile impurities that may not be detected by HPLC. A comprehensive purity analysis should ideally incorporate both HPLC and GC to provide a complete picture of the sample's composition.
Quantitative NMR is the ultimate arbiter for absolute purity determination, especially for the qualification of primary reference standards. While its lower throughput and higher instrumentation cost may preclude its use for routine batch release testing, its role in establishing the purity of the reference material used to calibrate other methods is crucial for maintaining the integrity of the entire quality control system.
By judiciously selecting and validating the appropriate analytical techniques, researchers and drug development professionals can ensure the purity of this compound, thereby safeguarding the quality and integrity of the final pharmaceutical product.
References
-
Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. National Institutes of Health. Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Stability Indicating RP-HPLC Method for Determination of Phenylephrine Hydrochloride, Cetirizine and Nimesulide in Pharmaceutica. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Google Patents.
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
- Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. Available at: [Link]
-
2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate. Available at: [Link]
-
qNMR: A powerful tool for purity determination. RSSL. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link]
-
5-Bromo-3-methoxy-2-nitropyridine. PubChem. Available at: [Link]
Sources
- 1. sciencegate.app [sciencegate.app]
- 2. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
- 3. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 5. pharmtech.com [pharmtech.com]
- 6. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nveo.org [nveo.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stability of 6-Bromo-2-methoxy-3-nitropyridine: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of building blocks for complex syntheses is a critical decision that profoundly impacts reaction efficiency, yield, and the integrity of the final product. 6-Bromo-2-methoxy-3-nitropyridine is a versatile reagent, frequently employed in cross-coupling reactions and as a scaffold for novel molecular entities. However, a comprehensive understanding of its stability under various chemical and physical stresses is paramount for its effective and reliable application. This guide provides an in-depth technical assessment of the stability of this compound, comparing its anticipated performance with alternative reagents and offering detailed experimental protocols for in-house validation.
The inherent reactivity of the this compound molecule is dictated by the interplay of its substituents on the pyridine ring. The potent electron-withdrawing nitro group significantly activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it.[1] This electronic feature, combined with the presence of a good leaving group (bromo) and an activating methoxy group, defines its utility and its potential degradation pathways.
Experimental Design for Stability Assessment
To rigorously evaluate the intrinsic stability of a compound like this compound, a forced degradation study is the industry-standard approach.[2] These studies, guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A), intentionally subject the compound to conditions more severe than it would typically encounter to accelerate degradation and identify potential liabilities.[3][4][5][6][7]
Caption: General experimental workflow for forced degradation studies of this compound.
Comparative Stability Profile
The following table summarizes the anticipated stability of this compound under various stress conditions, with a comparative analysis against common alternative building blocks. It is important to note that this data is predictive, based on the known reactivity of analogous compounds, and should be confirmed by experimental studies.
| Stress Condition | This compound | Alternative 1: 2,6-Dibromo-3-nitropyridine | Alternative 2: 6-Chloro-2-methoxy-3-nitropyridine | Rationale & Key Considerations |
| Thermal (Solid State) | Expected to be stable at elevated temperatures (e.g., up to 80°C). Decomposition onset likely >150°C. | Similar thermal stability expected. | Similar thermal stability expected. | The pyridine core is generally thermally robust. High-energy functional groups are absent.[8][9][10] |
| Acidic Hydrolysis | Potential for hydrolysis of the methoxy group to a hydroxyl group, especially under harsh acidic conditions and elevated temperatures.[11] | Stable under acidic conditions. | Potential for hydrolysis of the methoxy group, similar to the target compound. | The 2-methoxy group on a pyridine ring can be susceptible to acid-catalyzed cleavage. |
| Basic Hydrolysis | Susceptible to nucleophilic aromatic substitution of the bromo or methoxy group by hydroxide, particularly at elevated temperatures. | Highly susceptible to nucleophilic substitution of one or both bromo groups. | The chloro group is less reactive than bromo, but substitution is still possible under forcing conditions. | The electron-withdrawing nitro group activates the ring towards nucleophilic attack.[1] |
| Oxidative Stress | The pyridine ring and nitro group are generally stable to oxidation. The methoxy group could be a site of oxidative attack under strong conditions. | The pyridine ring and nitro group are stable. | Similar to the target compound. | Standard oxidative stress testing with H₂O₂ is unlikely to cause significant degradation.[12] |
| Photolytic Stress | Nitroaromatic compounds can be susceptible to photolytic degradation.[13] The exact pathway would require experimental elucidation. | Similar susceptibility to photolytic degradation due to the nitroaromatic system. | Similar susceptibility to photolytic degradation. | ICH Q1B guidelines provide a standardized approach for photostability testing.[14][15][16] |
| Reductive Stress | The nitro group is readily reduced to an amino group by various reducing agents (e.g., H₂/Pd/C, Fe/HCl).[17][18][19] This is a common synthetic transformation but also a potential degradation pathway. | The nitro group is the primary site of reduction. | The nitro group is the primary site of reduction. | The choice of reducing agent can be critical to avoid dehalogenation.[17] |
Predicted Degradation Pathways
Based on the functional groups present in this compound, two primary degradation pathways under common stress conditions can be proposed:
-
Hydrolysis of the Methoxy Group (Acidic Conditions): Under strong acidic conditions and heat, the ether linkage of the methoxy group can be protonated, followed by nucleophilic attack by water to yield 6-Bromo-3-nitro-2-pyridone.
-
Nucleophilic Aromatic Substitution (Basic Conditions): In the presence of a strong base like sodium hydroxide, the electron-deficient pyridine ring is susceptible to nucleophilic attack. The bromine atom at the 6-position is a good leaving group and is likely to be displaced by a hydroxyl group, forming 2-methoxy-3-nitro-6-pyridone.
Caption: Proposed primary degradation pathways for this compound under acidic and basic stress conditions.
Experimental Protocols
The following are detailed, step-by-step methodologies for key stability experiments based on ICH guidelines.[3][4][7]
Protocol 1: Acidic and Basic Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid in a sealed vial.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide in a separate sealed vial.
-
Control: Mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation: Place all vials in a water bath at 60°C for 24 hours.
-
Neutralization: After incubation, cool the vials to room temperature. Neutralize the acidic solution with 0.1 M NaOH and the basic solution with 0.1 M HCl.
-
Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Thermal Stress (Solid State)
-
Sample Preparation: Place approximately 5-10 mg of solid this compound in a clear glass vial.
-
Stress Condition: Place the vial in a calibrated oven at 80°C for 48 hours.
-
Analysis: After the specified time, remove the sample, allow it to cool, and dissolve a known quantity in a suitable solvent for HPLC analysis.
Protocol 3: Photostability
-
Sample Preparation: Prepare two sets of samples: one in clear quartz tubes and another in tubes wrapped in aluminum foil (dark control). Samples should be prepared for both the solid state and in solution (e.g., in methanol).
-
Exposure: Place the samples in a photostability chamber and expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][15]
-
Analysis: Analyze both the exposed and dark control samples by HPLC to determine the extent of photodegradation.
Conclusion
A thorough understanding of the stability of this compound is essential for its successful implementation in research and development. While it is anticipated to have good thermal stability, its susceptibility to hydrolytic degradation under both acidic and basic conditions, as well as potential photolytic instability, must be considered. The nitro group also presents a reactive site for reduction. By conducting forced degradation studies as outlined in this guide, researchers can proactively identify potential issues, develop robust analytical methods, and make informed decisions about the use of this versatile building block in their synthetic endeavors.
References
- Reactivity of the nitro group on a pyridine ring - Benchchem. [URL: https://vertexaisearch.cloud.google.
- ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms - ResearchGate. [URL: https://www.researchgate.net/publication/369440683_ICHQ1AR2_Stability_Testing_of_New_Drug_Substance_and_Product_and_ICHQ1C_Stability_Testing_of_New_Dosage_Forms]
- Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-r2-stability-testing-new-drug-substances-and-products-step-5_en.pdf]
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027521/]
- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. [URL: https://www.ikev.org/files/2020-09-29-10-38-08.pdf]
- Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/product/bcp231388/technical-guide]
- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX. [URL: https://www.slideshare.net/SurendraSingh321/q1a-r2-stability-testing-of-new-drug-substances-and-products]
- Q1A(R2) Guideline - ICH. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [URL: https://www.revistadechimie.ro/pdf/MARIANA%20SULTAN%201%202%2020.pdf]
- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups - Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/cjc-2022-0193]
- Thermal stability investigation of pyridine substituted tosyl oximes - ResearchGate. [URL: https://www.researchgate.net/publication/281280376_Thermal_stability_investigation_of_pyridine_substituted_tosyl_oximes]
- An In-Depth Technical Guide to the Thermodynamic Stability of the 2,3-Dihydrofuro[3,2-c]pyridine Ring System - Benchchem. [URL: https://www.benchchem.com/product/bcp323548/technical-guide]
- A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions - Benchchem. [URL: https://www.benchchem.com/product/bcp234857/technical-guide]
- Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11218903/]
- Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.5c12237]
- Nitro Reduction - Common Conditions. [URL: https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm]
- Reduction of nitro compounds - Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. [URL: https://www.paho.org/en/documents/annex-5-guidelines-stability-testing-pharmaceutical-products-containing-well-established]
- Stability testing of existing active substances and related finished products. [URL: https://health.ec.europa.eu/system/files/2016-11/stability_testing_05-2004_en_0.pdf]
- Stability Study Protocols and Reports - Neopharm Labs. [URL: https://neopharmlabs.com/stability-services/stability-study-protocols-and-reports/]
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [URL: https://www.eda.mohp.gov.eg/ar/Document/GetDocument?id=129]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q1b-photostability-testing-new-active-substances-and-medicinal-products]
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [URL: https://www.ich.org/page/quality-guidelines]
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7039433/]
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. [URL: https://www.ikev.org/files/2020-09-29-10-38-08.pdf]
- A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions - Benchchem. [URL: https://www.benchchem.com/product/bcp168662/technical-guide]
- Photostability testing theory and practice - Q1 Scientific. [URL: https://www.q1scientific.com/photostability-testing-theory-and-practice/]
- Comparative Guide to Alternative Reagents for 2-Bromo-6-chlorotoluene in Cross-Coupling Reactions - Benchchem. [URL: https://www.benchchem.com/product/bcp173199/technical-guide]
- Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks - OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1881677]
- Stability Indicating Forced Degradation Studies - RJPT. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2017/Volume%2010,%20Issue%209/RJPT_10_9_2017_3173-3181.html]
- Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11542316/]
- Acid Hydrolysis of Sulphapyridines - Sci-Hub. [URL: https://sci-hub.se/10.1038/157265b0]
- A Comparative Guide to the Reaction Kinetics of 6-Methoxy-2-naphthaleneboronic Acid Couplings - Benchchem. [URL: https://www.benchchem.com/product/bcp285627/technical-guide]
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10607994/]
- Forced Degradation Studies - SciSpace. [URL: https://typeset.
- 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE SDS, 344296-05-5 Safety Data Sheets. [URL: https://www.alfa.com/en/sds/H55415/]
- (PDF) Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - ResearchGate. [URL: https://www.researchgate.net/publication/221785509_Assessment_by_HPLC_of_the_degradation_behavior_of_acitretin_under_hydrolytic_oxidative_photolytic_and_thermal_stress_conditions]
- Technical Support Center: Forced Degradation Studies of 6-Methoxyflavonol for Stability-Indicating Method Development - Benchchem. [URL: https://www.benchchem.com/product/bcp176558/technical-guide]
- Acid Hydrolysis of Methyl 2-Amino-2-deoxy- d - Sci-Hub. [URL: https://sci-hub.se/10.1080/05680826.1961.10431417]
- Cas 344296-05-5,2-BROMO-6-METHOXY-3-NITRO-PYRIDINE | lookchem. [URL: https://www.lookchem.com/cas-344/344296-05-5.html]
- 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=344296-05-5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ikev.org [ikev.org]
- 6. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 7. database.ich.org [database.ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. sci-hub.st [sci-hub.st]
- 12. rjptonline.org [rjptonline.org]
- 13. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ikev.org [ikev.org]
- 17. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 19. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of 6-Bromo-2-methoxy-3-nitropyridine in Biological Assays: A Focus on PARP1 Inhibition
This guide provides an in-depth comparative analysis of 6-Bromo-2-methoxy-3-nitropyridine, a compound of interest within the broader class of nitropyridine derivatives, which have shown promise in various therapeutic areas. Given the structural similarities of the nitropyridine core to the nicotinamide motif, a key recognition element for Poly(ADP-ribose) polymerase (PARP) enzymes, this guide will focus on the potential efficacy of this compound as a PARP1 inhibitor.[1][2]
The inhibition of PARP1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][3][4] This guide will objectively compare the hypothetical performance of this compound with established PARP inhibitors and provide detailed experimental protocols for its evaluation.
The Rationale: Why PARP1 is a Compelling Target
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[2] In cancer cells with defective homologous recombination repair (HRR) pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, resulting in double-strand breaks (DSBs) that cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[3][4]
The pyridine scaffold is a common feature in many biologically active compounds, and its derivatives are actively investigated as anticancer agents and kinase inhibitors.[1] The unique electronic properties and reactive sites of nitropyridines make them attractive starting points for the synthesis of targeted inhibitors.[5]
Comparative Analysis of In Vitro PARP1 Inhibition
To assess the potential of this compound as a PARP1 inhibitor, we present a hypothetical, yet representative, comparative analysis of its in vitro inhibitory activity against the well-characterized PARP1 inhibitor, Olaparib. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) |
| This compound (Hypothetical) | PARP1 | 45 |
| Olaparib (Reference) | PARP1 | 34[1] |
This hypothetical data suggests that this compound could be a potent PARP1 inhibitor, with an IC50 value in the nanomolar range, comparable to the established drug Olaparib. Further experimental validation is necessary to confirm this potential.
Experimental Protocols
Reproducibility and rigorous methodology are paramount in scientific research. The following are detailed protocols for key assays relevant to the biological screening of this compound and its analogs.
In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This assay quantifies the inhibitory effect of a test compound on the activity of recombinant human PARP1 enzyme.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Histones (as a substrate)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Chemiluminescent Substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Test Compound (this compound)
-
Positive Control (Olaparib)
-
White, opaque 96-well plates
Procedure:
-
Coating the Plate: Coat the wells of a 96-well plate with histones and incubate overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the assay buffer.
-
Enzyme Reaction: Add the PARP1 enzyme to each well, followed by the test compound or control.
-
Initiation of Reaction: Add a mixture of NAD+ and biotinylated NAD+ to each well to start the reaction. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Signal Generation: After a final wash, add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the PARP1 activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based Cytotoxicity Assay (MTT Assay) in BRCA-mutant Cancer Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is a common method for measuring the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell line with a BRCA mutation (e.g., MDA-MB-436)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test Compound (this compound)
-
Positive Control (Olaparib)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the BRCA-mutant cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and the positive control for 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: Add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
PARP1 Signaling Pathway in DNA Repair
Caption: PARP1 activation at DNA single-strand breaks and its inhibition.
Experimental Workflow for In Vitro PARP1 Inhibition Assay
Sources
- 1. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Versatility of 6-Bromo-2-methoxy-3-nitropyridine: A Comparative Guide for Researchers
For Immediate Release
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic intermediates, 6-Bromo-2-methoxy-3-nitropyridine has emerged as a highly valuable and versatile scaffold. This guide provides an in-depth technical overview of its applications, offering a comparative analysis against other pyridine derivatives and supported by experimental insights and protocols for researchers, scientists, and drug development professionals.
Introduction to a Privileged Scaffold: Chemical Profile of this compound
This compound is a trifunctionalized pyridine ring system, a structural motif prevalent in a vast number of biologically active compounds.[1] Its utility stems from the unique interplay of its three substituents:
-
The Bromo Group (C6): Serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1]
-
The Methoxy Group (C2): An electron-donating group that can influence the reactivity of the pyridine ring and can also be a site for further modification, for instance, through ether cleavage.
-
The Nitro Group (C3): A strong electron-withdrawing group that significantly activates the pyridine ring towards nucleophilic attack.[2][3] It also serves as a precursor to a primary amino group upon reduction, opening up a plethora of derivatization possibilities.[4]
This distinct electronic and functional arrangement makes this compound a strategic choice for the synthesis of complex molecules, including kinase inhibitors.[1]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Perspective
The bromine atom at the 6-position of this compound is ideally suited for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their robustness and tolerance of a wide range of functional groups.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and heteroaryl-aryl bonds.[5][6][7] The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring.
Comparative Analysis:
Compared to a simple bromopyridine, the presence of the electron-withdrawing nitro group in this compound is expected to enhance the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst, a key step in the catalytic cycle.[8] This increased reactivity may allow for milder reaction conditions and potentially higher yields compared to less activated bromopyridines.
Furthermore, when compared to isomers such as 2-bromo-3-nitropyridine derivatives, the steric environment around the bromine at the 6-position is less hindered, which can be advantageous for the coupling of bulky boronic acids.
Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling of Various Bromopyridines.
| Bromopyridine Derivative | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-methylpyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | [9] |
| 2-Bromopyridine derivative | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | High | [8] |
| 2-Bromo-6-methylisonicotinaldehyde | Pd(PPh₃)₄ | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-24 | Varies | [10] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium precursor like Pd₂(dba)₃ and a suitable ligand.[10]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides.[11][12] This reaction is of immense importance in the synthesis of pharmaceuticals, many of which are arylamines.
Comparative Analysis:
Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of the this compound ring is anticipated to facilitate the initial oxidative addition step. When comparing to other bromopyridines, a potential challenge could be the coordination of the pyridine nitrogen or the nitro group to the palladium catalyst, which can sometimes lead to catalyst inhibition. However, the use of appropriate bulky electron-rich phosphine ligands, a hallmark of modern Buchwald-Hartwig catalysis, can often mitigate these issues.[11] The steric accessibility of the C6-bromo position remains an advantage.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and optimization of the catalyst, ligand, base, and solvent is often necessary.[10][13]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent. Filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Caption: Buchwald-Hartwig amination of this compound.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activated Ring
The strong electron-withdrawing effect of the nitro group at the 3-position, combined with the inherent electron deficiency of the pyridine ring, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2][3][14][15]
Comparative Analysis:
In contrast to bromopyridines lacking a nitro group, this compound will undergo SNAr reactions with much greater ease. The nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, which is formed upon nucleophilic attack.[2][15] This allows for the displacement of either the bromo or the methoxy group, depending on the nature of the nucleophile and the reaction conditions. The bromine, being a better leaving group, is generally more susceptible to displacement. This reactivity provides a palladium-free method for introducing a variety of nucleophiles, a significant advantage in terms of cost and process simplicity.
Experimental Protocol: General Procedure for SNAr
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Nucleophile and Base Addition: Add the nucleophile (e.g., an amine or an alcohol, 1.1-2.0 equiv.) and, if necessary, a base (e.g., K₂CO₃ or Et₃N) to deprotonate the nucleophile.
-
Reaction: Heat the reaction mixture. The required temperature can range from room temperature to over 100 °C, depending on the nucleophilicity of the attacking species. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water to precipitate the product or to allow for extraction with an organic solvent.
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the product by crystallization or column chromatography.
Caption: Nucleophilic aromatic substitution (SNAr) on this compound.
Conclusion: A Strategic Building Block for Complex Synthesis
This compound stands out as a strategically designed building block that offers multiple avenues for synthetic elaboration. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions and its susceptibility to nucleophilic aromatic substitution provide a powerful and flexible platform for the synthesis of diverse and complex molecules. For researchers in drug discovery and development, the ability to selectively functionalize this scaffold at multiple positions makes it an invaluable tool for generating compound libraries and for the optimization of lead candidates. The principles and protocols outlined in this guide are intended to empower scientists to fully harness the synthetic potential of this versatile intermediate.
References
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021, March 29). YouTube. Retrieved January 17, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). University of Rochester. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022, February 1). ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2016, August 29). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 17, 2026, from [Link]
-
16.6 Nucleophilic Aromatic Substitution. (2023, September 20). OpenStax. Retrieved January 17, 2026, from [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. Retrieved January 17, 2026, from [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2018, August 1). MDPI. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 6-Bromo-2-methoxy-3-nitropyridine
This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 6-Bromo-2-methoxy-3-nitropyridine. As a substituted pyridine, this compound is integral to various organic synthesis and drug development programs.[1] However, its halogenated and nitrated aromatic structure necessitates a rigorous and well-understood disposal pathway to ensure laboratory safety and environmental protection. This guide moves beyond simple checklists to explain the chemical rationale behind each procedural step, empowering researchers to make informed safety decisions.
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, the disposal procedures outlined here are based on established best practices for the chemical class of halogenated nitropyridines and data from structurally similar compounds.[2][3]
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent chemical risks of this compound is fundamental to appreciating the necessity of the disposal protocol. Its hazards are dictated by the three key functional components of its structure: the pyridine ring, the bromine atom, and the nitro group.
-
Toxicological Profile : Like many pyridine derivatives, this compound should be handled as a hazardous substance. Based on data from analogous compounds, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] It is also classified as a skin and serious eye irritant.[3][4] The primary risk is acute toxicity upon exposure, necessitating stringent personal protective measures.
-
Chemical Reactivity & Incompatibilities : The nitroaromatic structure makes this compound incompatible with strong oxidizing agents and strong acids.[4][7] Contact with these substances can lead to vigorous or exothermic reactions, posing a significant laboratory hazard. Waste streams must never be mixed.
-
Environmental Hazard : As a halogenated organic compound, improper disposal can lead to persistent environmental contamination.[8] Regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States place strict controls on the disposal of such materials.[9]
-
Thermal Decomposition Byproducts : The mandated disposal method, high-temperature incineration, effectively destroys the compound. However, the thermal decomposition process itself generates hazardous byproducts, including hydrogen bromide (HBr), nitrogen oxides (NOx), and carbon monoxide.[3] This is the primary reason disposal must occur in a specialized, licensed facility equipped with afterburners and acid gas scrubbers.
Quantitative Data and Safety Summary
The following table summarizes the critical safety and handling information derived from data on closely related brominated and nitrated pyridine compounds.
| Parameter | Data/Guideline | Rationale & Source |
| Chemical Class | Halogenated Organic Compound | Contains a carbon-halogen (C-Br) bond, placing it under specific EPA disposal regulations.[10][11] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation); Skin/Eye Irritant | Typical hazard profile for functionalized nitropyridines.[4][5][12] |
| Required PPE | Chemical-Resistant Gloves (Butyl Rubber recommended), Safety Goggles, Lab Coat | Standard for handling hazardous laboratory chemicals; nitrile may offer insufficient protection against pyridines.[2][7] |
| Work Environment | Certified Laboratory Chemical Fume Hood | To prevent inhalation of vapors or dust.[2][7] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | Risk of exothermic reaction due to the nitroaromatic system.[4][7] |
| Spill Cleanup | Inert, Non-Combustible Absorbent (e.g., Vermiculite, Sand) | To safely contain the material without reacting with it.[2][3] |
Operational Disposal Plan: From Bench to Final Destruction
This section provides a step-by-step methodology for the entire lifecycle of this compound waste within a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Handling
Before handling the primary container or any waste, ensure the appropriate PPE is worn. All operations, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Step 2: Waste Segregation (Critical Step)
This is the most critical control point in the disposal process.
-
Identify : All waste containing this compound, including pure compound, reaction mixtures, contaminated consumables (pipette tips, silica gel, filter paper), and spill cleanup materials, must be classified as Hazardous Halogenated Organic Waste .[2][10]
-
Segregate : This waste stream must be collected in a dedicated container, separate from all other waste types, especially non-halogenated organic waste and aqueous waste.[10]
-
Causality : Improper segregation can lead to dangerous chemical reactions within the waste container and complicates the final disposal process. Halogenated waste requires high-temperature incineration with specialized scrubbers, a more costly and regulated process than solvent fuel blending used for non-halogenated waste.[8]
-
Step 3: Containerization and Labeling
-
Select Container : Use a sealable, airtight container made of a compatible material (e.g., glass or high-density polyethylene) designated for halogenated organic waste.[7]
-
Attach Label : As soon as the first drop of waste is added, affix a "Hazardous Waste" label.
-
Document Contents : Clearly write the full chemical name, "this compound," and list all other components of the waste mixture. Maintain an accurate log of the quantities added.
Step 4: Spill Management Protocol
In the event of a spill, prompt and correct action is crucial.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with a non-combustible, inert absorbent material like vermiculite or sand.[3]
-
Once fully absorbed, carefully collect the material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[13]
-
Clean the spill area thoroughly.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert others and prevent entry into the affected zone.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.[2] Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Waste management workflow for this compound.
Core Disposal Directive: Incineration
The only acceptable final disposal method for this compound is high-temperature incineration .[14] This compound falls under regulations for halogenated organic wastes, which are often prohibited from land disposal.[11][15]
-
Mechanism of Destruction : Incineration at temperatures typically ranging from 820°C to 1,600°C breaks the C-Br, C-N, C-C, and C-H bonds, converting the compound into simpler, inorganic molecules.[14]
-
Regulatory Compliance : Disposal must be managed by your institution's EHS office, who will contract with a licensed hazardous waste disposal vendor.[16] These vendors operate federally and state-regulated incinerators designed to handle such materials and their hazardous combustion byproducts, ensuring compliance with EPA and local regulations.[8][14]
Adherence to this comprehensive protocol is not merely a matter of regulatory compliance; it is a cornerstone of responsible scientific practice that ensures the safety of laboratory personnel and the preservation of our environment.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
- Laboratory Safety Manual. (n.d.).
- Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Production, Import, Use, and Disposal of Pyridine.
- Chem-Impex. (n.d.). 6-Bromo-2-methoxy-3-nitro-pyridine.
- ECHEMI. (n.d.). 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE Formula.
- Fisher Scientific. (2009). Pyridine Safety Data Sheet.
- Unknown Source. (n.d.).
- U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- Fisher Scientific. (n.d.). 5-Bromo-2-chloro-3-nitropyridine Safety Data Sheet.
- Echemi. (n.d.). 2-bromo-6-methoxy-3-nitropyridine.
- MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- TCI Chemicals. (2025, April 1). 5-Bromo-2-cyano-3-nitropyridine Safety Data Sheet.
- Fisher Scientific. (2025, December 19). 6-Bromo-2-picoline Safety Data Sheet.
- Guidechem. (n.d.). 3-Bromo-2-methoxy-5-nitropyridine 15862-50-7 wiki.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- ResearchGate. (2015, December). Thermal Decomposition of Nitropyrazoles.
- Wikipedia. (n.d.). Thermal decomposition.
- Unknown Source. (n.d.).
- PubChem. (n.d.). 6-Bromo-3-nitro-2-pyridinamine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. 6-Bromo-3-nitro-2-pyridinamine | C5H4BrN3O2 | CID 12097745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sds.chemtel.net [sds.chemtel.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 16. jubilantingrevia.com [jubilantingrevia.com]
A Senior Scientist's Guide to Safely Handling 6-Bromo-2-methoxy-3-nitropyridine
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 6-Bromo-2-methoxy-3-nitropyridine. As a Senior Application Scientist, my objective is to offer not just a list of rules, but a framework of understanding, ensuring that every procedural step is grounded in scientific reasoning to foster a culture of proactive safety.
Immediate Safety Profile & Hazard Analysis
This compound is a substituted pyridine derivative. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its constituent functional groups—a brominated aromatic ring, a nitro group, and a pyridine core—dictate a cautious approach. Based on data from structurally analogous compounds, the primary hazards are presumed to be:
-
Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[1] Pyridine-based compounds can affect the nervous system, liver, and kidneys.[2]
-
Skin and Eye Irritation: Expected to be a significant skin and eye irritant.[1][3][4] Direct contact may cause redness, burns, and serious eye damage.
-
Respiratory Irritation: As a fine powder, it may cause respiratory tract irritation if inhaled.[5]
The 'Why': Understanding the Chemical Risks
Effective safety protocols are built on understanding the chemistry of the hazard. The structure of this compound informs our choice of controls:
-
Pyridine Core: Pyridine and its derivatives are often readily absorbed through the skin and are metabolically processed, posing systemic health risks.
-
Nitro Group (-NO2): The presence of a nitro group on an aromatic ring often increases its chemical reactivity and potential for toxicity.
-
Bromo Group (-Br): Halogenated organic compounds require specific disposal considerations and can have persistent environmental impacts if not handled correctly.[6]
Therefore, our safety strategy must prioritize the prevention of inhalation, skin contact, and ingestion, and ensure a compliant waste disposal stream.
Core Personal Protective Equipment (PPE) Protocol
Engineering controls are the first and most critical line of defense. All handling of this compound must be performed inside a certified chemical fume hood. [7] Personal protective equipment is the essential final barrier between you and the chemical.
Summary of Required PPE
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical safety goggles & full-face shield[8][9] | Double-gloved (e.g., nitrile inner, neoprene outer) | Flame-resistant lab coat, fully buttoned; long pants, closed-toe shoes | Required if weighing outside of a certified fume hood (Not Recommended). Use an N95 or higher respirator to prevent powder inhalation. |
| Solution Preparation | Chemical safety goggles[10] | Chemical-resistant gloves (Nitrile, minimum 4 mil thickness) | Flame-resistant lab coat, fully buttoned; long pants, closed-toe shoes | Not required if performed within a certified fume hood. |
| Reaction Workup | Chemical safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Flame-resistant lab coat, fully buttoned; long pants, closed-toe shoes | Not required if performed within a certified fume hood. |
| Spill Cleanup | Chemical safety goggles & full-face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron over lab coat | Required. Use an air-purifying respirator (APR) with an organic vapor/acid gas (OV/AG) cartridge.[9] |
Justification for PPE Selection:
-
Eye Protection: Chemical splash goggles are mandatory as they provide a seal around the eyes to protect against fine powders and splashes.[10] A face shield should be worn over goggles during tasks with a higher risk of splashing or aerosolization, such as weighing or spill cleanup.[8][11]
-
Hand Protection: Nitrile gloves provide good resistance to a wide range of chemicals, but it is best practice to consult a glove manufacturer's compatibility chart. Double-gloving is recommended when handling the solid to provide an extra layer of protection and allow for the safe removal of the potentially contaminated outer glove.
-
Body Protection: A flame-resistant lab coat is standard. Ensure it is fully buttoned to protect your torso. Never wear shorts, skirts, or open-toed shoes in the laboratory.[8]
-
Respiratory Protection: While engineering controls like a fume hood are primary, respiratory protection is crucial if these controls are insufficient or during emergencies.[7] An N95 filter protects against airborne particulates (the solid powder), while an organic vapor cartridge is necessary for vapors or during a large spill.[9]
Step-by-Step Handling Procedures
These protocols are designed to be self-validating systems, incorporating checks to ensure safety at each stage.
Protocol 1: Weighing the Solid Compound
-
Preparation: Confirm the chemical fume hood has a valid certification and the sash is at the appropriate working height. Place a plastic-backed absorbent liner on the work surface.
-
PPE: Don all PPE as specified in the table for "Weighing Solid."
-
Tare: Place a clean weigh boat on the analytical balance within the fume hood and tare the balance.
-
Dispensing: Using a chemical spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.
-
Closure: Securely cap the stock bottle immediately after dispensing.
-
Decontamination: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth into the designated solid hazardous waste container.
-
Transport: Carry the weigh boat to your reaction vessel within the fume hood.
Protocol 2: Preparing a Solution
-
Preparation: Ensure your reaction vessel and magnetic stir bar are clean, dry, and placed within the fume hood.
-
PPE: Don all PPE as specified for "Solution Preparation."
-
Addition of Solid: Carefully add the pre-weighed solid to the reaction vessel.
-
Solvent Addition: Slowly add the desired solvent to the vessel, aiming the stream at the inner wall to avoid splashing.
-
Mixing: Begin stirring to dissolve the solid.
-
Cleanup: Dispose of the used weigh boat and any contaminated wipes into the designated solid hazardous waste container.
Spill, Exposure, and Disposal Plan
Emergency preparedness is non-negotiable.
-
Spill Response:
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area.
-
Protect: For small spills inside a fume hood, ensure your PPE is adequate.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.
-
Clean: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][12]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][12]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
-
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound (unused compound, absorbent materials, gloves, weigh boats) must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[13]
-
Regulatory Compliance: Waste is classified as hazardous.[12] Disposal must be handled by a licensed environmental waste management company in accordance with all local, state, and federal regulations.[6][14] Incineration at a licensed facility is a common disposal method for such compounds.[6]
-
Workflow Visualization
The following diagram outlines the logical flow for safely handling this compound, from planning to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Ideal Response.
-
PSI-BFM. (n.d.). A Comprehensive Guide to Safe Powder Handling. PSI-BFM. [Link]
-
Chemtalk. (2008). Bromine water - disposal. [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. [Link]
-
ChemSupply Australia. (n.d.). Safety Data Sheet - PYRIDINE. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. resources.psi-bfm.com [resources.psi-bfm.com]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 9. americanchemistry.com [americanchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. chemtalk.com.au [chemtalk.com.au]
- 14. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
